molecular formula C10H12O2 B1265842 2,4-Dimethylphenylacetic acid CAS No. 6331-04-0

2,4-Dimethylphenylacetic acid

Cat. No.: B1265842
CAS No.: 6331-04-0
M. Wt: 164.2 g/mol
InChI Key: MWBXCWLRASBZFB-UHFFFAOYSA-N
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Description

2,4-Dimethylphenylacetic acid is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylphenyl)acetic acid
Source PubChem
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InChI

InChI=1S/C10H12O2/c1-7-3-4-9(6-10(11)12)8(2)5-7/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBXCWLRASBZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70212698
Record name 2,4-Dimethylphenylacetic acid
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6331-04-0
Record name 2,4-Dimethylphenylacetic acid
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Record name 2,4-Dimethylphenylacetic acid
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Record name 2-(2,4-dimethylphenyl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,4-dimethylphenylacetic acid, a key intermediate in the pharmaceutical and fine chemical industries. This document details three core synthetic strategies, presenting quantitative data, step-by-step experimental protocols, and visual diagrams of the reaction pathways to facilitate understanding and replication.

Executive Summary

The synthesis of this compound can be effectively achieved through several distinct routes, each with its own set of advantages and challenges. This guide focuses on three prominent pathways:

  • The Willgerodt-Kindler Reaction: A classic method for converting aryl ketones to aryl-substituted acetic acids. This pathway is notable for its directness in transforming the readily available 2,4-dimethylacetophenone.

  • Synthesis from m-Xylene via Chloromethylation and Cyanation: A multi-step process that begins with the functionalization of m-xylene, a common and inexpensive starting material.

  • Synthesis from m-Xylene via Friedel-Crafts Acylation: An alternative route also starting from m-xylene, involving an acylation reaction followed by rearrangement.

This guide provides a comparative analysis of these pathways, supported by detailed experimental procedures and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes the key quantitative data for the three described synthesis pathways for this compound.

PathwayStarting Material(s)Key IntermediatesOverall YieldKey Reaction Conditions
1. Willgerodt-Kindler Reaction 2,4-Dimethylacetophenone, Sulfur, Morpholine2,4-Dimethylphenylacetothiomorpholide~80%Thioamide formation: Reflux at 120–130 °C for 8 hours. Hydrolysis: 20% NaOH, 100 °C for 8 hours.[1][2][3]
2. From m-Xylene via Chloromethylation & Cyanation m-Xylene, Paraformaldehyde, Sodium Cyanide2,4-Dimethylbenzyl chloride, 2,4-DimethylphenylacetonitrileVariableChloromethylation: 80 °C for 90 minutes with phase transfer catalyst.[4][5] Cyanation: Reflux with NaCN in a suitable solvent (e.g., acetone). Hydrolysis: Acid or base-catalyzed hydrolysis (e.g., reflux with H₂SO₄/H₂O).[6]
3. From m-Xylene via Friedel-Crafts Acylation m-Xylene, Chloroacetyl chloride, Aluminum chloride2-Chloro-1-(2,4-dimethylphenyl)ethanoneVariableAcylation: 0 °C to room temperature in a solvent like dichloromethane.[7][8] Rearrangement & Hydrolysis: Specific conditions for the 2,4-isomer are not well-documented but would likely involve heating with a base followed by acidification.

Mandatory Visualization: Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core transformations in each of the three synthesis pathways.

Willgerodt_Kindler_Reaction start 2,4-Dimethylacetophenone intermediate 2,4-Dimethylphenyl- acetothiomorpholide start->intermediate Sulfur, Morpholine Reflux (120-130°C) product This compound intermediate->product 1. NaOH, H₂O, 100°C 2. H₃O⁺

Caption: Pathway 1: Willgerodt-Kindler Reaction.

Chloromethylation_Cyanation_Pathway start m-Xylene intermediate1 2,4-Dimethylbenzyl chloride start->intermediate1 Paraformaldehyde, HCl Phase Transfer Catalyst, 80°C intermediate2 2,4-Dimethylphenylacetonitrile intermediate1->intermediate2 NaCN, Solvent product This compound intermediate2->product H₂SO₄, H₂O, Reflux

Caption: Pathway 2: From m-Xylene via Chloromethylation & Cyanation.

Friedel_Crafts_Acylation_Pathway start m-Xylene intermediate 2-Chloro-1-(2,4-dimethylphenyl)ethanone start->intermediate Chloroacetyl chloride, AlCl₃ Dichloromethane, 0°C - RT product This compound intermediate->product Rearrangement & Hydrolysis (e.g., Base, Heat, then H₃O⁺)

Caption: Pathway 3: From m-Xylene via Friedel-Crafts Acylation.

Experimental Protocols

Pathway 1: Willgerodt-Kindler Reaction

This pathway involves two main steps: the formation of a thiomorpholide intermediate followed by hydrolysis. The following protocol is adapted from a general procedure for the Willgerodt-Kindler reaction of acetophenones.[1][3]

Step 1: Synthesis of 2,4-Dimethylphenylacetothiomorpholide

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dimethylacetophenone (10 mmol, 1.48 g), sulfur (20 mmol, 0.64 g), morpholine (30 mmol, 2.61 mL), and a catalytic amount of p-toluenesulfonic acid (0.35 mmol, 0.06 g).

  • Reaction: Heat the mixture to reflux under constant stirring in an oil bath at 120–130 °C for 8 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis to this compound

  • Reaction Setup: After the initial reaction is complete, allow the mixture to cool to room temperature. Add a 20% aqueous solution of sodium hydroxide (NaOH). For a phase-transfer catalyzed reaction, a catalyst such as triethylbenzylammonium chloride (TEBA) (0.05 mmol, 114 mg) can be added.[1]

  • Hydrolysis: Heat the mixture to 100 °C and continue stirring for an additional 8 hours.

  • Work-up and Isolation:

    • After cooling, acidify the reaction mixture with hydrochloric acid (HCl) to a pH of 6 and filter off any solid impurities.

    • Further acidify the filtrate to pH 2 to precipitate the crude this compound.

    • For purification, dissolve the crude product in a 10% sodium bicarbonate (NaHCO₃) solution and wash with ethyl acetate.

    • Separate the aqueous layer and acidify with dilute HCl to yield the pure this compound as a solid. The expected yield is approximately 80%.[1]

Pathway 2: Synthesis from m-Xylene via Chloromethylation and Cyanation

This three-step synthesis begins with the chloromethylation of m-xylene.

Step 1: Synthesis of 2,4-Dimethylbenzyl Chloride

This procedure utilizes phase transfer catalysis for the chloromethylation of m-xylene, which is reported to give high yields of the mono-chloromethylated product, with the 2,4-isomer being a major component.[4][5]

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine m-xylene and paraformaldehyde at a molar ratio of 1:2.

  • Addition of Reagents: To this mixture, add sodium chloride (0.26 moles) and a phase transfer catalyst such as C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ (0.07 mol).[5]

  • Reaction: Carefully add concentrated sulfuric acid to the mixture. Heat the mixture to 80 °C in an oil bath under vigorous stirring for 90 minutes.[4][5]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the organic phase with diethyl ether.

    • Dry the separated organic phase over anhydrous calcium chloride. The resulting solution contains 2,4-dimethylbenzyl chloride.

Step 2: Synthesis of 2,4-Dimethylphenylacetonitrile

This step involves the nucleophilic substitution of the chloride with a cyanide group. The following is a general procedure for the cyanation of benzyl chlorides.

  • Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 2,4-dimethylbenzyl chloride from the previous step in a suitable solvent such as acetone.

  • Reaction: Add finely powdered sodium cyanide (NaCN) (typically a 1.5 molar excess) and a catalytic amount of sodium iodide. Heat the mixture to reflux with vigorous stirring for 16–20 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Remove the solvent from the filtrate by distillation.

    • The residual oil is 2,4-dimethylphenylacetonitrile and can be purified by vacuum distillation.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid. The following is a general procedure for the acid-catalyzed hydrolysis of benzyl cyanides.[6]

  • Apparatus Setup: In a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, mix the 2,4-dimethylphenylacetonitrile from the previous step with a mixture of water and concentrated sulfuric acid.

  • Reaction: Heat the mixture under reflux with stirring for approximately three hours.

  • Work-up and Isolation:

    • Cool the reaction mixture and pour it into cold water to precipitate the crude this compound.

    • Filter the solid and wash with cold water.

    • The crude product can be purified by recrystallization.

Pathway 3: Synthesis from m-Xylene via Friedel-Crafts Acylation

This pathway begins with the acylation of m-xylene with chloroacetyl chloride.

Step 1: Synthesis of 2-Chloro-1-(2,4-dimethylphenyl)ethanone

The following is a general procedure for Friedel-Crafts acylation.[7][8]

  • Apparatus Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add chloroacetyl chloride (1.05 equivalents) to the stirred suspension, maintaining the temperature at 0 °C.

  • Acylation Reaction: Add a solution of m-xylene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, keeping the temperature below 5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-chloro-1-(2,4-dimethylphenyl)ethanone, which can be purified by column chromatography or recrystallization.

Step 2: Rearrangement and Hydrolysis to this compound

Conclusion

This technical guide has outlined three distinct and viable synthetic pathways to this compound. The Willgerodt-Kindler reaction offers a direct route from a commercially available ketone with good reported yields. The multi-step synthesis from m-xylene via chloromethylation and cyanation utilizes inexpensive starting materials but involves multiple transformations. The Friedel-Crafts acylation pathway, also starting from m-xylene, is another potential route, though the rearrangement and hydrolysis of the intermediate for the 2,4-isomer requires further optimization. The choice of the optimal synthesis route will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers and professionals in the field.

References

physicochemical properties of 2,4-Dimethylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dimethylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 6331-04-0) is a carboxylic acid derivative of xylene.[1] As with other substituted phenylacetic acids, its physicochemical properties are of significant interest in medicinal chemistry and drug development. These properties, including acidity (pKa), lipophilicity (LogP), and solubility, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.

This guide provides a summary of the known and predicted . Due to the limited availability of extensive experimental data for this specific isomer, values for the closely related 2,5-dimethylphenylacetic acid isomer are included for comparison. Furthermore, this document outlines detailed, standard experimental protocols for determining key parameters, enabling researchers to perform empirical validation and characterization.

Chemical Identity and Physicochemical Properties

The core chemical identifiers and physicochemical properties for this compound are summarized in the table below.

Table 1: Physicochemical Properties of Dimethylphenylacetic Acid Isomers

PropertyThis compound2,5-Dimethylphenylacetic acid
CAS Number 6331-04-0[1]13612-34-5[2][3]
Molecular Formula C₁₀H₁₂O₂[1]C₁₀H₁₂O₂[2][3]
Molecular Weight 164.20 g/mol [1]164.20 g/mol [2][3]
Appearance White crystal[1]Crystalline Powder, Light beige[3]
Melting Point 128-132 °C[1]128-130 °C[3][4]
Boiling Point 251.67 °C (Rough Estimate)[1]293.4 ± 9.0 °C (Predicted)[3][4]
pKa 4.40 ± 0.10 (Predicted)[1]4.31 ± 0.10 (Predicted)[3]
LogP Data not availableData not available

Structural Isomerism

The position of the two methyl groups on the phenyl ring defines the specific isomer of dimethylphenylacetic acid and influences its physical and chemical properties. The diagram below illustrates the structural difference between the 2,4- and 2,5- isomers.

G cluster_24 This compound cluster_25 2,5-Dimethylphenylacetic acid s24 s24 s25 s25

Caption: Structural comparison of 2,4- and 2,5-Dimethylphenylacetic acid.

Standard Experimental Protocols

The following sections detail standard laboratory methodologies for determining the fundamental physicochemical properties of organic acids like this compound.

Determination of Solubility

This protocol provides a qualitative method for classifying the solubility of an organic compound based on its acid-base properties.

Methodology:

  • Water Solubility:

    • Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water.

    • Vigorously shake the tube for 30-60 seconds.

    • Observe if the solid dissolves completely. If it is water-soluble, test the solution's pH with litmus or pH paper to determine if it is acidic, basic, or neutral.

  • Aqueous Base Solubility (for water-insoluble compounds):

    • To a fresh 25 mg sample, add 0.75 mL of 5% w/v sodium hydroxide (NaOH) solution in portions, shaking after each addition.

    • Solubility in NaOH indicates an acidic functional group.

  • Aqueous Bicarbonate Solubility (for NaOH-soluble compounds):

    • To a fresh 25 mg sample, add 0.75 mL of 5% w/v sodium bicarbonate (NaHCO₃) solution.

    • Effervescence (CO₂ release) and dissolution indicate a carboxylic acid or other strongly acidic group. Weakly acidic compounds (like phenols) will dissolve in NaOH but not typically in NaHCO₃.

  • Aqueous Acid Solubility (for water-insoluble compounds):

    • To a fresh 25 mg sample, add 0.75 mL of 5% v/v hydrochloric acid (HCl) solution in portions.

    • Solubility indicates the presence of a basic functional group, most commonly an amine.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination. The pKa is the pH at which the acid is 50% ionized.

Methodology:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent (if water solubility is low) to create a solution of known concentration (e.g., 0.01 M).

  • Titration:

    • Place the acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

    • After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue this process well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the volume of titrant at the steepest inflection point of the curve.

    • The pH at the half-equivalence point (Veq / 2) is equal to the pKa of the acid.

G start Start: Prepare Acid Solution (Known Concentration) calibrate Calibrate pH Meter (Standard Buffers) start->calibrate 1. Preparation titrate Titrate with Standardized NaOH (Record pH vs. Volume) calibrate->titrate 2. Titration plot Plot Titration Curve (pH vs. Volume NaOH) titrate->plot 3. Data Plotting find_veq Identify Equivalence Point (Veq) (Steepest Inflection) plot->find_veq 4. Analysis find_pka Determine Volume at Half-Equivalence (Veq/2) find_veq->find_pka result Result: pKa = pH at Veq/2 find_pka->result

Caption: Experimental workflow for pKa determination via potentiometric titration.

Determination of Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its measurement.

Methodology:

  • Phase Saturation:

    • Mix n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, for physiological relevance) in a separatory funnel.

    • Shake vigorously and allow the layers to separate completely. This ensures that each phase is pre-saturated with the other, preventing volume changes during the experiment.

  • Partitioning:

    • Prepare a stock solution of this compound in the pre-saturated n-octanol.

    • Add a known volume of this stock solution to a known volume of the pre-saturated aqueous buffer in a flask. The volume ratio can be adjusted depending on the expected LogP.

    • Seal the flask and shake it gently for a sufficient time (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation and Analysis:

    • After equilibration, allow the layers to fully separate. Centrifugation can be used to break up any emulsions.

    • Carefully withdraw an aliquot from each phase (octanol and aqueous).

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

G cluster_prep 1. Preparation cluster_part 2. Partitioning cluster_anal 3. Analysis p1 Saturate n-Octanol with Aqueous Buffer p2 Saturate Aqueous Buffer with n-Octanol p3 Add Compound to Octanol/Buffer Mixture p2->p3 p4 Shake to Equilibrate p3->p4 p5 Separate Phases (Octanol & Aqueous) p4->p5 p6 Measure Concentration in Each Phase (Co, Cw) p5->p6 calc 4. Calculation LogP = log10(Co / Cw) p6->calc

Caption: Conceptual workflow for LogP determination by the shake-flask method.

References

An In-depth Technical Guide to 2,4-Dimethylphenylacetic Acid (CAS Number 6331-04-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenylacetic acid, with the CAS number 6331-04-0, is a carboxylated aromatic compound. As a derivative of phenylacetic acid, it holds potential for investigation in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its physicochemical properties, potential synthetic routes with detailed experimental protocols, and an exploration of its prospective biological activities based on structurally related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 6331-04-0
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
Melting Point 128-132 °C[1]
Boiling Point 251.67 °C (estimate)[1]
Physical Form Solid
Solubility Insoluble in water.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. A mass spectrum is available from the NIST WebBook, which can be used as a reference for compound identification.[3]

Further ¹H NMR, ¹³C NMR, and IR spectroscopic data are essential for complete structural elucidation and quality control. Researchers are encouraged to acquire and report this data to contribute to the public knowledge base for this compound.

Synthesis and Experimental Protocols

Route 1: From 2,4-Dimethylbenzyl Cyanide (Willgerodt-Kindler Reaction followed by Hydrolysis)

This is a common and effective method for the preparation of arylacetic acids.

Workflow:

Synthesis_Route_1 Start 2,4-Dimethylacetophenone Intermediate1 Thioamide Derivative Start->Intermediate1  Willgerodt-Kindler Reaction (Sulfur, Morpholine) Intermediate2 2,4-Dimethylphenylacetamide Intermediate1->Intermediate2  Hydrolysis (e.g., aq. acid or base) End This compound Intermediate2->End  Hydrolysis (e.g., aq. acid or base)

Caption: Willgerodt-Kindler reaction pathway.

Experimental Protocol (General Procedure):

  • Thioamide Formation (Willgerodt-Kindler Reaction):

    • In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylacetophenone, sulfur, and an amine such as morpholine.[4][5][6][7]

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and remove the excess sulfur and solvent. The resulting thioamide can be purified by crystallization or chromatography.

  • Hydrolysis:

    • The crude thioamide is then subjected to hydrolysis. This can be achieved by refluxing with a strong acid (e.g., aqueous sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).[8][9][10]

    • If basic hydrolysis is used, the resulting carboxylate salt is acidified with a strong acid to precipitate the carboxylic acid.

    • The crude this compound is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Route 2: From 2,4-Dimethylbenzyl Halide

This route involves the formation of a Grignard reagent or a nitrile intermediate, followed by carboxylation or hydrolysis.

Workflow:

Synthesis_Route_2 cluster_grignard Grignard Pathway cluster_nitrile Nitrile Pathway Start_G 2,4-Dimethylbenzyl Halide Intermediate_G Grignard Reagent Start_G->Intermediate_G  Mg, dry ether End_G This compound Intermediate_G->End_G  1. CO₂  2. H₃O⁺ Start_N 2,4-Dimethylbenzyl Halide Intermediate_N 2,4-Dimethylbenzyl Cyanide Start_N->Intermediate_N  NaCN or KCN End_N This compound Intermediate_N->End_N  Hydrolysis (acid or base)

Caption: Grignard and Nitrile synthesis pathways.

Experimental Protocol (General Procedure for Nitrile Pathway):

  • Nitrile Formation:

    • React 2,4-dimethylbenzyl chloride or bromide with sodium or potassium cyanide in a suitable solvent like aqueous ethanol or DMSO.

    • The reaction mixture is typically heated to facilitate the nucleophilic substitution.

    • After the reaction, the product, 2,4-dimethylbenzyl cyanide, can be extracted into an organic solvent and purified.

  • Hydrolysis:

    • The purified 2,4-dimethylbenzyl cyanide is then hydrolyzed to the carboxylic acid using either acidic or basic conditions as described in Route 1.[8][9][10]

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for this compound itself, the broader class of phenylacetic acid derivatives is known to possess a range of biological effects, most notably anti-inflammatory properties.[11] These activities are often mediated through the modulation of key signaling pathways involved in inflammation.

Potential Mechanisms of Action:

Based on the activities of structurally related compounds, this compound could potentially exert its effects through one or more of the following mechanisms:

  • Cyclooxygenase (COX) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) are phenylacetic acid derivatives that function by inhibiting COX enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory prostaglandins.[12][13][14][15]

  • Lipoxygenase (LOX) Inhibition: Some compounds with a similar structural backbone have been shown to inhibit lipoxygenase, another key enzyme in the inflammatory cascade that leads to the production of leukotrienes.[1][7][16][17]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Phenylacetic acid derivatives have been identified as ligands for PPARs, a group of nuclear receptors that play a crucial role in the regulation of inflammation and metabolism.[18][19][20][21]

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition: The NF-κB pathway is a central regulator of the inflammatory response. Some anti-inflammatory compounds act by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[22][23][24][25][26]

Signaling Pathway Diagram:

Biological_Pathways cluster_stimuli Inflammatory Stimuli cluster_pathways Key Inflammatory Pathways cluster_outcomes Cellular Responses Stimuli e.g., Cytokines, Pathogens NFkB NF-κB Pathway Stimuli->NFkB COX COX Pathway Stimuli->COX LOX LOX Pathway Stimuli->LOX Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes PPAR PPARs PPAR->Inflammatory_Genes Inhibits Target This compound (Potential Inhibitor/Modulator) Target->NFkB Inhibition? Target->COX Inhibition? Target->LOX Inhibition? Target->PPAR Agonism?

Caption: Potential inflammatory signaling pathways.

Conclusion and Future Directions

This compound is a compound with well-defined physicochemical properties but limited publicly available biological and detailed spectroscopic data. The synthetic routes outlined in this guide provide a solid foundation for its preparation in a laboratory setting. Given the established anti-inflammatory and other biological activities of structurally similar phenylacetic acid derivatives, this compound represents a promising candidate for further investigation.

Future research should focus on:

  • Acquiring and publishing detailed ¹H NMR, ¹³C NMR, and IR spectra to facilitate its unambiguous identification.

  • Developing and optimizing a specific, high-yield synthesis protocol.

  • Screening for biological activities, particularly anti-inflammatory, analgesic, and antipyretic properties.

  • Investigating the mechanism of action by studying its effects on key inflammatory pathways such as COX, LOX, PPARs, and NF-κB.

This in-depth guide serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this compound. Further research into this compound could lead to the discovery of novel therapeutic agents.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,4-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 2,4-Dimethylphenylacetic acid. The following sections detail the spectroscopic data, experimental protocols, and logical workflow necessary to confirm the molecular structure of this compound, a valuable building block in pharmaceutical and materials science.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. The following tables summarize the predicted quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5 - 12.0Singlet (broad)1H-COOH
~7.05Singlet1HAr-H (H3)
~6.98Doublet1HAr-H (H5)
~6.95Doublet1HAr-H (H6)
~3.60Singlet2H-CH₂-
~2.30Singlet3HAr-CH₃ (C4)
~2.25Singlet3HAr-CH₃ (C2)

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~178.0-COOH
~137.5Ar-C (C4)
~136.0Ar-C (C2)
~131.0Ar-C (C1)
~130.5Ar-CH (C6)
~127.0Ar-CH (C5)
~126.5Ar-CH (H3)
~40.0-CH₂-
~21.0Ar-CH₃ (C4)
~19.0Ar-CH₃ (C2)

Table 3: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~2920, 2850MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1610, 1490Medium-StrongC=C stretch (Aromatic)
~1410MediumO-H bend (in-plane)
~1290MediumC-O stretch
~920BroadO-H bend (out-of-plane)
~820StrongC-H bend (out-of-plane, 1,2,4-trisubstituted)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
164~40[M]⁺ (Molecular Ion)
119100[M - COOH]⁺
91~30[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.[1]

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the probe to the sample.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Use a sufficient number of scans for adequate signal-to-noise, particularly for quaternary carbons (typically 1024 or more scans).

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Film Method):

  • Dissolve a small amount (1-2 mg) of this compound in a volatile solvent such as dichloromethane or acetone.[2]

  • Place a drop of the solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[2]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]

Data Acquisition:

  • Obtain a background spectrum of the clean, empty sample compartment.

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[3]

  • Further dilute the solution to a final concentration of approximately 10 µg/mL.[3]

Data Acquisition:

  • Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC) inlet.

  • Ionize the sample using a standard electron energy of 70 eV.[4]

  • Accelerate the resulting ions into the mass analyzer.

  • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-200).

  • The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis. The following diagram illustrates this workflow.

StructureElucidation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_proposal Structure Proposal & Verification MS Mass Spectrometry MS_Analysis Determine Molecular Formula & Fragmentation Pattern MS->MS_Analysis IR IR Spectroscopy IR_Analysis Identify Functional Groups (Carboxylic Acid, Aromatic Ring) IR->IR_Analysis NMR NMR Spectroscopy (1H, 13C) NMR_Analysis Determine Connectivity & Positional Isomerism NMR->NMR_Analysis Propose_Structure Propose Structure of This compound MS_Analysis->Propose_Structure IR_Analysis->Propose_Structure NMR_Analysis->Propose_Structure Verify_Structure Verify with Predicted Spectra & Literature Data Propose_Structure->Verify_Structure Final_Structure Confirmed Structure Verify_Structure->Final_Structure

References

2,4-Dimethylphenylacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,4-Dimethylphenylacetic Acid

This guide provides essential physicochemical data for this compound, a derivative of phenylacetic acid that is of growing interest to researchers in the pharmaceutical and chemical sectors.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, analytical method development, and chemical synthesis.

PropertyValue
Molecular Formula C10H12O2[1]
Molecular Weight 164.20 g/mol [2][3][4]
Molar Mass 164.2 g/mol [1]

Logical Relationship of Core Properties

The relationship between the common name of the compound and its fundamental molecular properties can be visualized as a direct hierarchy. The chemical structure, defined by its name, dictates the molecular formula, which in turn determines the molecular weight.

Relationship of Core Properties A This compound B Molecular Formula: C10H12O2 A->B C Molecular Weight: 164.20 g/mol B->C

Caption: Hierarchical relationship of this compound's core properties.

References

solubility of 2,4-Dimethylphenylacetic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethylphenylacetic acid is an aromatic carboxylic acid with potential applications in chemical synthesis and pharmaceutical development. Understanding its solubility in different solvents is a critical parameter for process development, formulation, purification, and analytical method development. This technical guide outlines the theoretical considerations for the solubility of this compound, provides detailed experimental protocols for its determination, and presents solubility data for analogous compounds to serve as a reference.

Theoretical Considerations for Solubility

The solubility of this compound is governed by its molecular structure, which features a non-polar benzene ring substituted with two methyl groups and a polar carboxylic acid group. The principle of "like dissolves like" provides a qualitative prediction of its solubility:

  • Polar Solvents: The carboxylic acid group can engage in hydrogen bonding with polar protic solvents like water, methanol, and ethanol. However, the non-polar nature of the dimethylphenyl group will limit its solubility in highly polar solvents like water.

  • Non-Polar Solvents: The aromatic ring and methyl groups suggest good solubility in non-polar or weakly polar aprotic solvents such as toluene, hexane, and diethyl ether, where van der Waals forces are the predominant intermolecular interactions.

  • Intermediate Polarity Solvents: Solvents with intermediate polarity, such as acetone and ethyl acetate, are likely to be effective at dissolving this compound due to their ability to interact with both the polar carboxylic acid group and the non-polar aromatic ring.

  • pH-Dependent Solubility: As a carboxylic acid, the aqueous solubility of this compound will be highly dependent on the pH of the solution. In basic solutions (pH > pKa), the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

Quantitative Solubility Data of Analogous Compounds

While specific data for this compound is unavailable, the following tables summarize the solubility of phenylacetic acid and ibuprofen in various solvents. This data can provide a useful starting point for solvent selection in experimental studies.

Table 1: Solubility of Phenylacetic Acid in Various Solvents [1][2]

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Water201.660.122
Water251.730.127
Methanol20Very High-
Ethanol20Very High-
Acetone20Very High-
Ethyl Acetate20--
Chloroform25-4.422
Toluene20Fairly High-
Carbon Tetrachloride25-1.842

Table 2: Solubility of Ibuprofen in Various Solvents [3][4][5]

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Water-Practically Insoluble-
Ethanol (90%)4066.18-
Ethanol-~6.0~0.29
Methanol-Very Soluble-
Acetone-Very Soluble-
Dichloromethane-Very Soluble-
Dimethyl Sulfoxide (DMSO)-~5.0~0.24
Dimethyl Formamide (DMF)-~4.5~0.22
PBS (pH 7.2)-~0.2~0.0097

Experimental Protocols for Solubility Determination

The following section details the standard methodologies for determining the equilibrium solubility of a solid compound like this compound.

Equilibrium Solubility Determination by the Shake-Flask Method

This is the gold standard method for determining thermodynamic equilibrium solubility.[6][7]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Equilibration: Seal the vials and place them in a shaker or incubator set to the desired constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[6] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for quantifying the concentration of dissolved solutes in solubility studies.

Objective: To accurately measure the concentration of this compound in the saturated solvent samples.

Typical HPLC Parameters for an Aromatic Carboxylic Acid:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The isocratic or gradient elution will depend on the separation requirements.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detector: UV-Vis detector set at a wavelength where this compound has significant absorbance (e.g., around 220 nm or 265 nm, to be determined by UV scan).

  • Column Temperature: Controlled, typically at ambient or slightly elevated temperature (e.g., 30 °C).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system and record the peak area.

  • Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, taking into account the dilution factor.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of factors influencing solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep Add excess this compound to a known volume of solvent equilibrate Agitate at constant temperature (24-72 hours) prep->equilibrate Incubate settle Allow solid to settle equilibrate->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solubility Solubility of This compound polarity_solute Molecular Polarity (Aromatic Ring vs. COOH) solubility->polarity_solute pka pKa of Carboxylic Acid solubility->pka crystal Crystal Lattice Energy solubility->crystal polarity_solvent Solvent Polarity (Dielectric Constant) solubility->polarity_solvent h_bonding Hydrogen Bonding Capacity solubility->h_bonding temperature Temperature solubility->temperature ph pH of Aqueous Media solubility->ph

Caption: Key factors influencing the solubility of this compound.

References

Spectroscopic Profile of 2,4-Dimethylphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylphenylacetic acid, tailored for researchers, scientists, and professionals in drug development. The guide presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a workflow visualization to facilitate understanding and application in a research context.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
6.96-7.08mAr-H
3.61sCH
2.29sAr-CH
2.27sAr-CH

Data sourced from The Royal Society of Chemistry.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmAssignment
178.21C =O
136.90Ar-C
135.88Ar-C
131.29Ar-C H
129.25Ar-C
127.10Ar-C H
40.58C H₂
21.00Ar-C H₃
19.01Ar-C H₃

Data sourced from The Royal Society of Chemistry.[1]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
2500-3300O-H (Carboxylic Acid)Stretching (broad)
2850-3000C-H (Alkyl)Stretching
~3030C-H (Aromatic)Stretching
1700-1725C=O (Carboxylic Acid)Stretching
1600-1585, 1500-1400C=C (Aromatic)Stretching
1210-1320C-O (Carboxylic Acid)Stretching
690-900C-H (Aromatic)Bending (out-of-plane)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
164Molecular ion [M]⁺
119[M - COOH]⁺
91[C₇H₇]⁺ (Tropylium ion)

Data sourced from the National Institute of Standards and Technology (NIST) WebBook.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 300 MHz (or higher) NMR spectrometer is used for analysis.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (typically 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂, H₂O) and the crystal itself.

  • Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum of the sample is then recorded.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Gas Chromatography: A small volume of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Electron Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound such as this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data NMR_Info Carbon-Hydrogen Framework NMR_Data->NMR_Info IR_Info Functional Groups Present IR_Data->IR_Info MS_Info Molecular Weight & Fragmentation Pattern MS_Data->MS_Info Structure Final Structure Confirmation NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Spectroscopic analysis workflow.

References

A Comprehensive Technical Guide to 2,4-Dimethylphenylacetic Acid: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,4-Dimethylphenylacetic acid is an aromatic carboxylic acid that has been noted for its properties as a non-steroidal anti-inflammatory drug (NSAID) intermediate and its activity as a cyclooxygenase (COX) inhibitor. This document provides an in-depth overview of its discovery, historical context, synthesis methodologies, and mechanism of action. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical and biological pathways to serve as a comprehensive resource for the scientific community.

Discovery and Historical Context

This compound, also known as 2,4-xylylacetic acid, emerged from the broader field of research into phenylacetic acid derivatives as potential anti-inflammatory agents. The core structure is related to other well-known NSAIDs like ibuprofen and diclofenac. Early investigations into compounds of this class focused on their ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation. While not as commercially prominent as other NSAIDs, its study has contributed to the understanding of structure-activity relationships within this class of drugs. It is recognized as a significant impurity and metabolite of the NSAID, Ibuprofen.

Synthesis Methodologies

The synthesis of this compound can be achieved through several established organic chemistry routes. A common and illustrative method is the Willgerodt-Kindler reaction, followed by hydrolysis. This pathway is valued for its utility in converting aryl alkyl ketones into carboxylic acids with the same number of carbon atoms.

A prevalent method for synthesizing this compound involves a two-step process starting from 2,4-dimethylacetophenone. The initial step is the Willgerodt-Kindler reaction, which utilizes sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate. This is followed by the hydrolysis of the thioamide to yield the final carboxylic acid product.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

Step 1: Synthesis of Phenyl-thioacetomorpholide Intermediate

  • Reactants: A mixture of 2,4-dimethylacetophenone (1 mole), morpholine (2 moles), and sulfur (1.5 moles) is prepared in a reaction flask.

  • Reaction Conditions: The mixture is heated under reflux at approximately 130-140°C. The reaction is monitored for the consumption of the starting ketone, typically over several hours.

  • Work-up: After cooling, the excess morpholine and unreacted sulfur are removed. The crude product, 2-(2,4-dimethylphenyl)-1-morpholino-1-thione, is often purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to this compound

  • Reactants: The purified thioamide intermediate from Step 1 is placed in a flask with a strong base, such as a concentrated solution of sodium hydroxide or potassium hydroxide in a water/ethanol mixture.

  • Reaction Conditions: The mixture is heated under reflux for an extended period (12-24 hours) to ensure complete hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and acidified with a strong mineral acid (e.g., HCl) to a pH of approximately 2. This protonates the carboxylate salt, causing the this compound to precipitate.

  • Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a solvent system such as water-ethanol or toluene to yield the final product as a crystalline solid.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Willgerodt-Kindler Reaction cluster_step2 Step 2: Hydrolysis cluster_end Final Product 2_4_Dimethylacetophenone 2,4-Dimethyl- acetophenone Reagents_1 Morpholine + Sulfur Reaction_1 Reflux (130-140°C) Reagents_1->Reaction_1 Intermediate 2-(2,4-dimethylphenyl)- 1-morpholino-1-thione (Thioamide Intermediate) Reaction_1->Intermediate Formation of Thioamide Reaction_2 Reflux Intermediate->Reaction_2 Reagents_2 NaOH / H₂O, EtOH Reagents_2->Reaction_2 Acidification Acidification (HCl) Reaction_2->Acidification Formation of Carboxylate Salt Final_Product 2,4-Dimethylphenylacetic Acid Acidification->Final_Product Precipitation & Purification

Caption: Synthesis workflow for this compound.

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are essential for its handling, formulation, and analysis. The data below has been compiled from various chemical data sources.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number 6025-60-1
Appearance White to off-white crystalline solid
Melting Point 89-92 °C
Boiling Point 293.4±9.0 °C at 760 mmHg
Solubility Soluble in ethanol, ether, and chloroform
pKa ~4.5 (Estimated)

Note: Some properties, like boiling point, may be reported for isomers. The data presented is for the 2,4-dimethyl isomer where available.

Biological Activity and Mechanism of Action

This compound functions as a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[1]

There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[1][2]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation by stimuli like cytokines and growth factors.[1][2] It is the primary target for reducing inflammation and pain.

NSAIDs exert their therapeutic effects by inhibiting COX-2, while their common side effects, such as gastrointestinal irritation, are often linked to the simultaneous inhibition of COX-1.[3] The selectivity of an NSAID for COX-2 over COX-1 is a key determinant of its side-effect profile. While specific IC₅₀ values for this compound are not as widely reported as for commercial drugs, its structural class is known to inhibit both enzymes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Phospholipids->Arachidonic_Acid PLA₂ Action PLA2 Phospholipase A₂ (PLA₂) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂) (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxane Thromboxane (TXA₂) (Platelet Aggregation) PGH2->Thromboxane NSAID 2,4-Dimethyl- phenylacetic Acid (NSAID) NSAID->COX1 NSAID->COX2

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Applications in Research and Drug Development

This compound serves as a valuable molecule in several areas of research:

  • Intermediate in Synthesis: It is a key intermediate in the synthesis of more complex molecules, including other potential therapeutic agents and fine chemicals.

  • Structure-Activity Relationship (SAR) Studies: As a fundamental phenylacetic acid derivative, it is used as a reference compound in SAR studies to understand how structural modifications (e.g., the position and number of methyl groups) affect COX inhibition potency and selectivity.

  • Metabolite and Impurity Standard: It is a known impurity and metabolite in the production of some commercial NSAIDs, making it an essential analytical standard for quality control and pharmacokinetic studies.

Conclusion

This compound, while not a frontline therapeutic, holds a significant place in the landscape of medicinal chemistry and drug development. Its straightforward synthesis, clear mechanism of action as a COX inhibitor, and utility as a chemical intermediate make it a subject of continued relevance. This guide has provided a detailed overview of its history, synthesis, and biological function, offering a foundational resource for researchers and professionals in the field.

References

Potential Research Applications of 2,4-Dimethylphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dimethylphenylacetic acid is a substituted aromatic carboxylic acid with a molecular structure that suggests potential for biological activity. While direct research on this specific compound is limited, its structural similarity to other biologically active phenylacetic acid derivatives points toward promising avenues for investigation, particularly in the fields of anti-inflammatory and neuroprotective research. This technical guide provides a comprehensive overview of the known properties of this compound, a detailed potential synthesis protocol, and outlines prospective research applications based on the activities of structurally related molecules. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its isomers is provided below. This data is crucial for the design of experimental protocols, including solubility and dosage calculations.

PropertyThis compound2,5-Dimethylphenylacetic Acid3,4-Dimethylphenylacetic Acidα,4-Dimethylphenylacetic acid
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂[1][2]C₁₀H₁₂O₂[3]C₁₀H₁₂O₂[4]
Molecular Weight 164.20 g/mol 164.20 g/mol [1][2]164.20 g/mol [3]164.20 g/mol [4]
CAS Number Not available13612-34-5[1][2]17283-16-8[3]938-94-3[4]
Melting Point Not available128-130 °CNot available37-42 °C[4]
Boiling Point Not available293.4±9.0 °C at 760 mmHgNot availableNot available
InChIKey Not availableRUSCTNYOPQOXDJ-UHFFFAOYSA-N[1]OTTPBKINJOYJGW-UHFFFAOYSA-N[3]KDYOFXPLHVSIHS-UHFFFAOYSA-N[4]

Potential Synthesis Protocol: Modified Willgerodt-Kindler Reaction

Materials and Reagents
  • 2',4'-Dimethylacetophenone

  • Sulfur

  • Morpholine

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure
  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 2',4'-dimethylacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents). Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling the reaction mixture, add a 20% aqueous solution of sodium hydroxide (NaOH). Heat the mixture to reflux for 8-12 hours to hydrolyze the intermediate thioamide.

  • Work-up and Purification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2. This will precipitate the crude this compound. Filter the crude product and wash with cold water. For further purification, the crude acid can be dissolved in diethyl ether, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent evaporated. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2',4'-Dimethylacetophenone reagents1 Sulfur, Morpholine (Reflux) start->reagents1 Reacts with intermediate Intermediate Thioamide reagents1->intermediate Forms reagents2 NaOH (aq) (Reflux) intermediate->reagents2 Reacts with hydrolysis Hydrolysis reagents2->hydrolysis Induces acidification Acidification (HCl) hydrolysis->acidification Followed by product This compound acidification->product Yields

Proposed synthesis workflow for this compound.

Potential Research Applications

Based on the biological activities of structurally similar phenylacetic acid derivatives, the following are potential research applications for this compound. It is important to note that these are hypothetical and require experimental validation.

Anti-Inflammatory Activity

Many phenylacetic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs). For instance, diclofenac is a widely used NSAID.[10] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Hypothesized Mechanism of Action: this compound may act as a COX inhibitor, reducing the production of prostaglandins and thereby mitigating inflammation.

Suggested In Vitro Experiments:

  • COX Inhibition Assay: To determine the IC₅₀ values of this compound against COX-1 and COX-2 enzymes.

  • Lipopolysaccharide (LPS)-induced Pro-inflammatory Cytokine Production in Macrophages: To measure the effect of the compound on the production of TNF-α, IL-6, and IL-1β in a cellular model of inflammation.

Suggested In Vivo Experiments:

  • Carrageenan-induced Paw Edema in Rodents: A standard model to assess acute anti-inflammatory activity.

  • Adjuvant-induced Arthritis in Rodents: A model for chronic inflammatory conditions.

Anti_Inflammatory_Pathway cluster_inflammation Hypothesized Anti-Inflammatory Mechanism inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) arachidonic_acid Arachidonic Acid inflammatory_stimuli->arachidonic_acid Leads to release of cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes Metabolized by prostaglandins Prostaglandins cox_enzymes->prostaglandins Produces inflammation Inflammation prostaglandins->inflammation Mediates compound This compound compound->cox_enzymes Inhibits

Hypothesized anti-inflammatory signaling pathway.
Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of phenolic acids and phenylacetic acid derivatives.[11][12][13] These effects are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.

Hypothesized Mechanism of Action: this compound may exert neuroprotective effects by scavenging reactive oxygen species (ROS) and/or modulating neuroinflammatory pathways in the central nervous system.

Suggested In Vitro Experiments:

  • Oxidative Stress Models: Assessing the compound's ability to protect neuronal cell lines (e.g., SH-SY5Y) from hydrogen peroxide or glutamate-induced toxicity.

  • Microglia Activation Assay: Investigating the effect of the compound on the production of inflammatory mediators by activated microglia.

Suggested In Vivo Experiments:

  • Models of Cerebral Ischemia: Evaluating the compound's ability to reduce infarct volume in a rodent model of stroke (e.g., middle cerebral artery occlusion).

  • Models of Neurodegenerative Disease: Assessing the compound's therapeutic potential in models of Parkinson's or Alzheimer's disease.

Conclusion

While direct experimental data on this compound is currently lacking, its chemical structure provides a strong rationale for investigating its potential as a novel therapeutic agent. The proposed synthesis protocol offers a viable route for obtaining the compound for research purposes. The outlined potential applications in anti-inflammatory and neuroprotective research, based on the activities of related phenylacetic acid derivatives, represent promising starting points for future studies. Further investigation into the biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 2,4-Dimethylphenylacetic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,4-dimethylphenylacetic acid and its isomers, focusing on their chemical properties, synthesis, and biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of these compounds.

Introduction

Phenylacetic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The dimethylphenylacetic acid isomers, characterized by the presence of two methyl groups on the phenyl ring, represent a group of compounds with potential for nuanced biological effects based on the specific substitution pattern. The position of the methyl groups can significantly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.

This guide will focus on this compound and its isomers: 2,5-dimethylphenylacetic acid, 2,6-dimethylphenylacetic acid, 3,4-dimethylphenylacetic acid, 3,5-dimethylphenylacetic acid, and α,α-dimethylphenylacetic acid.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are summarized in the table below. These properties are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

IsomerChemical StructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound this compoundC₁₀H₁₂O₂164.20901-74-6
2,5-Dimethylphenylacetic acid 2,5-Dimethylphenylacetic acidC₁₀H₁₂O₂164.2013612-34-5
2,6-Dimethylphenylacetic acid 2,6-Dimethylphenylacetic acidC₁₀H₁₂O₂164.20938-50-1
3,4-Dimethylphenylacetic acid 3,4-Dimethylphenylacetic acidC₁₀H₁₂O₂164.2017283-16-8
3,5-Dimethylphenylacetic acid 3,5-Dimethylphenylacetic acidC₁₀H₁₂O₂164.205719-21-1
α,α-Dimethylphenylacetic acid α,α-Dimethylphenylacetic acidC₁₀H₁₂O₂164.20826-55-1

Synthesis Methodologies

Several synthetic routes have been reported for the preparation of dimethylphenylacetic acid isomers. The choice of method often depends on the starting materials and the desired isomer.

Synthesis of this compound via Willgerodt-Kindler Reaction

A common method for the synthesis of aryl-substituted acetic acids is the Willgerodt-Kindler reaction. This reaction allows for the conversion of an aryl methyl ketone to the corresponding phenylacetic acid. For this compound, the starting material would be 2,4-dimethylacetophenone.

Experimental Protocol (General):

  • Thioamide Formation: A mixture of 2,4-dimethylacetophenone, sulfur, and an amine (commonly morpholine) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Hydrolysis: The resulting thiomorpholide is then hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., sodium hydroxide) followed by acidification.

Willgerodt_Kindler_2_4_DMPAA Start 2,4-Dimethylacetophenone Thioamide Intermediate Thiomorpholide Start->Thioamide Reflux Reagents1 Sulfur (S) Morpholine End This compound Thioamide->End Hydrolysis Reagents2 1. NaOH, H₂O 2. H₃O⁺

Caption: Willgerodt-Kindler reaction for 2,4-DMPAA synthesis.
Synthesis of 2,5-Dimethylphenylacetic Acid

A patented method for the synthesis of 2,5-dimethylphenylacetic acid involves the carbonylation of 2,5-dimethylbenzyl bromide.

Experimental Protocol:

  • Bromomethylation: p-Xylene is reacted with paraformaldehyde and hydrobromic acid in glacial acetic acid to yield 2,5-dimethylbenzyl bromide.

  • Carbonylation: The 2,5-dimethylbenzyl bromide is then subjected to a carbonylation reaction using carbon monoxide in the presence of a palladium or rhodium catalyst and a base (e.g., sodium hydroxide) to produce 2,5-dimethylphenylacetic acid.

Synthesis_2_5_DMPAA Start p-Xylene Intermediate 2,5-Dimethylbenzyl bromide Start->Intermediate Bromomethylation Reagents1 Paraformaldehyde HBr, Acetic Acid End 2,5-Dimethylphenylacetic acid Intermediate->End Carbonylation Reagents2 CO, Catalyst (Pd or Rh) NaOH

Caption: Synthesis of 2,5-DMPAA via carbonylation.
Synthesis of α,α-Dimethylphenylacetic Acid

A common route to α,α-dimethylphenylacetic acid involves the hydrolysis of α,α-dimethylbenzyl cyanide.

Experimental Protocol:

  • Cyanide Hydrolysis: α,α-Dimethylbenzyl cyanide is hydrolyzed under basic conditions (e.g., using sodium hydroxide in a C4 or C5 alcohol and water) at elevated temperatures.

  • Acidification: The resulting carboxylate salt is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate α,α-dimethylphenylacetic acid.

Synthesis_aa_DMPAA Start α,α-Dimethylbenzyl cyanide End α,α-Dimethylphenylacetic acid Start->End Hydrolysis Reagents1 1. NaOH, C₄/C₅ alcohol, H₂O 2. H₃O⁺

Caption: Synthesis of α,α-DMPAA via nitrile hydrolysis.

Biological Activities

It is important to note that a direct comparison of the potency (e.g., IC₅₀ values) of these isomers is not possible at this time due to a lack of comprehensive, comparative studies. The information below is based on the general understanding of related compounds and limited available data for specific isomers.

Anti-inflammatory Activity

Arylpropionic and arylacetic acids are well-known classes of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effect is often mediated through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that dimethylphenylacetic acid isomers may also exhibit anti-inflammatory properties. However, specific in vitro or in vivo data demonstrating this for this compound and a direct comparison with its isomers are currently lacking.

Cytotoxic and Anticancer Activity

Some phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis. While this suggests that dimethylphenylacetic acids could be investigated for their anticancer potential, there is a need for specific studies on these isomers to determine their efficacy and selectivity against different cancer cell types.

Other Potential Biological Activities
  • Antimicrobial Activity: Phenylacetic acid and its derivatives have been reported to possess antimicrobial properties.

  • Herbicidal Activity: Certain substituted phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as herbicides. While the dimethylphenylacetic acids are structurally different, this highlights the diverse biological roles of this class of compounds.

Signaling Pathways

Detailed information on the specific signaling pathways modulated by this compound and its isomers is not well-documented. For related compounds, such as certain anti-inflammatory agents, the primary target is the arachidonic acid cascade, specifically the inhibition of COX enzymes, which leads to a reduction in prostaglandin synthesis.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation DMPAA Dimethylphenylacetic Acid Isomers (Potential Inhibitors) DMPAA->COX_Enzymes

Caption: Potential mechanism of action via COX inhibition.

Conclusion and Future Directions

This compound and its isomers represent a promising area for further research and development. While synthetic routes for several isomers are established, a significant gap exists in the understanding of their comparative biological activities and mechanisms of action.

Future research should focus on:

  • Systematic Biological Screening: A comprehensive in vitro and in vivo screening of all dimethylphenylacetic acid isomers against a panel of relevant biological targets (e.g., COX enzymes, various cancer cell lines) is necessary to establish a clear structure-activity relationship.

  • Quantitative Analysis: Determination of quantitative parameters such as IC₅₀ values, binding affinities, and pharmacokinetic profiles will be crucial for identifying the most promising candidates for further development.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by these isomers will provide a deeper understanding of their biological effects and potential therapeutic applications.

This technical guide serves as a foundational resource for researchers and drug development professionals, highlighting the current state of knowledge and outlining the critical next steps required to unlock the full potential of this compound and its isomers.

An In-depth Technical Guide to the Thermal Stability of 2,4-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the thermal stability of 2,4-Dimethylphenylacetic acid. In the absence of specific experimental data for this compound in publicly accessible literature, this document provides a comprehensive theoretical framework based on the known thermal behavior of its parent compound, phenylacetic acid, and the influence of methyl substituents on the thermal stability of aromatic systems. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and structurally related molecules.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical synthesis and other areas of organic chemistry. A thorough understanding of its thermal stability is paramount for ensuring safe handling, establishing appropriate storage conditions, and defining parameters for its use in chemical reactions at elevated temperatures. This guide outlines the expected thermal behavior, hypothetical decomposition pathways, and standard methodologies for its empirical investigation.

Predicted Thermal Behavior

The thermal stability of this compound is primarily dictated by the strength of the chemical bonds within the molecule. The most probable initial step in its thermal decomposition is the cleavage of the C-C bond between the phenyl ring and the carboxylic acid moiety, leading to decarboxylation.

Based on studies of phenylacetic acid, the parent compound, significant thermal decomposition is expected to occur at elevated temperatures. The thermal decomposition of phenylacetic acid has been investigated in the vapor phase between 587 and 722 °C, proceeding via a first-order homogeneous reaction.[1] The primary decomposition products observed were carbon dioxide, carbon monoxide, dibenzyl, and other minor products, indicating a free-radical mechanism initiated by the homolytic cleavage of the C-C bond.[1]

The presence of two methyl groups on the phenyl ring is anticipated to influence the thermal stability of this compound. Methyl groups are known to reduce the thermal severity required to initiate chemical reactions in polycyclic aromatic hydrocarbons.[2][3][4][5] This effect is attributed to the ability of methyl groups to stabilize radical intermediates through hyperconjugation, thereby lowering the activation energy for decomposition. Consequently, this compound is expected to exhibit a lower onset of thermal decomposition compared to unsubstituted phenylacetic acid.

Quantitative Data Summary

The following table summarizes the predicted and known thermal properties of this compound and its parent compound, phenylacetic acid. The data for this compound is extrapolated and should be confirmed by empirical analysis.

PropertyThis compound (Predicted/Known)Phenylacetic Acid (Known)
Melting Point Not available76-78 °C
Boiling Point Not available265.5 °C
Decomposition Onset (TGA) Predicted to be < 587 °C~587 °C (vapor phase)[1]
Decomposition Products Carbon Dioxide (CO₂), 1,3-dimethylbenzene (m-xylene), Carbon Monoxide (CO), Water (H₂O), and other hydrocarbonsCarbon dioxide, carbon monoxide, hydrogen, methane, dibenzyl, and phenylketene[1]

Experimental Protocols

To empirically determine the thermal stability of this compound, the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance and a furnace capable of reaching at least 800°C.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Heat the sample from 30°C to 800°C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The onset of decomposition is determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Objective: To identify thermal transitions such as melting, crystallization, and to determine the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected decomposition temperature.

    • Cool the sample back to the starting temperature at a controlled rate.

    • A second heating scan is often performed to observe the behavior of the melt-quenched material.

  • Data Analysis:

    • Record the heat flow to the sample as a function of temperature.

    • The melting point is determined as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

    • Exothermic events may indicate decomposition or other chemical reactions.

Visualizations

The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC MassLoss Mass Loss vs. Temperature TGA->MassLoss HeatFlow Heat Flow vs. Temperature DSC->HeatFlow DecompositionKinetics Decomposition Kinetics MassLoss->DecompositionKinetics ThermalTransitions Phase Transitions (Melting, etc.) HeatFlow->ThermalTransitions StabilityProfile Thermal Stability Profile DecompositionKinetics->StabilityProfile ThermalTransitions->StabilityProfile

Caption: Experimental workflow for thermal stability analysis.

The following diagram illustrates a plausible thermal decomposition pathway for this compound, initiated by decarboxylation.

decomposition_pathway reactant This compound intermediate1 2,4-Dimethylbenzyl Radical + COOH Radical reactant->intermediate1 High Temperature (Homolytic Cleavage) product1 1,3-Dimethylbenzene (m-Xylene) intermediate1->product1 product2 Carbon Dioxide (CO2) intermediate1->product2 Decarboxylation product3 Further Decomposition Products (e.g., CO, H2O, smaller hydrocarbons) product1->product3 Higher Temperatures

Caption: Hypothetical thermal decomposition pathway.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dimethylphenylacetic Acid from m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenylacetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a substituted phenyl ring attached to an acetic acid moiety, makes it a precursor for a variety of more complex molecules. This document provides detailed application notes and protocols for two primary synthetic routes to this compound, starting from the commercially available and cost-effective starting material, m-xylene.

It is important to note that the synthesis of the 2,4-dimethyl substituted product necessitates the use of m-xylene (1,3-dimethylbenzene) as the starting material, not p-xylene (1,4-dimethylbenzene) as might be mistakenly assumed. Electrophilic substitution on p-xylene would lead to 2,5-disubstituted products. The protocols outlined below are therefore based on m-xylene.

Two robust and well-documented synthetic pathways are presented:

  • Route 1: A three-step synthesis involving the chloromethylation of m-xylene, followed by cyanation and subsequent hydrolysis of the resulting nitrile.

  • Route 2: An alternative three-step synthesis commencing with the Friedel-Crafts acylation of m-xylene, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis of the intermediate thioamide.

These notes are intended to provide researchers with the necessary details to reproduce these syntheses, including reaction conditions, purification methods, and expected yields, along with the spectroscopic data for the characterization of intermediates and the final product.

Route 1: Chloromethylation, Cyanation, and Hydrolysis

This pathway is a classical approach for the homologation of an aromatic ring, extending a methyl group to a phenylacetic acid. While effective, this route involves the use of hazardous reagents such as formaldehyde/HCl (which can generate the highly carcinogenic bis(chloromethyl) ether) and sodium cyanide. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Overall Reaction Scheme:
  • Step 1: m-Xylene → 2,4-Dimethylbenzyl chloride

  • Step 2: 2,4-Dimethylbenzyl chloride → 2,4-Dimethylphenylacetonitrile

  • Step 3: 2,4-Dimethylphenylacetonitrile → this compound

Data Presentation

Table 1: Summary of Reaction Steps and Typical Yields for Route 1

StepReactionKey ReagentsSolventTypical Yield
1ChloromethylationParaformaldehyde, HCl, Phase Transfer Catalystm-Xylene (reagent and solvent)Variable (product mixture)
2CyanationSodium Cyanide (NaCN), NaI (cat.)Methanol~95%[1]
3HydrolysisSulfuric Acid, WaterAcetic Acid~80%[2]

Table 2: Spectroscopic Data for Intermediates and Final Product in Route 1

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)
m-Xylene C₈H₁₀106.176.9-7.1 (m, 4H), 2.3 (s, 6H)137.8, 130.1, 128.3, 126.2, 21.43015, 2920, 1615, 1495
2,4-Dimethylbenzyl chloride [3]C₉H₁₁Cl154.647.15 (d, 1H), 7.0 (s, 1H), 6.95 (d, 1H), 4.6 (s, 2H), 2.35 (s, 3H), 2.3 (s, 3H)137.9, 136.5, 131.5, 131.2, 129.8, 127.1, 44.5, 21.1, 19.33010, 2950, 1610, 1500, 1265 (C-Cl)
2,4-Dimethylphenylacetonitrile C₁₀H₁₁N145.207.1-7.2 (m, 3H), 3.7 (s, 2H), 2.3 (s, 6H)137.0, 136.5, 129.5, 128.0, 127.5, 118.0 (CN), 23.0, 21.0, 19.02925, 2250 (C≡N), 1615, 1505
This compound C₁₀H₁₂O₂164.2010.5-12.0 (br s, 1H), 7.0-7.1 (m, 3H), 3.6 (s, 2H), 2.25 (s, 3H), 2.2 (s, 3H)178.5 (C=O), 136.5, 136.0, 131.0, 130.5, 127.0, 41.0, 21.0, 19.03300-2500 (O-H), 1700 (C=O), 1615, 1505
Experimental Protocols

Protocol 1.1: Chloromethylation of m-Xylene to 2,4-Dimethylbenzyl chloride

This protocol is adapted from a phase-transfer catalysis method, which can improve yields and selectivity for the mono-chloromethylated product.[1]

  • Materials: m-Xylene, paraformaldehyde, concentrated sulfuric acid, sodium chloride, tetrabutylammonium bromide (TBAB) or a similar phase transfer catalyst, diethyl ether, anhydrous calcium chloride.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, combine m-xylene (1.0 mol, 106.2 g) and paraformaldehyde (2.0 mol, 60.0 g).

    • Add sodium chloride (0.26 mol, 15.2 g) and the phase transfer catalyst (e.g., TBAB, 0.07 mol, 22.6 g).

    • Carefully add concentrated sulfuric acid (e.g., 50 mL) to the vigorously stirred mixture. An exotherm may be observed.

    • Heat the reaction mixture to 80 °C in an oil bath and maintain vigorous stirring for 90 minutes.

    • After the reaction is complete, cool the mixture to room temperature. The mixture will separate into two phases.

    • Transfer the mixture to a separatory funnel and extract the organic phase with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash with water (2 x 100 mL) and then with saturated sodium bicarbonate solution (1 x 100 mL).

    • Dry the organic phase over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.

    • The crude product is a mixture of mono-, di-, and trichloromethylated xylenes and should be purified by vacuum distillation to isolate 2,4-dimethylbenzyl chloride.

Protocol 1.2: Cyanation of 2,4-Dimethylbenzyl chloride to 2,4-Dimethylphenylacetonitrile

This procedure is adapted from a high-yield synthesis of a similar benzyl cyanide.[1][4]

  • Materials: 2,4-Dimethylbenzyl chloride, sodium cyanide (NaCN), sodium iodide (NaI), methanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dimethylbenzyl chloride (0.5 mol, 77.3 g) in methanol (400 mL).

    • Add powdered sodium cyanide (0.5 mol, 24.5 g) and a catalytic amount of sodium iodide (0.025 mol, 3.7 g).

    • Heat the reaction mixture to 50-55 °C and stir for 8 hours. Monitor the reaction progress by TLC or GC.

    • After completion, cool the mixture to room temperature. The precipitated sodium chloride is removed by filtration.

    • Wash the filter cake with a small amount of cold methanol.

    • Combine the filtrates and remove the methanol by rotary evaporation.

    • The residue is taken up in diethyl ether (200 mL) and washed with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile.

    • Purify the product by vacuum distillation.

Protocol 1.3: Hydrolysis of 2,4-Dimethylphenylacetonitrile to this compound

This protocol is based on the reliable procedure for benzyl cyanide hydrolysis from Organic Syntheses.[2]

  • Materials: 2,4-Dimethylphenylacetonitrile, concentrated sulfuric acid, glacial acetic acid, water.

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, prepare a mixture of water (100 mL), concentrated sulfuric acid (100 mL), and glacial acetic acid (100 mL).

    • Carefully add 2,4-dimethylphenylacetonitrile (0.7 mol, 101.6 g) to the acid mixture.

    • Heat the mixture to reflux and maintain for approximately 1-2 hours. The hydrolysis is typically complete when the oily nitrile layer has disappeared.

    • Cool the reaction mixture slightly and pour it into 500 mL of cold water with stirring.

    • The this compound will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • For further purification, the crude acid can be recrystallized from a suitable solvent system such as ethanol/water or toluene.

Route 2: Friedel-Crafts Acylation and Willgerodt-Kindler Reaction

This route offers an alternative that avoids the use of highly toxic cyanide salts. The key steps are the formation of a ketone intermediate via Friedel-Crafts acylation, followed by an oxidative rearrangement (Willgerodt-Kindler reaction) to form a thioamide, which is then hydrolyzed.

Overall Reaction Scheme:
  • Step 1: m-Xylene → 2,4-Dimethylacetophenone

  • Step 2: 2,4-Dimethylacetophenone → 2-(2,4-Dimethylphenyl)thioacetmorpholide

  • Step 3: 2-(2,4-Dimethylphenyl)thioacetmorpholide → this compound

Data Presentation

Table 3: Summary of Reaction Steps and Typical Yields for Route 2

StepReactionKey ReagentsSolventTypical Yield
1Friedel-Crafts AcylationAcetyl chloride, AlCl₃Dichloromethane~90%
2Willgerodt-KindlerSulfur, MorpholineQuinoline or neat85-95% (estimated)[5]
3HydrolysisNaOH or H₂SO₄, WaterEthanol/WaterHigh

Table 4: Spectroscopic Data for Intermediates in Route 2

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (CDCl₃, δ ppm)[6]¹³C NMR (CDCl₃, δ ppm)[6]Key IR Bands (cm⁻¹)
2,4-Dimethylacetophenone [6][7]C₁₀H₁₂O148.207.5 (d, 1H), 7.0 (s, 1H), 6.95 (d, 1H), 2.5 (s, 3H), 2.45 (s, 3H), 2.3 (s, 3H)201.5 (C=O), 141.5, 138.0, 133.0, 129.5, 126.5, 29.5, 21.5, 21.02960, 1680 (C=O), 1610, 1570
2-(2,4-Dimethylphenyl)thioacetmorpholide C₁₄H₁₉NOS265.37(Expected) ~7.0-7.2 (m, 3H), 4.0-4.2 (m, 2H), 3.6-3.8 (m, 4H), 3.4-3.6 (m, 2H), 2.3 (s, 6H)(Expected) ~200 (C=S), 137, 136, 130, 128, 127, 50-55, 45-50, 21, 19~1500 (C=S), 1250
Experimental Protocols

Protocol 2.1: Friedel-Crafts Acylation of m-Xylene to 2,4-Dimethylacetophenone

  • Materials: m-Xylene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), water.

  • Procedure:

    • Set up a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl).

    • Suspend anhydrous AlCl₃ (1.1 mol, 146.7 g) in dry DCM (300 mL) and cool the mixture in an ice bath to 0-5 °C.

    • Add a solution of m-xylene (1.0 mol, 106.2 g) and acetyl chloride (1.0 mol, 78.5 g) in DCM (100 mL) dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC/GC).

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice (approx. 500 g) containing concentrated HCl (50 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield pure 2,4-dimethylacetophenone.

Protocol 2.2: Willgerodt-Kindler Reaction of 2,4-Dimethylacetophenone

This is a general procedure for the Willgerodt-Kindler reaction, which should be effective for 2,4-dimethylacetophenone.[5][8][9][10][11]

  • Materials: 2,4-Dimethylacetophenone, elemental sulfur, morpholine.

  • Procedure:

    • In a round-bottom flask, mix 2,4-dimethylacetophenone (0.5 mol, 74.1 g), morpholine (1.0 mol, 87.1 g), and powdered sulfur (0.75 mol, 24.0 g).

    • Fit the flask with a reflux condenser and heat the mixture gently to initiate the reaction (an exotherm is often observed).

    • Once the initial reaction subsides, heat the mixture to reflux (around 130-140 °C) for 4-6 hours. Hydrogen sulfide gas will be evolved, so the reaction must be conducted in a fume hood.

    • After cooling, pour the dark reaction mixture into ethanol (200 mL).

    • The product, 2-(2,4-dimethylphenyl)thioacetmorpholide, may crystallize upon cooling or standing. If so, collect the solid by filtration.

    • If the product remains an oil, the ethanol can be removed, and the residue can be purified by column chromatography on silica gel.

Protocol 2.3: Hydrolysis of 2-(2,4-Dimethylphenyl)thioacetmorpholide

  • Materials: 2-(2,4-Dimethylphenyl)thioacetmorpholide, sodium hydroxide (NaOH) or sulfuric acid, ethanol, water, hydrochloric acid.

  • Procedure (Alkaline Hydrolysis):

    • Dissolve the thioamide (0.4 mol, 106.1 g) in ethanol (300 mL) in a round-bottom flask.

    • Add a solution of sodium hydroxide (1.2 mol, 48.0 g) in water (150 mL).

    • Heat the mixture to reflux for 8-12 hours, until the hydrolysis is complete (TLC/GC monitoring).

    • Cool the reaction mixture and remove the ethanol by rotary evaporation.

    • Dilute the remaining aqueous solution with water (200 mL) and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

    • The this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent if further purification is needed.

Visualizations

Workflow Diagrams (DOT Language)

Synthesis_Route_1 cluster_0 Route 1: Chloromethylation Pathway m-Xylene m-Xylene Chloromethylation Chloromethylation m-Xylene->Chloromethylation  Paraformaldehyde, HCl, PTC  80 °C, 90 min   2,4-Dimethylbenzyl chloride 2,4-Dimethylbenzyl chloride Chloromethylation->2,4-Dimethylbenzyl chloride  Workup &  Purification   Cyanation Cyanation 2,4-Dimethylbenzyl chloride->Cyanation  NaCN, NaI (cat.)  Methanol, 50-55 °C, 8h   2,4-Dimethylphenylacetonitrile 2,4-Dimethylphenylacetonitrile Cyanation->2,4-Dimethylphenylacetonitrile  Workup &  Purification   Hydrolysis Hydrolysis 2,4-Dimethylphenylacetonitrile->Hydrolysis  H₂SO₄, H₂O, Acetic Acid  Reflux, 1-2h   This compound This compound Hydrolysis->this compound  Precipitation &  Recrystallization   Synthesis_Route_2 cluster_1 Route 2: Willgerodt-Kindler Pathway m-Xylene m-Xylene Friedel-Crafts\nAcylation Friedel-Crafts Acylation m-Xylene->Friedel-Crafts\nAcylation  Acetyl Chloride, AlCl₃  DCM, 0 °C to RT   2,4-Dimethylacetophenone 2,4-Dimethylacetophenone Friedel-Crafts\nAcylation->2,4-Dimethylacetophenone  Workup &  Purification   Willgerodt-Kindler\nReaction Willgerodt-Kindler Reaction 2,4-Dimethylacetophenone->Willgerodt-Kindler\nReaction  Sulfur, Morpholine  Reflux, 4-6h   Thioamide Intermediate Thioamide Intermediate Willgerodt-Kindler\nReaction->Thioamide Intermediate  Workup &  Purification   Hydrolysis Hydrolysis Thioamide Intermediate->Hydrolysis  NaOH, EtOH/H₂O  Reflux, 8-12h   This compound This compound Hydrolysis->this compound  Acidification &  Recrystallization  

References

Application Note: HPLC Analysis of 2,4-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4-Dimethylphenylacetic acid. The described methodology is intended for researchers, scientists, and professionals in drug development and quality control. This document provides a comprehensive protocol, including sample and standard preparation, chromatographic conditions, and a summary of typical method validation parameters. The method is based on reverse-phase chromatography with UV detection, a common and robust technique for the analysis of aromatic carboxylic acids.

Introduction

This compound is an aromatic carboxylic acid with potential applications in various fields, including as a building block in pharmaceutical synthesis. Accurate and reliable quantification of this compound is essential for process monitoring, quality assurance, and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique due to its high resolution, sensitivity, and specificity.[1][2] This application note presents a starting point for developing a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)[3]

  • Water (HPLC grade)[3]

  • Phosphoric acid or Formic acid (HPLC grade)[3]

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point and may require optimization.

ParameterRecommended Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid), (e.g., 65:35 v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at a wavelength determined by scanning the analyte (e.g., 220 - 340 nm)[3]
Run Time Approximately 10 minutes

Protocols

Standard Solution Preparation

Stock Standard Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.[4]

  • Transfer the weighed standard into a 25 mL Class A volumetric flask.[4]

  • Add a small amount of acetonitrile to dissolve the standard, using an ultrasonic bath if necessary.[3][4]

  • Once dissolved, dilute to the mark with acetonitrile and mix thoroughly.[4]

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

  • Before injection, filter each working standard solution through a 0.45 µm syringe filter into an HPLC vial.[4]

Sample Preparation

The sample preparation procedure will vary depending on the sample matrix. A general protocol for a solid sample is provided below.

  • Accurately weigh a sufficient amount of the homogenized sample, estimated to contain a known quantity of this compound, into a volumetric flask.[3]

  • Add a suitable volume of acetonitrile (e.g., 70% of the flask volume) and sonicate for 15-20 minutes to ensure complete dissolution of the analyte.[3]

  • Allow the solution to cool to ambient temperature.[3]

  • Dilute to the mark with acetonitrile and mix well.[3]

  • If necessary, perform further dilutions with the mobile phase to bring the analyte concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.[5]

Method Validation Parameters (Hypothetical Data)

A validated HPLC method should demonstrate linearity, precision, accuracy, and robustness. The following table summarizes hypothetical but typical acceptance criteria and results for such a method.

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Precision (%RSD) ≤ 2.0%1.2% (Intra-day), 1.8% (Inter-day)
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.3 µg/mL
Robustness No significant change in resultsMethod is robust to minor changes in mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min).

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output prep_standard Prepare Standard Solutions dissolve_standard Dissolve in Acetonitrile prep_standard->dissolve_standard prep_sample Prepare Sample Solutions dissolve_sample Extract with Acetonitrile prep_sample->dissolve_sample dilute_standard Serial Dilution with Mobile Phase dissolve_standard->dilute_standard dilute_sample Dilute to Calibration Range dissolve_sample->dilute_sample filter_standard Filter (0.45 µm) dilute_standard->filter_standard filter_sample Filter (0.45 µm) dilute_sample->filter_sample injection Inject into HPLC filter_standard->injection filter_sample->injection hplc_system HPLC System Setup hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The proposed reverse-phase HPLC method provides a reliable and robust starting point for the quantitative determination of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. It is recommended that this method be fully validated in the user's laboratory to ensure its suitability for the intended application. This includes optimizing the chromatographic conditions and demonstrating the method's performance through linearity, precision, accuracy, and robustness studies.

References

Application Note: High-Sensitivity GC-MS Protocol for the Detection and Quantification of 2,4-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the detection and quantification of 2,4-Dimethylphenylacetic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a compound of interest in various research fields, including drug discovery and metabolomics. The methodology detailed below outlines procedures for sample preparation from a biological matrix (plasma), derivatization to enhance volatility, and optimized GC-MS parameters for sensitive and selective analysis. This protocol is designed to be a robust starting point for researchers and may be adapted for various sample matrices with appropriate validation.

Introduction

This compound belongs to the class of substituted aromatic carboxylic acids. Its accurate and sensitive quantification in biological and other matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties, as well as its role in various biochemical pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile organic compounds. However, due to the polar nature and low volatility of carboxylic acids like this compound, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form, making it amenable to GC-MS analysis. This protocol focuses on a widely used silylation derivatization method followed by GC-MS analysis.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction from Plasma)

This protocol describes a liquid-liquid extraction (LLE) procedure for the isolation of this compound from a plasma sample.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound like Phenylacetic acid-d7)

  • Hydrochloric acid (HCl), 6M

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the plasma sample into a 15 mL centrifuge tube.

  • Spike the sample with an appropriate amount of the internal standard solution.

  • Acidify the sample to a pH of approximately 2 by adding 100 µL of 6M HCl. Vortex for 30 seconds.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 4-7) with another 5 mL of ethyl acetate and combine the organic extracts.

  • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). The dried extract is now ready for derivatization.

Derivatization (Silylation)

Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids, to increase their volatility for GC analysis.[1]

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vials with screw caps (e.g., 2 mL)

  • Heating block or oven

Procedure:

  • To the dried sample extract in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of silylated organic acids. Optimization may be required for your specific instrument and column.

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS or equivalent)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quadrupole Temperature150°C
MS Transfer Line Temp.280°C
Scan ModeFull Scan (m/z 50-500) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative analysis should be performed in SIM mode for higher sensitivity and selectivity. The following table provides expected ions for the trimethylsilyl (TMS) derivative of this compound based on common fragmentation patterns of similar compounds.[2][3]

Table 1: Expected Quantitative Data and Mass Spectrometric Parameters for TMS-Derivatized this compound

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-TMSTo be determined236 (M+)221 (M-15)119
Internal Standard (e.g., PAA-d7-TMS)To be determined214 (M+)199 (M-15)98

Note: Retention times and ion ratios must be empirically determined and validated on the user's instrument.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing plasma 1. Plasma Sample add_is 2. Add Internal Standard plasma->add_is acidify 3. Acidify (pH ~2) add_is->acidify extract 4. Liquid-Liquid Extraction with Ethyl Acetate acidify->extract dry_evap 5. Dry and Evaporate extract->dry_evap reconstitute 6. Reconstitute in Pyridine dry_evap->reconstitute add_bstfa 7. Add BSTFA + 1% TMCS reconstitute->add_bstfa heat 8. Heat at 70°C for 60 min add_bstfa->heat inject 9. Inject into GC-MS heat->inject separate 10. Chromatographic Separation inject->separate detect 11. Mass Spectrometric Detection separate->detect integrate 12. Peak Integration detect->integrate quantify 13. Quantification using Calibration Curve integrate->quantify

Caption: Experimental workflow for the GC-MS analysis of this compound.

Disclaimer: This protocol provides a general guideline for the GC-MS analysis of this compound. The specific parameters, especially retention times and mass fragmentation patterns, should be determined and validated by the end-user on their instrumentation. The use of a proper internal standard is highly recommended for accurate quantification.

References

The Versatile Intermediate: Application Notes on 2,4-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenylacetic acid is a valuable chemical intermediate with significant applications in the synthesis of a diverse range of organic compounds. Its substituted phenylacetic acid structure serves as a key building block in the development of pharmaceuticals and agrochemicals. This document provides detailed application notes, experimental protocols, and insights into the potential uses of this compound in research and development.

Applications in Chemical Synthesis

This compound is primarily utilized as a precursor for more complex molecules. Its reactivity is centered around the carboxylic acid group, which can undergo various transformations to introduce new functional groups and build molecular complexity.

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

Phenylacetic acid derivatives are well-established pharmacophores found in numerous drug classes, most notably Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While specific blockbuster drugs directly derived from this compound are not prominently documented in publicly available literature, its structural similarity to other commercially successful NSAID precursors suggests its potential in the synthesis of novel anti-inflammatory agents. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

2. Development of Novel Agrochemicals

Substituted phenylacetic acids are also important intermediates in the agrochemical industry. For instance, the related compound 2,5-dimethylphenylacetic acid is a known intermediate in the synthesis of the insecticide spirotetramat. This suggests that this compound could be explored as a building block for new pesticides and herbicides.

Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common methods are the Willgerodt-Kindler reaction and the carboxylation of a Grignard reagent.

Protocol 1: Synthesis via Willgerodt-Kindler Reaction

This method is a reliable approach for converting aryl methyl ketones into the corresponding phenylacetic acids.

  • Reaction: 2,4-Dimethylacetophenone to this compound

  • Reagents: 2,4-Dimethylacetophenone, Sulfur, Morpholine

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylacetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-4 equivalents).

    • Heat the mixture to reflux (typically 130-150 °C) and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The intermediate thiomorpholide is then hydrolyzed without isolation. Add a solution of sodium hydroxide (e.g., 20% aqueous solution) to the reaction mixture and heat to reflux for 8-12 hours to hydrolyze the thioamide to the corresponding carboxylate salt.

    • After cooling, acidify the aqueous solution with a mineral acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the this compound.

    • Filter the solid precipitate, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Quantitative Data (Representative)

ParameterValue
Starting Material2,4-Dimethylacetophenone
Key ReagentsSulfur, Morpholine, NaOH, HCl
Reaction Time12-20 hours (total)
Temperature130-150 °C (reflux) and 100 °C (hydrolysis)
Yield70-85% (typical)

Protocol 2: Synthesis via Grignard Carboxylation

This method involves the formation of a Grignard reagent from a corresponding benzyl halide, followed by its reaction with carbon dioxide.

  • Reaction: 2,4-Dimethylbenzyl chloride to this compound

  • Reagents: 2,4-Dimethylbenzyl chloride, Magnesium turnings, Dry diethyl ether or THF, Carbon dioxide (dry ice or gas)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1-1.2 equivalents).

    • Add a small amount of a solution of 2,4-dimethylbenzyl chloride (1 equivalent) in dry diethyl ether or THF to initiate the reaction (a crystal of iodine may be added to start the reaction).

    • Once the reaction begins (as evidenced by gentle refluxing), add the remaining 2,4-dimethylbenzyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture in an ice bath and introduce dry carbon dioxide. This can be done by either carefully adding crushed dry ice in small portions or by bubbling dry CO2 gas through the solution.

    • After the addition of CO2 is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding a cold aqueous solution of a mineral acid (e.g., 10% HCl or H2SO4).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.

    • Purify the product by recrystallization.

Quantitative Data (Representative)

ParameterValue
Starting Material2,4-Dimethylbenzyl chloride
Key ReagentsMagnesium, Carbon Dioxide, HCl
Reaction Time2-4 hours
TemperatureReflux, then 0 °C to room temperature
Yield60-75% (typical)

Potential Signaling Pathways for Derivatives

As many phenylacetic acid derivatives function as NSAIDs, a primary biological target for compounds synthesized from this compound would likely be the cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition Pathway

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] NSAIDs exert their therapeutic effects by inhibiting these enzymes. Selective COX-2 inhibitors are often sought after to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[2]

Below is a simplified diagram illustrating the general experimental workflow for synthesizing a potential NSAID from this compound and a conceptual signaling pathway of its potential mechanism of action.

G cluster_synthesis Synthesis Workflow Start This compound Reaction1 Activation (e.g., Thionyl Chloride) Start->Reaction1 SOCl2 Reaction2 Amidation / Esterification Reaction1->Reaction2 Amine or Alcohol Purification Purification & Characterization Reaction2->Purification Product Potential Bioactive Derivative Purification->Product

Caption: General workflow for derivatization.

G cluster_pathway COX-2 Signaling Pathway Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolism Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation NSAID Potential NSAID Derivative (from this compound) NSAID->COX2 Inhibition

Caption: Potential mechanism of action.

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should consult relevant literature and perform appropriate risk assessments before conducting any experiments. The signaling pathway diagram is a simplified representation of a potential mechanism of action and would require experimental validation for any new compound.

References

Application Notes: The Role of 2,5-Dimethylphenylacetic Acid in Spirotetramat Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirotetramat is a potent, broad-spectrum insecticide belonging to the class of tetramic acid derivatives. It is highly effective against a wide range of sucking insects. A key precursor in the industrial synthesis of spirotetramat is 2,5-dimethylphenylacetic acid. This document outlines the role of this essential building block and provides detailed protocols for its conversion into advanced intermediates of spirotetramat. It is important to note that while the prompt specified 2,4-dimethylphenylacetic acid, the widely documented synthesis of spirotetramat utilizes the 2,5-dimethylphenyl isomer.

Chemical Role and Significance

2,5-Dimethylphenylacetic acid forms a crucial part of the spirotetramat molecule, specifically the N-acyl side chain. This lipophilic moiety is essential for the insecticide's biological activity. The synthesis involves the conversion of 2,5-dimethylphenylacetic acid into its more reactive acid chloride derivative, 2,5-dimethylphenylacetyl chloride. This activated intermediate then undergoes an acylation reaction with an amine, forming a stable amide bond and incorporating the dimethylphenyl group into the core structure of the spirotetramat precursor.

The overall synthetic strategy relies on a multi-step process where 2,5-dimethylphenylacetyl chloride is reacted with an amino ester to form an amide, which is then cyclized to create the characteristic spirocyclic ketoenol core of spirotetramat.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethylphenylacetyl Chloride

This protocol describes the conversion of 2,5-dimethylphenylacetic acid to its corresponding acid chloride, a key activated intermediate for the subsequent amidation reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dimethylphenylacetic Acid164.2016.4 g0.1
Thionyl Chloride (SOCl₂)118.9714.3 g (8.6 mL)0.12
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • To a stirred solution of 2,5-dimethylphenylacetic acid in dichloromethane, slowly add thionyl chloride at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,5-dimethylphenylacetyl chloride.

  • The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate

This protocol details the acylation of ethyl 1-amino-4-methoxycyclohexanecarboxylate with 2,5-dimethylphenylacetyl chloride.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dimethylphenylacetyl Chloride182.6516.9 g0.092
Ethyl 1-amino-4-methoxycyclohexanecarboxylate215.3020.8 g0.097
Triethylamine101.1929.4 mL0.21
Anhydrous Tetrahydrofuran (THF)72.11220 mL-

Procedure:

  • In a reaction vessel, dissolve ethyl 1-amino-4-methoxycyclohexanecarboxylate and triethylamine in anhydrous THF.

  • Cool the mixture to 0-10 °C.

  • Slowly add a solution of 2,5-dimethylphenylacetyl chloride in anhydrous THF to the cooled mixture.[1]

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

  • Concentrate the reaction mixture under reduced pressure.[1]

  • The residue is taken up in a mixture of 0.5N HCl and methylene chloride.[1]

  • The organic phase is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.[1]

  • The product, ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate, can be further purified by precipitation from a mixture of MTBE/n-hexane.[1]

Visualizations

Spirotetramat Synthesis Workflow

G Simplified Synthesis Workflow for Spirotetramat A 2,5-Dimethylphenylacetic Acid B 2,5-Dimethylphenylacetyl Chloride A->B SOCl₂ D Amide Intermediate B->D Acylation C Ethyl 1-amino-4-methoxycyclohexanecarboxylate C->D E cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one D->E Cyclization F Spirotetramat E->F Esterification

Caption: A simplified workflow for the synthesis of Spirotetramat.

Logical Relationship in Spirotetramat's Mode of Action

G Conceptual Mode of Action of Spirotetramat A Spirotetramat B Hydrolysis in Insect A->B C Spirotetramat-enol (Active Metabolite) B->C E Inhibition of ACCase C->E D Acetyl-CoA Carboxylase (ACCase) D->E F Disruption of Fatty Acid Biosynthesis E->F G Insect Mortality F->G

Caption: The mode of action of Spirotetramat in insects.

References

Application of 2,4-Dimethylphenylacetic Acid Derivatives in the Synthesis of Potent EP4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of 2,4-dimethylphenylacetic acid derivatives, specifically 3-amino-2,4-dimethylbenzoic acid, as a key building block in the synthesis of potent and selective E-prostanoid receptor 4 (EP4) antagonists. These antagonists are a promising class of non-steroidal anti-inflammatory drugs (NSAIDs) with potential applications in treating pain, inflammation, and certain cancers. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols for key reactions, and a summary of the relevant biological context, including the prostaglandin E2 (PGE2) signaling pathway.

Introduction

Phenylacetic acid and its derivatives are versatile scaffolds in medicinal chemistry, serving as foundational structures for numerous pharmaceutical agents. The strategic incorporation of methyl groups on the phenyl ring, as seen in this compound and its analogs, can significantly influence the pharmacological properties of the final drug molecule, including its potency, selectivity, and pharmacokinetic profile. One notable application of these substituted phenylacetic acid derivatives is in the development of antagonists for the EP4 receptor, a key mediator in the inflammatory cascade.

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain. Its biological effects are transduced by four G-protein coupled receptors, EP1-EP4. The EP4 receptor, in particular, has been identified as a critical target for therapeutic intervention. Antagonism of the EP4 receptor can mitigate inflammatory responses without some of the adverse effects associated with traditional NSAIDs that non-selectively inhibit cyclooxygenase (COX) enzymes. This has driven the development of selective EP4 antagonists, with derivatives of 2,4-dimethylbenzoic acid, a close structural analog of this compound, proving to be particularly effective.

This note will focus on the synthesis of a representative EP4 antagonist, 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid, highlighting the role of the 2,4-dimethylphenyl moiety.

Signaling Pathway of PGE2 and the Role of EP4 Receptor

The pro-inflammatory effects of PGE2 are largely mediated through the activation of the EP4 receptor. Upon binding of PGE2, the EP4 receptor couples to a stimulatory Gα protein (Gsα), leading to the activation of adenylyl cyclase (AC). AC, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). The activation of this signaling cascade ultimately leads to the expression of pro-inflammatory genes, contributing to the cardinal signs of inflammation: pain, heat, redness, and swelling. By blocking the binding of PGE2 to the EP4 receptor, antagonists prevent the initiation of this inflammatory signaling cascade.

PGE2_EP4_Signaling_Pathway cluster_intracellular Intracellular Space PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Gs Gαs EP4->Gs AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Phosphorylates pCREB p-CREB (active) Gene Pro-inflammatory Gene Expression pCREB->Gene Promotes

Figure 1: Simplified PGE2-EP4 Receptor Signaling Pathway.

Synthetic Application: Synthesis of 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid

The synthesis of this potent EP4 antagonist involves a multi-step process, commencing with the preparation of the key intermediate, 3-amino-2,4-dimethylbenzoic acid, followed by an amide coupling reaction with 3-methyl-2-pyridinecarboxylic acid.

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages: the preparation of the two key building blocks and their subsequent coupling.

Synthetic_Workflow A 2,4-Dimethylnitrobenzene B Oxidation A->B C 2,4-Dimethyl-3-nitrobenzoic acid B->C D Reduction C->D E 3-Amino-2,4-dimethylbenzoic acid D->E K Amide Coupling (e.g., using HATU) E->K F 3-Methyl-2-aminopyridine G Sandmeyer Reaction F->G H 3-Methyl-2-cyanopyridine G->H I Hydrolysis H->I J 3-Methyl-2-pyridinecarboxylic acid I->J J->K L 3-[(3-methylpyridine-2-carbonyl) amino]- 2,4-dimethyl-benzoic acid (EP4 Antagonist) K->L

Figure 2: General Synthetic Workflow for the EP4 Antagonist.
Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2,4-dimethylbenzoic acid

This protocol is adapted from established methods for the reduction of nitrobenzoic acids.

  • Step 1: Nitration of 2,4-Dimethylbenzoic acid (Not detailed, assuming starting material is 2,4-dimethyl-3-nitrobenzoic acid).

  • Step 2: Reduction of 2,4-Dimethyl-3-nitrobenzoic acid.

    • In a 500 mL two-necked round-bottom flask, dissolve 2,4-dimethyl-3-nitrobenzoic acid (10.0 g, 51.2 mmol) in 200 mL of ethyl acetate.

    • To this solution, carefully add 10% Palladium on carbon (Pd/C) (1.0 g, 10% w/w).

    • The flask is then fitted with a hydrogen balloon and the reaction mixture is stirred vigorously at room temperature for 16 hours.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

    • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 3-amino-2,4-dimethylbenzoic acid as a solid.

Protocol 2: Synthesis of 3-Methyl-2-pyridinecarboxylic acid

This synthesis can be achieved through various routes. A common method involves the oxidation of a corresponding pyridine derivative.

  • Step 1: Preparation of 3-methyl-2-cyanopyridine (Not detailed, can be prepared from 3-picoline via ammoxidation).

  • Step 2: Hydrolysis of 3-methyl-2-cyanopyridine.

    • A mixture of 3-methyl-2-cyanopyridine (5.0 g, 42.3 mmol) and 50 mL of 6 M hydrochloric acid is heated at reflux for 6 hours.

    • The reaction is monitored by TLC for the disappearance of the starting nitrile.

    • After cooling to room temperature, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7.

    • The aqueous solution is then extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give 3-methyl-2-pyridinecarboxylic acid.

Protocol 3: Amide Coupling to Synthesize 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid

This final step utilizes a standard amide bond formation protocol.

  • To a solution of 3-amino-2,4-dimethylbenzoic acid (1.0 g, 6.05 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF), add 3-methyl-2-pyridinecarboxylic acid (0.83 g, 6.05 mmol) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.76 g, 7.26 mmol).

  • To this mixture, add N,N-diisopropylethylamine (DIPEA) (2.1 mL, 12.1 mmol) dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is poured into 100 mL of water and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the final product, 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid.

Data Presentation
StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)
1. Reduction 2,4-Dimethyl-3-nitrobenzoic acid3-Amino-2,4-dimethylbenzoic acid10% Pd/C, H₂ (balloon), Ethyl acetate, RT, 16h~90>98
2. Hydrolysis 3-Methyl-2-cyanopyridine3-Methyl-2-pyridinecarboxylic acid6 M HCl, Reflux, 6h~85>97
3. Amide Coupling 3-Amino-2,4-dimethylbenzoic acid3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid3-Methyl-2-pyridinecarboxylic acid, HATU, DIPEA, DMF, RT, 12h~75>99

Note: Yields and purities are representative and may vary based on experimental conditions and scale.

Conclusion

Derivatives of this compound are valuable precursors in the synthesis of medicinally important compounds. The synthesis of the potent EP4 antagonist, 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid, serves as a prime example of their application. The protocols provided herein offer a detailed methodology for the key synthetic transformations, and the accompanying data and diagrams provide a comprehensive overview for researchers in drug discovery and development. The targeted inhibition of the PGE2-EP4 signaling pathway represents a promising strategy for the development of next-generation anti-inflammatory and analgesic agents with improved safety profiles.

protocol for the acylation of p-xylene to produce a precursor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Protocol for the Friedel-Crafts Acylation of p-Xylene to Produce 2',5'-Dimethylacetophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction in organic synthesis that introduces an acyl group onto an aromatic ring.[1][2] This reaction is a reliable method for forming carbon-carbon bonds and synthesizing aromatic ketones, which are valuable precursors and intermediates in the pharmaceutical and chemical industries.[2] This document provides a detailed protocol for the acylation of p-xylene using acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to produce 2',5'-dimethylacetophenone.[3][4] The resulting ketone, 2',5'-dimethylacetophenone, serves as a versatile building block for various organic compounds, including antimicrobial agents and other complex molecules.[5][6]

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction between acetyl chloride and aluminum chloride.[2] The electron-rich p-xylene ring then attacks this electrophile, leading to the formation of the ketone product after a work-up procedure. Due to the deactivating nature of the acyl group, the reaction typically stops after mono-acylation, preventing polysubstitution which can be an issue in Friedel-Crafts alkylations.[1]

Reaction Scheme

The overall reaction is as follows:

p-Xylene + Acetyl Chloride --(AlCl₃)--> 2',5'-Dimethylacetophenone + HCl

Data Presentation

This table summarizes the physical properties of the final product and provides an example of typical reaction yields.

ParameterValueReference
Product Name 2',5'-Dimethylacetophenone[5][6][7]
CAS Number 2142-73-6[5][8]
Molecular Formula C₁₀H₁₂O[6][7]
Molecular Weight 148.20 g/mol [8]
Appearance Clear colorless to yellow liquid[6][7]
Boiling Point 195 °C[5][8]
Density 0.988 g/mL at 25 °C[5][8]
Refractive Index (n20/D) 1.529[5][8]
Example Theoretical Yield 5.56 g[3]
Example Actual Yield 7.56 g[3]
Example Percent Yield 135.9% (Note: High yield may indicate the presence of impurities)[3]

Experimental Protocol

This protocol details the synthesis, work-up, and purification of 2',5'-dimethylacetophenone.

Materials and Equipment
  • Reagents:

    • p-Xylene (reagent grade, can be used as both reactant and solvent)

    • Acetyl chloride (≥98%)

    • Anhydrous aluminum chloride (AlCl₃) (≥99%)

    • Concentrated Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Crushed ice

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Reflux condenser with a gas trap (e.g., calcium chloride tube leading to a base trap)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Heating mantle

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Distillation apparatus

Safety Precautions
  • Perform the reaction in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Avoid contact with skin and moisture.[9]

  • Acetyl chloride is corrosive and a lachrymator. Handle with care.

  • The reaction evolves hydrogen chloride (HCl) gas, which is corrosive and toxic. Use a gas trap.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Synthesis Procedure
  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Initial Charging: To the flask, add p-xylene (e.g., 50 mL) and anhydrous aluminum chloride (e.g., 1.2 equivalents based on the limiting reagent, acetyl chloride).

  • Cooling: Cool the stirred mixture in an ice bath to 0-5 °C.

  • Addition of Acetyl Chloride: Add acetyl chloride (e.g., 1.0 equivalent) to the dropping funnel. Add the acetyl chloride dropwise to the cooled, stirred reaction mixture over 30-45 minutes. Maintain the temperature below 10 °C during the addition as the reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Gentle heating (e.g., to 40 °C) can be applied to ensure the reaction goes to completion.[3]

Work-up and Purification
  • Quenching: Carefully and slowly pour the reaction mixture onto a beaker containing a large amount of crushed ice (e.g., 200 g). To this, add concentrated HCl (e.g., 20 mL) to decompose the aluminum chloride complex.[10]

  • Extraction: Transfer the mixture to a separatory funnel. The layers should separate; if not, add more p-xylene or a suitable extraction solvent like dichloromethane.

  • Washing: Separate the organic layer. Wash it sequentially with:

    • 1 M HCl (50 mL)

    • Water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.[3] Be cautious of CO₂ evolution.

    • Brine (saturated NaCl solution) (50 mL)

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]

  • Solvent Removal: Decant or filter the dried solution and remove the excess p-xylene solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 2',5'-dimethylacetophenone.[3] Collect the fraction boiling at the appropriate temperature (literature b.p. 195 °C at atmospheric pressure).

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification A Combine p-Xylene and Anhydrous AlCl₃ B Cool Mixture to 0-5 °C A->B C Add Acetyl Chloride Dropwise B->C D Stir at Room Temp (Optional: Heat to 40 °C) C->D E Quench on Ice/HCl D->E Reaction Complete F Extract with Solvent E->F G Wash Organic Layer (HCl, H₂O, NaHCO₃, Brine) F->G H Dry with Na₂SO₄ G->H I Remove Solvent H->I J Vacuum Distillation I->J K K J->K Final Product

Caption: Workflow for the synthesis of 2',5'-dimethylacetophenone.

Reaction Mechanism Pathway

reaction_mechanism cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion (Electrophile) [CH₃C=O]⁺ + [AlCl₄]⁻ AcCl->Acylium Lewis acid-base reaction AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Acylium Lewis acid-base reaction Sigma Sigma Complex (Resonance Stabilized Carbocation) Acylium->Sigma Nucleophilic attack by π-system pXylene p-Xylene pXylene->Sigma Product 2',5'-Dimethylacetophenone (Product) Sigma->Product AlCl4 [AlCl₄]⁻ AlCl4->Product Restores Aromaticity

Caption: Mechanism of the Friedel-Crafts acylation reaction.

References

Application Notes and Protocols for the Hydrolysis of 2,4-Dimethylbenzyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals and other fine chemicals. This document provides detailed protocols for the hydrolysis of 2,4-dimethylbenzyl cyanide to produce 2,4-dimethylphenylacetic acid, a valuable building block. Both acid- and base-catalyzed hydrolysis methods are presented, offering flexibility based on substrate compatibility and laboratory resources. The protocols include comprehensive methodologies, comparative data, and safety precautions to ensure successful and safe execution.

Introduction

The hydrolysis of the nitrile functional group (R-C≡N) into a carboxylic acid (R-COOH) is a fundamental reaction in organic chemistry.[1] This transformation is particularly significant in drug discovery and development, where the carboxylic acid moiety often serves as a key pharmacophore or a synthetic handle for further molecular modifications. 2,4-Dimethylbenzyl cyanide is a precursor to this compound, an important intermediate in the synthesis of various target molecules.

The hydrolysis can be effectively achieved under either acidic or basic conditions.[2]

  • Acid-Catalyzed Hydrolysis: This method typically involves heating the nitrile with a strong mineral acid like sulfuric or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[3][4]

  • Base-Catalyzed Hydrolysis: In this approach, the nitrile is heated with a strong base such as sodium hydroxide or potassium hydroxide.[5] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. This process initially forms a carboxylate salt, which upon acidification, yields the final carboxylic acid.[2]

The choice between these methods depends on the overall stability of the starting material and product to the respective reaction conditions.

Comparative Data of Hydrolysis Conditions

The selection of an appropriate hydrolysis method is critical for achieving high yield and purity. The following table summarizes typical reaction parameters for both acid- and base-catalyzed hydrolysis of arylacetonitriles, based on established procedures for similar substrates.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst/Reagent Concentrated Sulfuric Acid (H₂SO₄)Sodium Hydroxide (NaOH)
Solvent Aqueous solution (e.g., Water, Acetic Acid)Water, often with a co-solvent (e.g., Ethanol, n-Butanol)
Temperature Reflux (typically >100 °C)Reflux (typically 100-130 °C)[6]
Reaction Time 2 - 4 hours[7]2 - 6 hours[6][8]
Initial Product Carboxylic Acid & Ammonium Salt[2]Carboxylate Salt & Ammonia[2]
Work-up Cooling, precipitation in water, filtrationRemoval of co-solvent, acidification, filtration/extraction
Typical Yield 75 - 85%[7]>90%[9]

Experimental Protocols

Safety Precautions: Handle 2,4-dimethylbenzyl cyanide, concentrated acids, and strong bases in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Cyanide compounds are highly toxic.

Protocol 1: Acid-Catalyzed Hydrolysis of 2,4-Dimethylbenzyl Cyanide

This protocol is adapted from a standard procedure for the hydrolysis of benzyl cyanide.[7]

Materials:

  • 2,4-Dimethylbenzyl cyanide

  • Concentrated sulfuric acid (H₂SO₄)

  • Water (deionized or distilled)

  • Ice

Equipment:

  • Round-bottom flask (e.g., 500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beaker (e.g., 1 L)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a dilute sulfuric acid solution by cautiously adding 84 mL of concentrated sulfuric acid to 115 mL of water. Caution: The addition is highly exothermic. Allow the solution to cool.

  • Addition of Reactant: To the cooled acid solution, add 70 g of 2,4-dimethylbenzyl cyanide.[7]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Maintain a steady reflux for approximately 3 hours.[7]

  • Work-up and Isolation: a. After the reaction is complete, cool the mixture slightly and carefully pour it into a beaker containing 1 L of cold water or crushed ice.[7] b. Stir the resulting mixture to ensure the product precipitates as a manageable solid rather than a single cake.[7] c. Isolate the crude this compound by vacuum filtration using a Büchner funnel. d. Wash the collected solid several times with cold water to remove residual acid.

  • Purification: a. The crude product can be purified by recrystallization. A suitable solvent system can be determined experimentally, but mixtures of benzene and ethanol or hot water are often effective for phenylacetic acids.[10] b. Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. c. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Base-Catalyzed Hydrolysis of 2,4-Dimethylbenzyl Cyanide

This protocol is based on a high-yield industrial process for a structurally similar nitrile.[6][8][11]

Materials:

  • 2,4-Dimethylbenzyl cyanide

  • Sodium hydroxide (NaOH), solid

  • n-Butanol

  • Water (deionized or distilled)

  • Concentrated hydrochloric acid (HCl, ~30-37%)

Equipment:

  • Stirred reaction vessel or three-necked round-bottom flask

  • Reflux condenser and thermometer

  • Heating mantle with magnetic stirrer

  • Distillation apparatus (optional, for solvent removal)

  • Beaker

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 150 g of n-butanol, 65 g of water, 150 g of sodium hydroxide, and 221 g of 2,4-dimethylbenzyl cyanide.[6][11]

  • Reaction: With thorough stirring, heat the mixture to 120-126 °C and maintain this temperature for approximately 6 hours.[6][11]

  • Work-up and Isolation: a. After the reaction period, add 250 mL of water to the mixture.[6][11] b. Remove the n-butanol from the reaction mixture, for example, by distillation. c. Add an additional 500 mL of water and cool the mixture to between 30 °C and 50 °C.[6][11] d. Slowly add concentrated hydrochloric acid to the aqueous solution until the pH is acidic (pH ~1-2), which will precipitate the free this compound.[11] e. Isolate the product by vacuum filtration, washing the solid with cold water until the washings are free of chloride ions.

  • Purification: a. The resulting product is often of high purity (>99%).[9] b. If further purification is needed, recrystallization can be performed. Dry the final product in a vacuum oven.

Visualized Workflows and Pathways

The following diagrams illustrate the chemical transformation and the general experimental workflow.

G cluster_pathway Chemical Transformation Pathway Start 2,4-Dimethylbenzyl Cyanide Intermediate Amide Intermediate Start->Intermediate H₂O (H⁺ or OH⁻) End 2,4-Dimethylphenylacetic Acid Intermediate->End H₂O (H⁺ or OH⁻)

Caption: Simplified reaction pathway for the hydrolysis of a nitrile.

G A 1. Reaction Setup (Combine Nitrile, Reagent, Solvent) B 2. Reflux Reaction (Heat at specified temp/time) A->B C 3. Quenching & Precipitation (Pour into water/ice or acidify) B->C D 4. Isolation (Vacuum Filtration) C->D E 5. Washing (Wash solid with cold water) D->E F 6. Purification (Recrystallization) E->F G 7. Drying (Dry under vacuum) F->G H Final Product (Pure this compound) G->H

Caption: General experimental workflow for nitrile hydrolysis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenylacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif is found in a range of biologically active molecules. The demand for efficient and scalable methods for its production is therefore of significant interest to the chemical and pharmaceutical industries. These application notes provide detailed protocols for two common and effective methods for the large-scale synthesis of this compound: the hydrolysis of 2,4-dimethylbenzyl cyanide and the Willgerodt-Kindler reaction of 2,4-dimethylacetophenone.

Method 1: Hydrolysis of 2,4-Dimethylbenzyl Cyanide

This classic and straightforward method involves the conversion of the corresponding benzyl cyanide to the carboxylic acid under acidic conditions. It is a robust and well-established procedure suitable for large-scale production. The standard method for preparing phenylacetic acid is the hydrolysis of benzyl cyanide with either alkali or acid, with acid hydrolysis often proceeding more smoothly.[1]

Experimental Protocol
  • Reaction Setup: In a suitable large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, combine 11.5 L of water and 8.4 L of concentrated sulfuric acid.

  • Addition of Starting Material: To the stirred acidic solution, add 7.0 kg (approximately 47.9 moles) of 2,4-dimethylbenzyl cyanide.

  • Reaction: Heat the mixture to reflux and maintain vigorous stirring for a minimum of three hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: After the reaction is complete, cool the mixture slightly and carefully pour it into 20 L of cold water with stirring to prevent the formation of a solid mass.

  • Isolation of Crude Product: Filter the precipitated crude this compound.

  • Purification: Wash the crude product with several portions of hot water. Upon cooling, these washes will deposit a smaller amount of the product, which can be collected by filtration and combined with the main batch. The washed product is then melted under hot water, and the water is decanted.

  • Final Purification: The crude, still molten acid is transferred to a distillation apparatus and distilled under reduced pressure to yield the pure this compound.

Quantitative Data
ParameterValueReference
Starting Material2,4-Dimethylbenzyl CyanideAnalogous to Benzyl Cyanide Hydrolysis[1]
Molar Ratio (Cyanide:H₂SO₄:H₂O)~1 : 2.6 : 106Based on procedure for Phenylacetic Acid[1]
Reaction Time3 hours[1]
Expected Yield77-80%Based on Phenylacetic Acid Synthesis[1]
Purity>99% after distillationAssumed based on standard purification methods

Method 2: Willgerodt-Kindler Reaction of 2,4-Dimethylacetophenone

The Willgerodt-Kindler reaction provides an alternative route starting from the corresponding acetophenone. This reaction involves the conversion of the ketone to a thioamide, which is subsequently hydrolyzed to the carboxylic acid.[2][3] The use of phase-transfer catalysis (PTC) can significantly improve reaction times and yields.[4]

Experimental Protocol
  • Thioamide Formation (Willgerodt-Kindler Reaction):

    • In a reaction vessel, charge 2,4-dimethylacetophenone, morpholine, and elemental sulfur.

    • Heat the mixture to reflux. The reaction progress can be monitored by TLC or HPLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture and remove the excess morpholine and sulfur under reduced pressure.

  • Hydrolysis of Thioamide:

    • To the crude thioamide, add a solution of sodium hydroxide in water.

    • Heat the mixture to reflux until the hydrolysis is complete (monitoring by TLC or HPLC).

  • Workup and Isolation:

    • Cool the reaction mixture and wash with a non-polar organic solvent (e.g., toluene) to remove any unreacted starting materials or impurities.

    • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the this compound.

    • Filter the solid product, wash with cold water, and dry under vacuum.

    • For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Quantitative Data
ParameterValueReference
Starting Material2,4-DimethylacetophenoneWillgerodt-Kindler Reaction Principle[2][3]
Reagents (Thioamide Formation)Morpholine, Sulfur[2][5]
Reagents (Hydrolysis)Sodium Hydroxide[5]
Expected YieldGood to Excellent[4]
Purity>98% after recrystallizationAssumed based on standard purification methods

Synthesis Workflow

G cluster_0 Method 1: Hydrolysis of Benzyl Cyanide cluster_1 Method 2: Willgerodt-Kindler Reaction 2,4-Dimethylbenzyl_Cyanide 2,4-Dimethylbenzyl Cyanide Hydrolysis Acid Hydrolysis (H₂SO₄, H₂O, Reflux) 2,4-Dimethylbenzyl_Cyanide->Hydrolysis Crude_Product_1 Crude 2,4-Dimethylphenylacetic Acid Hydrolysis->Crude_Product_1 Purification_1 Distillation Crude_Product_1->Purification_1 Final_Product 2,4-Dimethylphenylacetic Acid Purification_1->Final_Product 2,4-Dimethylacetophenone 2,4-Dimethylacetophenone Willgerodt_Kindler Willgerodt-Kindler Reaction (Morpholine, S, Reflux) 2,4-Dimethylacetophenone->Willgerodt_Kindler Thioamide Intermediate Thioamide Willgerodt_Kindler->Thioamide Hydrolysis_2 Base Hydrolysis (NaOH, H₂O, Reflux) Thioamide->Hydrolysis_2 Crude_Product_2 Crude 2,4-Dimethylphenylacetic Acid Hydrolysis_2->Crude_Product_2 Purification_2 Recrystallization Crude_Product_2->Purification_2 Purification_2->Final_Product

Caption: Synthetic routes to this compound.

Concluding Remarks

The choice of synthetic route for the large-scale production of this compound will depend on factors such as the availability and cost of starting materials, equipment, and desired purity levels. The hydrolysis of 2,4-dimethylbenzyl cyanide is a direct and high-yielding method, while the Willgerodt-Kindler reaction offers a viable alternative from a different starting material. Both protocols are scalable and can be optimized for industrial production. It is recommended that small-scale trials are conducted to optimize reaction conditions before scaling up.

References

Application Note: Derivatization of 2,4-Dimethylphenylacetic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethylphenylacetic acid is a carboxylic acid that may be encountered as a metabolite, a synthetic intermediate, or an impurity in various chemical and pharmaceutical processes. Accurate and sensitive quantification of this compound is often crucial for process optimization, quality control, and metabolic studies. However, its direct analysis presents challenges for common chromatographic techniques.

Due to its polarity and the presence of an active hydrogen atom in the carboxyl group, this compound exhibits poor volatility and peak shape in Gas Chromatography (GC).[1] For High-Performance Liquid Chromatography (HPLC) with UV detection, it lacks a strong chromophore, leading to low sensitivity.

Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties.[2] For GC analysis, derivatization increases volatility and thermal stability.[3][4] For HPLC, it can be used to attach a UV-absorbing or fluorescent tag to the molecule, enhancing detector response.[2] This application note provides detailed protocols for the derivatization of this compound for both GC and HPLC analysis.

Principles of Derivatization for this compound

The primary goal of derivatizing this compound is to modify its carboxyl functional group to make it more amenable to chromatographic analysis.

  • For Gas Chromatography (GC): The polar -COOH group is converted into a less polar, more volatile group. This reduces hydrogen bonding, leading to sharper, more symmetrical peaks and improved separation.[3] The two most common approaches are:

    • Alkylation (Esterification): The acidic proton is replaced with an alkyl group (e.g., methyl), forming a more volatile ester. This is a robust and widely used method for carboxylic acids.[3]

    • Silylation: The active hydrogen is replaced by a silyl group, typically a trimethylsilyl (TMS) group. Silylated derivatives are generally very volatile and thermally stable.[3]

  • For High-Performance Liquid Chromatography (HPLC): Derivatization aims to introduce a moiety that strongly absorbs UV or visible light, or one that fluoresces, thereby significantly increasing detection sensitivity.[2] This is typically done via a pre-column reaction where the carboxylic acid is coupled with a labeling agent.

Application & Protocols

Protocol 1: Derivatization for GC Analysis via Esterification

This protocol describes the conversion of this compound to its methyl ester using boron trifluoride (BF₃) in methanol, a common and efficient method for preparing esters for GC analysis.[5]

Experimental Protocol: Methyl Esterification with BF₃-Methanol

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL screw-cap vial.

  • Reagent Addition: Add 2 mL of 14% Boron trifluoride-methanol solution to the vial.

  • Reaction: Securely cap the vial and heat the mixture at 60-90°C for 10-20 minutes.[5][6]

  • Cooling: Allow the reaction vial to cool to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel containing 20 mL of hexane and 10 mL of saturated sodium chloride (NaCl) solution.

  • Washing: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer again with 10 mL of saturated NaCl solution.[6]

  • Drying: Transfer the organic (hexane) layer to a clean vial and dry it over a small amount of anhydrous sodium sulfate.

  • Concentration & Analysis: Carefully decant or filter the hexane solution. The sample is now ready for injection into the GC system. If necessary, the sample can be concentrated under a gentle stream of nitrogen.

Logical Workflow: Esterification for GC Analysis

cluster_prep Sample Preparation cluster_reaction Derivatization cluster_workup Sample Workup cluster_analysis Analysis A This compound B Add BF3-Methanol A->B C Heat (60-90°C) B->C D Cool to RT C->D E Extract with Hexane/NaCl D->E F Dry with Na2SO4 E->F G Inject into GC F->G

Caption: Workflow for methyl esterification of this compound.

Protocol 2: Derivatization for GC Analysis via Silylation

Silylation is a rapid and effective method for derivatizing carboxylic acids.[7] This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to form the trimethylsilyl (TMS) ester of this compound.

Experimental Protocol: Silylation with BSTFA + TMCS

  • Sample Preparation: Place 1-5 mg of a dried sample of this compound into a 2 mL autosampler vial. Ensure the sample is anhydrous.

  • Reagent Addition: Add 200 µL of a suitable solvent (e.g., acetonitrile, pyridine). Then, add 100 µL of BSTFA containing 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 60-75°C for 30 minutes. Reaction time and temperature may require optimization for complete derivatization.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is ready for direct injection into the GC-MS system. No workup is required.

Logical Diagram: Principle of Silylation

Analyte Analyte: this compound Polarity High Polarity (-COOH group) Low Volatility Analyte->Polarity Derivatization Silylation Reaction (BSTFA + TMCS) Polarity->Derivatization Problem Derivative TMS-Derivative Derivatization->Derivative Solution Properties Low Polarity High Volatility Derivative->Properties Analysis GC Amenable Improved Peak Shape & Sensitivity Properties->Analysis

Caption: Principle of increasing GC amenability via silylation.

Protocol 3: Pre-Column Derivatization for HPLC-UV Analysis

To enhance UV detection, this compound can be derivatized with a reagent that contains a strong chromophore. This protocol uses 2-nitrophenylhydrazine (2-NPH) in the presence of the coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a hydrazide derivative with strong UV absorbance.[8]

Experimental Protocol: Derivatization with 2-NPH and EDC

  • Sample Preparation: Prepare a standard or sample solution of this compound in a 70:30 acetonitrile:water mixture.

  • Reagent Solution Preparation:

    • Prepare a 2 mg/mL solution of EDC·HCl in 70:30 acetonitrile:water.

    • Prepare a 1 mg/mL solution of 2-nitrophenylhydrazine hydrochloride in 70:30 acetonitrile:water.

  • Reaction: In a 2 mL vial, mix 100 µL of the sample/standard solution with 100 µL of the EDC solution and 100 µL of the 2-NPH solution.

  • Incubation: Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours.[8]

  • Quenching (Optional): The reaction can be stopped by adding a small amount of an acid (e.g., formic acid) to quench excess EDC.

  • Analysis: Dilute the reaction mixture with the mobile phase if necessary and inject it into the HPLC-DAD/UV system. Monitor the derivative at a wavelength where it has strong absorbance (e.g., 390-400 nm).[8]

Experimental Workflow: HPLC Pre-Column Derivatization

cluster_solutions Solution Preparation A Sample in Acetonitrile/Water Mix Mix Sample, EDC, and 2-NPH in Reaction Vial A->Mix B EDC Solution (Coupling Agent) B->Mix C 2-NPH Solution (UV Label) C->Mix React Incubate at Room Temperature (1-2 hours) Mix->React Analyze Inject into HPLC-UV/DAD System React->Analyze

Caption: Workflow for pre-column UV-tagging for HPLC analysis.

Data Presentation: Expected Analytical Performance

The following table summarizes the typical quantitative performance that can be expected from the analysis of this compound using the described derivatization methods. Data is representative of performance for similar aromatic carboxylic acids.

ParameterGC-FID (Esterification)GC-MS (Silylation)HPLC-UV (2-NPH Derivatization)
Analyte Form Methyl EsterTrimethylsilyl (TMS) Ester2-Nitrophenylhydrazide
Typical Column DB-5, HP-5msDB-5ms, ZB-5msC18 Reversed-Phase[9]
Derivatization Yield > 90%[5]> 95% (with optimization)> 90%
Detection Wavelength N/A (FID)N/A (MS Scan/SIM)~395 nm[8]
Expected LOD 10 - 100 ng/mL1 - 10 ng/mL5 - 50 ng/mL
Linearity (R²) > 0.99> 0.995> 0.99
Key Advantage Robust, cost-effectiveHigh sensitivity, structural confirmation (MS)Good for complex matrices, no heating required
Key Disadvantage Requires extractionReagents are moisture-sensitiveLonger reaction time, potential for side products
Conclusion

Derivatization is an essential step for the reliable and sensitive quantification of this compound by chromatographic methods.

  • Esterification is a robust and cost-effective technique for routine GC-FID analysis.

  • Silylation offers excellent volatility and is ideal for high-sensitivity GC-MS analysis, providing both quantification and structural confirmation.

  • Pre-column UV-tagging with reagents like 2-NPH is a powerful strategy to overcome the compound's poor UV absorbance, enabling sensitive analysis by HPLC-UV, which is particularly useful for samples in complex aqueous matrices.

The choice of the optimal derivatization strategy will depend on the specific analytical requirements, including desired sensitivity, sample throughput, matrix complexity, and available instrumentation. The protocols provided herein offer a solid foundation for developing and validating methods for the analysis of this compound in various research and development settings.

References

Application Notes and Protocols for 2,4-Dimethylphenylacetic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenylacetic acid is a derivative of phenylacetic acid, a compound known to exhibit a range of biological activities, including roles as a plant growth regulator and an antifungal agent. While extensive research has been conducted on the herbicidal properties of the structurally related 2,4-Dichlorophenoxyacetic acid (2,4-D), specific agrochemical applications of this compound are less documented in publicly available literature. These notes, therefore, provide a comprehensive overview based on the known activities of phenylacetic acid and its derivatives, offering a foundational guide for researchers investigating the potential of this compound as a novel agrochemical.

The information presented herein covers potential applications in fungal disease control and plant growth regulation. Detailed experimental protocols are provided to enable the screening and evaluation of this compound for these purposes.

Potential Agrochemical Applications

Based on the activities of related compounds, this compound is a candidate for investigation in the following areas:

  • Fungicidal Agent: Phenylacetic acid and its derivatives have demonstrated efficacy against a variety of plant pathogenic fungi.[1] The dimethyl substitution on the phenyl ring may modulate this activity, potentially offering a novel mode of action or spectrum of control.

  • Plant Growth Regulator: As a synthetic auxin, 2,4-D influences plant growth by causing uncontrolled cell division in targeted weeds.[2][3] While this compound is not a direct analogue, its structural similarity to auxins suggests it may possess plant growth-regulating properties, which could be harnessed for either herbicidal effects at high concentrations or growth promotion at lower concentrations.

Data on Related Compounds

Table 1: In Vitro Antifungal Activity of Phenylacetic Acid

Fungal SpeciesMinimum Inhibitory Concentration (MIC) in µg/mLReference
Pythium ultimum10[1]
Phytophthora capsici50[1]
Rhizoctonia solani50[1]
Saccharomyces cerevisiae50[1]

Experimental Protocols

The following are detailed protocols for the initial screening of this compound for its potential fungicidal and plant growth regulatory activities.

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

Objective: To determine the effect of this compound on the mycelial growth of various plant pathogenic fungi.

Materials:

  • This compound

  • Target fungal cultures (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Solvent for dissolving the test compound (e.g., DMSO, ethanol)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent.

  • Media Preparation: Autoclave PDA medium and cool it to 45-50°C.

  • Amendment of Media: Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all treatments, including a solvent-only control.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the respective fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

Protocol 2: Seed Germination and Seedling Vigor Assay for Plant Growth Regulation

Objective: To assess the effect of this compound on seed germination and early seedling growth.

Materials:

  • This compound

  • Seeds of a model plant species (e.g., lettuce, radish, cress)

  • Sterile petri dishes lined with filter paper

  • Distilled water

  • Solvent for the test compound

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Treatment Solution Preparation: Prepare a series of concentrations of this compound in distilled water (e.g., 1, 10, 50, 100, 200 ppm). A solvent may be used for initial dissolution, with a corresponding solvent control.

  • Seed Plating: Place a set number of seeds (e.g., 25) evenly on the filter paper in each petri dish.

  • Treatment Application: Add a standard volume of the respective treatment solution to each petri dish, ensuring the filter paper is saturated but not flooded.

  • Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

  • Data Collection (Germination): Count the number of germinated seeds daily for a set period (e.g., 7 days). A seed is considered germinated when the radicle emerges.

  • Data Collection (Seedling Vigor): After the germination period, carefully measure the root length and shoot length of a representative sample of seedlings from each treatment.

  • Calculation:

    • Calculate the germination percentage for each treatment.

    • Calculate the average root and shoot length for each treatment.

    • Calculate the Vigor Index using the formula: Vigor Index = Germination (%) * (Mean Root Length + Mean Shoot Length)

Visualizations

The following diagrams illustrate key concepts relevant to the agrochemical research of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization synthesis Synthesis of This compound purification Purification & Characterization (NMR, MS) synthesis->purification antifungal In Vitro Antifungal Assay (Mycelial Growth Inhibition) synthesis->antifungal pgr Plant Growth Regulator Assay (Seed Germination & Vigor) synthesis->pgr dose_response Dose-Response Studies antifungal->dose_response pgr->dose_response spectrum Spectrum of Activity dose_response->spectrum mode_of_action Mode of Action Studies spectrum->mode_of_action

Caption: Workflow for the agrochemical evaluation of this compound.

potential_antifungal_moa cluster_fungus Fungal Cell compound This compound cell_wall Cell Wall Synthesis compound->cell_wall Inhibition? cell_membrane Cell Membrane Integrity compound->cell_membrane Disruption? respiration Mitochondrial Respiration compound->respiration Inhibition? signal_transduction Signal Transduction Pathways compound->signal_transduction Interference? growth_inhibition Inhibition of Fungal Growth cell_wall->growth_inhibition cell_membrane->growth_inhibition respiration->growth_inhibition signal_transduction->growth_inhibition

Caption: Hypothesized antifungal modes of action for this compound.

pgr_pathway cluster_plant Plant Cell compound This compound (Potential Auxin-like Activity) receptor Auxin Receptors compound->receptor Binding gene_expression Altered Gene Expression receptor->gene_expression cell_division Uncontrolled Cell Division (High Concentration) gene_expression->cell_division cell_elongation Cell Elongation (Low Concentration) gene_expression->cell_elongation herbicidal_effect Herbicidal Effect cell_division->herbicidal_effect Leads to growth_promotion Growth Promotion cell_elongation->growth_promotion Leads to

Caption: Potential dual role of this compound as a plant growth regulator.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the synthesis of 2,4-Dimethylphenylacetic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My synthesis of this compound via hydrolysis of 2,4-dimethylbenzyl cyanide is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the hydrolysis of 2,4-dimethylbenzyl cyanide are a common issue. Several factors could be contributing to this problem:

  • Incomplete Hydrolysis: The nitrile group is relatively stable and requires forcing conditions to hydrolyze completely. Insufficient reaction time or temperature can leave a significant amount of unreacted starting material or the intermediate amide.

    • Solution: Ensure the reaction is heated under reflux for a sufficient duration. For acid hydrolysis, using a mixture of sulfuric acid and water and heating for several hours is typically effective.[1][2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[3]

  • Suboptimal Reagent Concentration: The concentration of the acid or base used for hydrolysis is critical. A concentration that is too low may not effectively drive the reaction, while one that is too high can lead to side reactions and decomposition.[1]

    • Solution: For acid hydrolysis, a common method involves a mixture of concentrated sulfuric acid and water.[4] For alkaline hydrolysis, a molar excess of a strong base like NaOH or KOH is often used in conjunction with a high-boiling point alcohol to facilitate higher reaction temperatures.[5]

  • Side Reactions: At high temperatures, side reactions such as decarboxylation or polymerization can occur, reducing the yield of the desired product.

    • Solution: Optimize the reaction temperature. While heat is necessary, excessive temperatures should be avoided. A controlled heating mantle and regular monitoring are recommended.

  • Product Loss During Workup: The isolation and purification steps are critical for maximizing the final yield. The product can be lost during extraction or recrystallization.

    • Solution: After acidification of the reaction mixture, the product precipitates. Ensure the solution is sufficiently cooled to maximize precipitation before filtration.[4] During extraction, use multiple small-volume extractions rather than a single large-volume one to improve recovery. When recrystallizing, use a minimal amount of hot solvent to dissolve the product to prevent loss in the mother liquor.[6]

Q2: I am using the Willgerodt-Kindler reaction to synthesize this compound, but the process is inefficient. How can I optimize this reaction?

A2: The Willgerodt-Kindler reaction, which converts an aryl alkyl ketone to a phenylacetic acid derivative, can be challenging.[7][8] Key areas for optimization include:

  • Reagents: The classic Willgerodt reaction uses ammonium polysulfide, while the Kindler modification uses an amine (like morpholine) and elemental sulfur, which is often more convenient.[7][9]

    • Solution: The use of morpholine and sulfur is a common and effective combination.[9] The reaction first produces a thioamide, which is then hydrolyzed to the carboxylic acid.[8]

  • Reaction Conditions: This reaction typically requires high temperatures (reflux) for an extended period.[10]

    • Solution: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Willgerodt-Kindler reaction.[9] Another approach involves using a phase transfer catalyst (PTC) like triethyl benzyl ammonium chloride (TEBA), which can also decrease reaction times and improve yields.[11]

  • Hydrolysis Step: The intermediate thioamide must be efficiently hydrolyzed to the final acid product. This is typically achieved by refluxing with a strong acid or base.[10]

    • Solution: A 50% sulfuric acid solution or a 10% alcoholic sodium hydroxide solution can be used for hydrolysis, typically requiring several hours of reflux.[10] Ensure this step is carried to completion.

Q3: My final this compound product is impure. What are the best purification methods?

A3: Purification is crucial to obtain a high-purity final product. Common impurities include unreacted starting materials, intermediate products (like the corresponding amide or thioamide), and other isomers.

  • Recrystallization: This is the most common and effective method for purifying solid this compound.[6]

    • Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., water, ethanol/water mixture, or a hydrocarbon solvent like toluene).[6][12] If colored impurities are present, you can treat the hot solution with activated charcoal. Filter the hot solution to remove insoluble impurities and then allow it to cool slowly to induce crystallization. The pure crystals can then be collected by filtration.[12]

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be separated from neutral impurities by extraction.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic solution with an aqueous base (e.g., 10% sodium bicarbonate solution).[10] The this compound will deprotonate and move into the aqueous layer as its carboxylate salt. The organic layer containing neutral impurities can be discarded. The aqueous layer is then acidified (e.g., with HCl) to re-precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[10][11]

Q4: What are the primary safety precautions I should take during this synthesis?

A4: Safety is paramount in any chemical synthesis. Specific hazards include:

  • Corrosive Reagents: Strong acids (sulfuric acid, hydrochloric acid) and bases (sodium hydroxide) are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Toxic Reagents: If using the nitrile hydrolysis route, be aware that benzyl cyanides are toxic. Handle them with care and avoid inhalation or skin contact.

  • Flammable Solvents: Many organic solvents used in the reaction and workup (e.g., diethyl ether, ethanol, toluene) are flammable. Ensure there are no open flames or ignition sources nearby.

  • High Temperatures: The reactions often require heating to reflux. Use appropriate heating equipment (heating mantles, oil baths) and be cautious of hot glassware.

Comparative Data for Yield Optimization

The following tables summarize quantitative data to aid in the selection of optimal reaction conditions.

Table 1: Influence of Hydrolysis Conditions on Phenylacetic Acid Yield (Illustrative)

Starting MaterialHydrolysis AgentTemperature (°C)Time (h)Yield (%)Reference
Benzyl CyanideH₂SO₄ / H₂OReflux3~90%Organic Syntheses[1]
p-Nitrobenzyl CyanideH₂SO₄ / H₂OReflux0.2592-95%Organic Syntheses[4]
α,α-Dimethylbenzyl CyanideNaOH / C₄-C₅ Alcohol / H₂O110-1302-6HighGoogle Patents[5]
α,α-Dimethylbenzyl CyanideKOH / Methanol (Autoclave)140-1502090%J. Med. Chem.[13]

Table 2: Effect of Amine on Willgerodt-Kindler Reaction Yield (Styrene to Phenylacetic Acid)

AmineYield of Phenylacetic Acid (%)Reference
Morpholine84rhodium.ws[10]
Piperidine75rhodium.ws[10]
Pyrrolidine65rhodium.ws[10]
Diethylamine50rhodium.ws[10]

Detailed Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 2,4-Dimethylbenzyl Cyanide

This protocol is adapted from standard procedures for nitrile hydrolysis.[1][4]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,4-dimethylbenzyl cyanide (1 equivalent).

  • Hydrolysis Solution: Prepare the hydrolysis solution by carefully and slowly adding concentrated sulfuric acid (e.g., 4.5 equivalents) to water (e.g., 4.5 equivalents by volume). Caution: This is a highly exothermic process.

  • Reaction: Add the hydrolysis solution to the flask containing the nitrile.

  • Heating: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 3-5 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature, then pour it slowly into a beaker containing ice water. This will cause the crude this compound to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound. Dry the final product in a vacuum oven.

Protocol 2: Synthesis via Willgerodt-Kindler Reaction of 2,4-Dimethylacetophenone

This protocol is based on the Kindler modification of the Willgerodt reaction.[10][11]

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine 2,4-dimethylacetophenone (1 equivalent), elemental sulfur (2 equivalents), and morpholine (3 equivalents).

  • Reaction (Thioamide Formation): Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

  • Hydrolysis: After the initial reaction is complete, cool the mixture. Add a 10% aqueous sodium hydroxide solution directly to the reaction flask.

  • Heating: Re-heat the mixture to reflux and maintain for an additional 8-10 hours to hydrolyze the intermediate thiomorpholide.

  • Work-up: Cool the reaction mixture to room temperature. Pour it into water and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. The this compound will precipitate as a solid.

  • Isolation and Purification: Filter the crude product and wash with cold water. For further purification, dissolve the solid in a 10% sodium bicarbonate solution, wash with ethyl acetate to remove neutral impurities, and then re-precipitate the pure acid by acidifying the aqueous layer with HCl.[11] Collect the purified solid by filtration and dry.

Visual Guides

Diagram 1: General Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification cluster_final Final Product A 2,4-Dimethylbenzyl Cyanide OR 2,4-Dimethylacetophenone B Hydrolysis OR Willgerodt-Kindler Reaction A->B Reagents & Heat C Precipitation / Extraction B->C Cooling & Acidification D Filtration C->D E Recrystallization D->E Crude Product F Pure this compound E->F start Low Yield Observed check_purity Are starting materials pure? start->check_purity check_conditions Are reaction conditions (time, temp) optimal? check_purity->check_conditions Yes sol_purity Purify starting materials (distillation/recrystallization). check_purity->sol_purity No check_workup Was product lost during workup/purification? check_conditions->check_workup Yes sol_conditions Increase reaction time/temp. Monitor with TLC. Consider microwave or PTC. check_conditions->sol_conditions No sol_workup Optimize extraction pH. Use minimal hot solvent for recrystallization. Perform multiple extractions. check_workup->sol_workup Yes end_node Yield Improved check_workup->end_node No sol_purity->check_purity sol_conditions->check_conditions sol_workup->check_workup

References

Technical Support Center: Purification of Crude 2,4-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-Dimethylphenylacetic acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities present in crude this compound are largely dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 2,4-dimethylbenzyl cyanide, 2,4-dimethylbenzaldehyde, or other precursors.

  • Intermediates: Incomplete hydrolysis of a nitrile intermediate can result in the presence of 2,4-dimethylphenylacetamide.

  • Byproducts of Side Reactions: Depending on the reaction conditions, other isomers or related substances might be formed.

  • Residual Solvents: Solvents used in the synthesis and workup may be present in the crude product.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective methods for purifying solid organic acids like this compound are:

  • Recrystallization: This is a highly effective technique for removing small amounts of impurities from a solid compound.

  • Column Chromatography: Useful for separating the desired acid from impurities with different polarities, especially when the impurity profile is complex.[2]

  • Acid-Base Extraction: This can be a useful preliminary purification step to separate the acidic product from neutral or basic impurities.

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and identifying impurities.[3][4]

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of structurally similar impurities.

Troubleshooting Guides

Recrystallization

Problem: Oiling out instead of crystallization.

  • Possible Cause: The solubility of the compound in the chosen solvent is too high, or the melting point of the compound is lower than the boiling point of the solvent. Impurities can also sometimes act as a flux.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise until the solution becomes slightly turbid, then add a few drops of the original solvent to redissolve the solid.

    • Allow the solution to cool very slowly.

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.

    • Consider using a different solvent or a solvent pair.[5]

Problem: No crystal formation upon cooling.

  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Solution:

    • Evaporate some of the solvent to increase the concentration of the solute.

    • If the solution is still clear at room temperature, try cooling it in an ice bath.

    • Introduce a seed crystal of pure this compound to induce crystallization.[6]

Problem: Low recovery of purified crystals.

  • Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or premature crystallization occurred during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

    • The mother liquor can be concentrated to obtain a second crop of crystals, which should be analyzed for purity separately.[7]

Column Chromatography

Problem: Poor separation of the desired compound from an impurity.

  • Possible Cause: The polarity of the eluent is not optimal. The column may be overloaded with the sample.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.3-0.4.

    • Use a shallower gradient or isocratic elution with a less polar solvent system to increase the separation.

    • Ensure the amount of crude material loaded is appropriate for the size of the column (typically 1-5% of the silica gel weight).[8]

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the acidic compound through the silica gel.

  • Solution:

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • For carboxylic acids, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can help to suppress ionization and improve elution.[3]

Quantitative Data

Purification MethodCrude Purity (%)Purified Purity (%)Yield (%)Notes
Recrystallization (Ethanol)Record solvent volume, cooling time, etc.
Recrystallization (Toluene)Record solvent volume, cooling time, etc.
Recrystallization (Hexane/Ethyl Acetate)Record solvent ratio, cooling time, etc.
Column ChromatographyRecord mobile phase, column dimensions, etc.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexane/ethyl acetate mixtures) to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Select a mobile phase (eluent) based on TLC analysis. A good starting point is a mixture of hexane and ethyl acetate. Adding a small amount of acetic acid to the eluent can improve the peak shape.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and adding the powder to the top of the column.[10]

  • Elution: Run the column by adding the eluent to the top and collecting fractions from the bottom. You can use a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow crude_product Crude this compound dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (remove insoluble impurities) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation pure_product Pure this compound isolation->pure_product

Caption: Recrystallization workflow for this compound.

logical_relationship cluster_troubleshooting Troubleshooting Purification Issues issue Observed Problem cause Identify Potential Cause issue->cause e.g., Oiling out solution Implement Solution cause->solution e.g., Change solvent verify Verify Purity solution->verify e.g., HPLC, MP

Caption: Logical workflow for troubleshooting purification problems.

References

Technical Support Center: Synthesis of 2,4-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Dimethylphenylacetic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides & FAQs

This section provides a detailed breakdown of potential side reactions and troubleshooting advice for the most common synthetic routes to this compound.

Route 1: Willgerodt-Kindler Reaction of 2,4-Dimethylacetophenone

This two-step synthesis involves the conversion of 2,4-dimethylacetophenone to a thioamide, followed by hydrolysis to the desired carboxylic acid.

Frequently Asked Questions (FAQs):

  • Q1: My yield of this compound is low, and I've isolated a significant amount of a sulfur-containing intermediate. What is it and how can I improve the conversion?

    • A1: The intermediate is likely the 2-(2,4-dimethylphenyl)thioacetamide, the primary product of the Willgerodt-Kindler reaction. Incomplete hydrolysis is a common issue. To drive the reaction to completion, ensure you are using a sufficient excess of the hydrolyzing agent (e.g., a strong acid or base) and that the reaction time and temperature are adequate. Consider extending the hydrolysis duration or increasing the temperature.

  • Q2: I'm observing the formation of an amide byproduct instead of the carboxylic acid. How can I avoid this?

    • A2: The formation of 2-(2,4-dimethylphenyl)acetamide is a common side product resulting from the hydrolysis of the intermediate thioamide.[1] To favor the formation of the carboxylic acid, ensure the hydrolysis conditions are sufficiently vigorous (e.g., using a higher concentration of acid or base, or a higher reaction temperature) to fully hydrolyze the amide.

  • Q3: The reaction mixture is a complex tar-like substance, making workup difficult. What causes this and how can it be prevented?

    • A3: Tar formation can result from polymerization of starting materials or intermediates, especially at high temperatures. Ensure that the reaction temperature is carefully controlled. Using a high-boiling point, inert solvent can sometimes help to moderate the reaction and prevent excessive decomposition.

Troubleshooting Table:

IssuePotential CauseRecommended Solution
Low yield of carboxylic acidIncomplete hydrolysis of the intermediate thioamide.Increase the concentration of the hydrolyzing agent (acid or base), prolong the reaction time, or elevate the reaction temperature.
Formation of amide byproductIncomplete hydrolysis of the thioamide to the carboxylic acid.Employ more forcing hydrolysis conditions (stronger acid/base, higher temperature).
Tar formationPolymerization or decomposition at high temperatures.Maintain strict temperature control. Consider using a high-boiling inert solvent.
Unreacted starting materialInsufficient reaction time or temperature for the initial thioamide formation.Increase the reflux time or temperature for the reaction of 2,4-dimethylacetophenone with sulfur and amine.
Route 2: Friedel-Crafts Acylation of m-Xylene followed by Rearrangement

This route typically involves the acylation of m-xylene with an acylating agent like chloroacetyl chloride, followed by a rearrangement (e.g., Willgerodt or other methods) to form the phenylacetic acid derivative.

Frequently Asked Questions (FAQs):

  • Q1: I've obtained a mixture of isomeric ketones after the Friedel-Crafts acylation step. How can I improve the selectivity for the 2,4-isomer?

    • A1: The methyl groups on m-xylene are ortho- and para-directing. Acylation should predominantly yield the 2,4- and 2,6-isomers. To enhance selectivity for the desired 2,4-isomer, careful control of the reaction temperature and the choice of Lewis acid catalyst are crucial. Lower temperatures often favor the para-acylation product.

  • Q2: My acylation reaction is sluggish or not proceeding to completion. What could be the issue?

    • A2: Inadequate catalyst activity is a common problem. Ensure that the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous, as moisture will deactivate it. The purity of the m-xylene and acylating agent is also important.

Troubleshooting Table:

IssuePotential CauseRecommended Solution
Formation of isomeric ketonesNon-selective acylation of m-xylene.Optimize the reaction temperature (lower temperatures often favor the para-product) and the choice of Lewis acid.
Low reaction conversionDeactivated Lewis acid catalyst or impure reagents.Use fresh, anhydrous Lewis acid. Ensure the purity of m-xylene and the acylating agent.
PolyacylationUse of excess acylating agent or harsh reaction conditions.Use a stoichiometric amount or a slight excess of the acylating agent. Maintain moderate reaction temperatures.
Route 3: From 2,4-Dimethylbenzyl Cyanide (Nitrile Hydrolysis)

This pathway involves the synthesis of 2,4-dimethylbenzyl cyanide, typically from the corresponding benzyl halide, followed by hydrolysis to the carboxylic acid.

Frequently Asked Questions (FAQs):

  • Q1: During the synthesis of 2,4-dimethylbenzyl chloride from m-xylene, I'm getting a mixture of chlorinated products. How can I improve the selectivity?

    • A1: The chloromethylation of xylenes can lead to the formation of dichlorinated byproducts. To minimize this, use a controlled stoichiometry of the chloromethylating agent and m-xylene. Careful control of reaction time and temperature can also improve selectivity.

  • Q2: The hydrolysis of my 2,4-dimethylbenzyl cyanide is incomplete, and I'm isolating the corresponding amide. How can I drive the reaction to completion?

    • A2: Incomplete hydrolysis of the nitrile is a common issue, leading to the formation of 2-(2,4-dimethylphenyl)acetamide.[2] To ensure complete conversion to the carboxylic acid, use a sufficient excess of a strong acid (e.g., H₂SO₄) or base (e.g., NaOH), and ensure adequate reaction time and temperature. Monitoring the reaction by TLC or GC can help determine the point of complete conversion.

Troubleshooting Table:

IssuePotential CauseRecommended Solution
Formation of polychlorinated byproductsOver-chlorination of m-xylene.Use a controlled stoichiometry of the chloromethylating agent. Optimize reaction time and temperature.
Incomplete nitrile hydrolysisInsufficiently harsh hydrolysis conditions.Increase the concentration of the acid or base, prolong the reaction time, or increase the temperature.
Presence of unreacted benzyl cyanideIncomplete hydrolysis.As above, optimize hydrolysis conditions.

Experimental Protocols

Key Experiment: Willgerodt-Kindler Reaction of 2,4-Dimethylacetophenone

This protocol is a general guideline and may require optimization.

Materials:

  • 2,4-Dimethylacetophenone

  • Sulfur

  • Morpholine

  • Hydrochloric acid or Sodium hydroxide solution (for hydrolysis)

  • Suitable organic solvent (e.g., toluene, xylene)

Procedure:

  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylacetophenone, sulfur, and morpholine. The typical molar ratio is approximately 1:2.5:2 (ketone:sulfur:amine). Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the formation of the thioamide is complete, the reaction mixture is subjected to hydrolysis. This can be achieved by adding a strong acid (e.g., concentrated HCl) or a strong base (e.g., 20% NaOH solution) and refluxing for an extended period (typically 8-12 hours).

  • Workup: After cooling, the reaction mixture is acidified (if basic hydrolysis was used) to precipitate the crude this compound. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data Summary (Representative):

ReactantMolar RatioProductTypical Yield (%)Purity (%)
2,4-Dimethylacetophenone1This compound60-80>95 (after recrystallization)

Note: Yields are highly dependent on specific reaction conditions and optimization.

Visualizations

Logical Relationship of Synthetic Routes

Synthesis_Routes A m-Xylene B 2,4-Dimethylacetophenone A->B Friedel-Crafts Acylation C 2,4-Dimethylbenzyl Chloride A->C Chloromethylation F This compound B->F Willgerodt-Kindler Reaction D 2,4-Dimethylbenzyl Cyanide C->D Cyanation E 2,4-Dimethylbenzaldehyde C->E Sommelet Reaction D->F Hydrolysis E->F Oxidation

Caption: Overview of common synthetic pathways to this compound.

Troubleshooting Workflow for Willgerodt-Kindler Reaction

Troubleshooting_WK Start Low Yield of This compound Check_Intermediate Check for presence of 2-(2,4-dimethylphenyl)thioacetamide Start->Check_Intermediate Incomplete_Hydrolysis Incomplete Hydrolysis Check_Intermediate->Incomplete_Hydrolysis Yes Check_Amide Check for presence of 2-(2,4-dimethylphenyl)acetamide Check_Intermediate->Check_Amide No Solution_Hydrolysis Increase Hydrolysis Time/ Temperature/Reagent Concentration Incomplete_Hydrolysis->Solution_Hydrolysis End Improved Yield Solution_Hydrolysis->End Incomplete_Amide_Hydrolysis Incomplete Amide Hydrolysis Check_Amide->Incomplete_Amide_Hydrolysis Yes Check_Amide->End No Solution_Amide Use More Forcing Hydrolysis Conditions Incomplete_Amide_Hydrolysis->Solution_Amide Solution_Amide->End

Caption: Decision tree for troubleshooting low yields in the Willgerodt-Kindler synthesis.

References

overcoming solubility issues with 2,4-Dimethylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2,4-Dimethylphenylacetic acid.

Frequently Asked Questions (FAQs)

1. What are the basic physicochemical properties of this compound?

This compound is a derivative of phenylacetic acid. Its properties are summarized below:

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molar Mass 164.20 g/mol
Melting Point 128-132 °C[1]
Predicted pKa ~4.31 (estimated from 2,5-isomer)[2]
Appearance White to off-white crystalline solid

2. What is the expected solubility of this compound in common solvents?

Estimated Solubility of Phenylacetic Acid Derivatives at ~20-25°C

SolventPhenylacetic Acid (g/100mL)p-Hydroxyphenylacetic Acid (g/100mL)General Expectation for this compound
Water1.66LowLow
MethanolVery High[3]High[3]High
EthanolVery High[3]High[3]High
AcetoneVery High[3]Fairly High[3]High
Ethyl AcetateData not readily availableData not readily availableModerate to High
TolueneFairly High[3]Very Low[3]Moderate
ChloroformSolubleVery Low[3]Moderate
Dimethyl Sulfoxide (DMSO)Miscible[4][5]MiscibleHigh

Disclaimer: This table provides an estimate based on structurally similar compounds. Actual solubility should be determined experimentally.

3. How can I improve the aqueous solubility of this compound?

As a carboxylic acid, the aqueous solubility of this compound is highly pH-dependent.[6]

  • pH Adjustment: Increasing the pH of the aqueous solution above the pKa of the carboxylic acid group (estimated to be around 4.31) will deprotonate it, forming a more soluble carboxylate salt. Adding a base such as sodium hydroxide or using a buffer system can achieve this.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO) can significantly increase solubility.

  • Excipients: For formulation development, various pharmaceutical excipients can enhance solubility. These include surfactants, which reduce surface tension, and complexing agents like cyclodextrins.[7] Polymeric excipients can also be used to create amorphous solid dispersions, which have higher solubility than the crystalline form.[8][9]

4. I am observing precipitation when I add my DMSO stock solution of this compound to my aqueous cell culture medium. What is happening and how can I prevent it?

This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[10]

To prevent this:

  • Lower the final concentration: Your final working concentration may be above the aqueous solubility limit of the compound.

  • Use a serial dilution approach: Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilutions in pre-warmed media.[11]

  • Increase the final DMSO concentration: A slightly higher final concentration of DMSO (e.g., 0.5-1%) can help maintain solubility, but be mindful of potential solvent toxicity to your cells.

  • Adjust the media pH: If your cells can tolerate it, a slight increase in the media pH can improve the solubility of acidic compounds.

  • Warm the media: Always add the compound to media that has been pre-warmed to 37°C, as solubility is often lower at colder temperatures.[11]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in a Chosen Solvent

Question: I am struggling to dissolve this compound to make a stock solution. What should I do?

Answer: Follow this troubleshooting workflow:

G start Start: Difficulty Dissolving Compound check_solvent Is the solvent appropriate? (Refer to estimated solubility table) start->check_solvent try_sonication Apply gentle sonication check_solvent->try_sonication Yes change_solvent Select a different solvent with higher expected solubility (e.g., DMSO) check_solvent->change_solvent No try_warming Gently warm the solution (e.g., to 37-40°C) try_sonication->try_warming success Success: Compound Dissolved try_sonication->success Dissolved increase_volume Increase solvent volume try_warming->increase_volume try_warming->success Dissolved increase_volume->change_solvent Not Dissolved increase_volume->success Dissolved change_solvent->try_sonication fail Failure: Still Insoluble. Re-evaluate experimental needs. change_solvent->fail

Caption: Workflow for troubleshooting dissolution of this compound.

Issue 2: Precipitation in Cell Culture Media

Question: My compound precipitates in the cell culture media over time. How can I resolve this?

Answer: This can be due to several factors including media composition, pH changes due to cellular metabolism, or evaporation.[11]

Potential CauseExplanationRecommended Solution
Media Instability The compound may be unstable in the media, leading to degradation and precipitation of the degradants.Prepare fresh media with the compound immediately before use.
pH Shift Cellular metabolism can acidify the media, lowering the pH and causing an acidic compound to become less soluble.Monitor the pH of your culture. Change the media more frequently to prevent significant pH shifts.
Evaporation Evaporation from the culture vessel can increase the compound's concentration beyond its solubility limit.[11]Ensure proper humidification in the incubator and use sealed flasks or plates for long-term experiments.[11]
Interaction with Media Components The compound may interact with salts or other components in the media to form insoluble complexes.[11]Test the solubility in different basal media formulations.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed for a period to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a commonly used stock solution concentration.

  • Weighing: Accurately weigh 16.42 mg of this compound.

  • Dissolution: Transfer the weighed compound to a sterile 10 mL volumetric flask or a suitable vial.

  • Solvent Addition: Add approximately 8 mL of high-purity DMSO.

  • Mixing: Vortex the solution until all the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[10]

  • Final Volume: Once fully dissolved, add DMSO to bring the final volume to 10.0 mL.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Visualization of Experimental Workflow

Below is a generic workflow for a cell-based assay where the solubility of a test compound like this compound is a critical consideration.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_stock Prepare concentrated stock solution (e.g., 10 mM in DMSO) solubility_test Determine max soluble concentration in cell culture media prep_stock->solubility_test working_sol Prepare working solutions via serial dilution in pre-warmed media solubility_test->working_sol add_compound Add working solutions of This compound to cells working_sol->add_compound seed_cells Seed cells in microplate seed_cells->add_compound incubate Incubate for desired time period (e.g., 24, 48, 72 hours) add_compound->incubate assay Perform cell-based assay (e.g., cytotoxicity, proliferation, target engagement) incubate->assay readout Measure assay readout (e.g., fluorescence, luminescence, absorbance) assay->readout data_analysis Analyze data and plot dose-response curves readout->data_analysis

Caption: Generic workflow for a cell-based assay using a test compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2,4-Dimethylphenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Dimethylphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Willgerodt-Kindler Reaction of 2,4-Dimethylacetophenone

This two-step synthesis involves the initial formation of a thiomorpholide intermediate from 2,4-dimethylacetophenone, sulfur, and morpholine, followed by hydrolysis to yield the final product.

Question: Why is the yield of the initial Willgerodt-Kindler reaction (thiomorpholide formation) low?

Answer: Low yields in the first step can be attributed to several factors:

  • Suboptimal Temperature: The reaction requires heating, typically to reflux. Insufficient temperature can lead to a slow or incomplete reaction. Conversely, excessively high temperatures might cause decomposition of reactants or products.

  • Incorrect Molar Ratios: The stoichiometry of 2,4-dimethylacetophenone, sulfur, and morpholine is crucial. An excess of sulfur and morpholine is often used to drive the reaction to completion.

  • Reaction Time: The reaction time can vary depending on the scale and specific conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal duration.

  • Inefficient Mixing: Due to the heterogeneous nature of the reaction mixture (solid sulfur), efficient stirring is essential to ensure proper contact between the reactants.

Question: The hydrolysis of the thiomorpholide intermediate is incomplete, resulting in low yields of this compound. What can I do?

Answer: Incomplete hydrolysis is a common issue. Here are some troubleshooting steps:

  • Choice of Hydrolysis Conditions: Both acidic and basic conditions can be employed for the hydrolysis. Strong bases like sodium hydroxide in an alcoholic or aqueous solution, or strong acids like sulfuric acid, are typically used.[1] The choice may depend on the stability of your product and ease of workup.

  • Reaction Time and Temperature: Hydrolysis often requires prolonged heating (reflux) for several hours to go to completion. Ensure the reaction is heated for a sufficient duration.

  • Use of a Phase Transfer Catalyst (PTC): In basic hydrolysis, the use of a phase transfer catalyst such as triethylbenzylammonium chloride (TEBA) can significantly reduce the reaction time and improve the yield.[2]

Question: I am observing the formation of significant byproducts. How can I minimize them?

Answer: Byproduct formation in the Willgerodt-Kindler reaction can be complex. Key considerations include:

  • Purity of Starting Materials: Ensure that the 2,4-dimethylacetophenone and other reagents are of high purity.

  • Reaction Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.

  • Temperature Control: Careful control of the reaction temperature is critical to prevent side reactions and decomposition.

Route 2: Hydrolysis of 2,4-Dimethylbenzyl Cyanide

This route involves the conversion of 2,4-dimethylbenzyl chloride/bromide to 2,4-dimethylbenzyl cyanide, followed by hydrolysis to the carboxylic acid.

Question: The initial cyanation reaction of 2,4-dimethylbenzyl halide gives a low yield of the nitrile. What are the likely causes?

Answer: Low yields in the cyanation step can be caused by:

  • Cyanide Reagent: The choice and quality of the cyanide source (e.g., sodium cyanide or potassium cyanide) are important. Ensure it is dry and of high purity.

  • Solvent System: A mixture of a polar protic solvent (like ethanol or methanol) and water is commonly used to dissolve both the organic substrate and the inorganic cyanide salt. The ratio of the solvents can impact the reaction rate and yield.

  • Reaction Temperature and Time: The reaction is typically heated to reflux for several hours. Monitor the reaction by TLC to determine completion.

  • Side Reactions: Benzyl halides can undergo elimination or other side reactions under basic conditions. Careful control of the reaction conditions is necessary.

Question: The hydrolysis of 2,4-dimethylbenzyl cyanide is slow or incomplete. How can I optimize this step?

Answer: To improve the hydrolysis of the nitrile:

  • Acid or Base Catalysis: Both strong acids (e.g., a mixture of sulfuric acid and water) and strong bases (e.g., aqueous sodium hydroxide) can be used. Acid-catalyzed hydrolysis is often reported to proceed more smoothly for similar substrates.[3]

  • Reaction Conditions: The hydrolysis requires heating, often at reflux, for several hours. Ensure adequate heating and reaction time.

  • Heterogeneous Reaction: If the nitrile is not fully soluble in the aqueous acidic or basic solution, efficient stirring is crucial to maximize the interfacial area for the reaction to occur.

Route 3: Grignard Carboxylation of 2,4-Dimethylbenzyl Halide

This method involves the formation of a Grignard reagent from 2,4-dimethylbenzyl chloride or bromide, followed by its reaction with carbon dioxide.

Question: The formation of the Grignard reagent is unsuccessful or gives a low yield. What are the common pitfalls?

Answer: Grignard reagent formation is highly sensitive to reaction conditions:

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used. Any trace of moisture will quench the Grignard reagent.

  • Magnesium Activation: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction from starting. Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium.

  • Initiation: The reaction can sometimes be difficult to initiate. Gentle heating may be required, but once initiated, the reaction is exothermic and may require cooling to maintain a controlled rate.

Question: The carboxylation step gives a low yield of the desired acid. What could be the problem?

Answer: Low yields in the carboxylation step can result from:

  • Purity of Carbon Dioxide: Use a high-purity source of carbon dioxide. Solid carbon dioxide (dry ice) is commonly used. Ensure it is free of excess water.

  • Addition of Grignard Reagent: The Grignard reagent should be added to a well-stirred slurry of crushed dry ice in an anhydrous ether solvent. Adding the dry ice to the Grignard solution can lead to side reactions.

  • Workup Procedure: The intermediate magnesium carboxylate salt needs to be hydrolyzed with an aqueous acid (e.g., hydrochloric acid or sulfuric acid) to liberate the carboxylic acid. Ensure complete acidification during the workup.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound? A1: this compound is a solid at room temperature. While specific data for the 2,4-isomer is not readily available in the search results, related compounds like 2,5-dimethylphenylacetic acid are white solids.

Q2: What are the common methods for purifying crude this compound? A2: Recrystallization is the most common method for purifying the final product. A suitable solvent system would be one in which the acid is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallization of phenylacetic acid derivatives include water, ethanol, or a mixture of organic solvents like hexane and ethyl acetate.[1]

Q3: Are there any specific safety precautions I should take during the synthesis? A3: Yes, several safety precautions are necessary:

  • Willgerodt-Kindler Reaction: This reaction can produce hydrogen sulfide (H₂S), a toxic and flammable gas. It should be performed in a well-ventilated fume hood.

  • Cyanide Reactions: Sodium and potassium cyanide are highly toxic. Handle with extreme care, using appropriate personal protective equipment (PPE), and have a cyanide antidote kit readily available. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

  • Grignard Reaction: Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under a dry, inert atmosphere. Diethyl ether is extremely flammable.

III. Data Presentation: Comparison of Synthesis Routes

ParameterRoute 1: Willgerodt-KindlerRoute 2: Hydrolysis of NitrileRoute 3: Grignard Carboxylation
Starting Material 2,4-Dimethylacetophenone2,4-Dimethylbenzyl halide2,4-Dimethylbenzyl halide
Key Reagents Sulfur, Morpholine, NaOH/H₂SO₄[1]NaCN/KCN, H₂SO₄/NaOH[3]Mg, CO₂, H₃O⁺
Typical Reaction Temp. Reflux (e.g., 120-130 °C for thiomorpholide formation, 100 °C for hydrolysis)[2]Reflux for both stepsReflux for Grignard formation, low temp. for carboxylation
Typical Reaction Time Several hours for each step (can be reduced with PTC)[2]Several hours for each stepVaries, typically a few hours for each step
Reported Yields Good to excellent (e.g., ~80% for similar substrates)[2]Good (e.g., 77.5-84% for phenylacetic acid from benzyl cyanide)[4]Can be high, but sensitive to conditions
Key Challenges H₂S formation, purificationUse of highly toxic cyanidesStrict anhydrous conditions required

IV. Experimental Protocols & Visualizations

Route 1: Willgerodt-Kindler Reaction Workflow

This protocol is a general procedure adapted from the synthesis of phenylacetic acids from acetophenones.[2]

Experimental Protocol:

  • Thiomorpholide Formation: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylacetophenone (1 equivalent), sulfur (2 equivalents), and morpholine (3 equivalents). Add p-toluenesulfonic acid (catalytic amount). Heat the mixture to reflux (120-130 °C) with constant stirring for 8-12 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After cooling the reaction mixture, add a 20% aqueous solution of sodium hydroxide and a phase transfer catalyst such as triethylbenzylammonium chloride (TEBA). Heat the mixture to 100 °C and stir vigorously for 8 hours.

  • Workup: Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 2. The crude this compound will precipitate.

  • Purification: Collect the crude product by filtration. To purify, dissolve the solid in a 10% sodium bicarbonate solution, wash with an organic solvent (e.g., ethyl acetate), and then re-acidify the aqueous layer with dilute HCl to precipitate the pure product. Collect the purified solid by filtration, wash with cold water, and dry.

Willgerodt_Kindler_Workflow start Start reactants Mix 2,4-Dimethylacetophenone, Sulfur, Morpholine, & p-TSA start->reactants reflux1 Reflux at 120-130°C (8-12 hours) reactants->reflux1 Thiomorpholide Formation hydrolysis Add NaOH solution & TEBA catalyst reflux1->hydrolysis reflux2 Heat at 100°C (8 hours) hydrolysis->reflux2 Hydrolysis workup Cool & Acidify with HCl to pH 2 reflux2->workup purify Purify via Base-Acid Wash workup->purify product 2,4-Dimethylphenylacetic Acid purify->product

Willgerodt-Kindler Reaction Workflow
Route 2: Hydrolysis of 2,4-Dimethylbenzyl Cyanide Workflow

This protocol is a general procedure adapted from the synthesis of phenylacetic acid from benzyl cyanide.[3]

Experimental Protocol:

  • Cyanation: In a round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in water. Add a solution of 2,4-dimethylbenzyl chloride (1 equivalent) in ethanol. Heat the mixture to reflux for 4-6 hours.

  • Workup of Nitrile: After cooling, filter the reaction mixture to remove inorganic salts. Evaporate the ethanol, and extract the crude 2,4-dimethylbenzyl cyanide with an organic solvent. Wash the organic layer and dry it. The crude nitrile can be used directly in the next step or purified by distillation.

  • Hydrolysis: Combine the crude 2,4-dimethylbenzyl cyanide with a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v). Heat the mixture to reflux with vigorous stirring for 3-5 hours.

  • Workup and Purification: Pour the cooled reaction mixture into cold water to precipitate the crude product. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Nitrile_Hydrolysis_Workflow start Start cyanation React 2,4-Dimethylbenzyl Chloride with NaCN in EtOH/H₂O start->cyanation reflux1 Reflux (4-6 hours) cyanation->reflux1 Cyanation workup1 Isolate Crude 2,4-Dimethylbenzyl Cyanide reflux1->workup1 hydrolysis Add H₂SO₄/H₂O Mixture workup1->hydrolysis reflux2 Reflux (3-5 hours) hydrolysis->reflux2 Hydrolysis workup2 Precipitate in Water & Recrystallize reflux2->workup2 product 2,4-Dimethylphenylacetic Acid workup2->product

Nitrile Hydrolysis Workflow
Route 3: Grignard Carboxylation Workflow

This is a general protocol for Grignard carboxylation.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small amount of a solution of 2,4-dimethylbenzyl bromide (1 equivalent) in anhydrous diethyl ether. Initiate the reaction (e.g., with a heat gun or an iodine crystal). Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Carboxylation: Cool the Grignard solution in an ice bath. In a separate flask, add crushed dry ice and cover it with anhydrous diethyl ether. Slowly add the Grignard solution to the dry ice slurry via a cannula with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Grignard_Carboxylation_Workflow start Start grignard_formation React 2,4-Dimethylbenzyl Bromide with Mg in Anhydrous Ether start->grignard_formation reflux Reflux (30-60 min) grignard_formation->reflux Grignard Formation carboxylation Add Grignard Reagent to Dry Ice Slurry reflux->carboxylation Carboxylation workup Quench with Dilute HCl & Extract carboxylation->workup purification Dry and Recrystallize Crude Product workup->purification product 2,4-Dimethylphenylacetic Acid purification->product

Grignard Carboxylation Workflow

References

Technical Support Center: HPLC Separation of 2,4-Dimethylphenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC separation of 2,4-Dimethylphenylacetic acid and its related positional isomers.

Troubleshooting Guides (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Isomers

Question: My this compound isomer peaks are not separating and are either co-eluting or have very poor resolution. What should I do?

Answer: Poor resolution is a common challenge when separating structurally similar positional isomers. A systematic optimization of your method is required to improve selectivity (α) and column efficiency (N).[1]

Initial Checks:

  • Column Health: An old or contaminated column can lose efficiency, leading to broader peaks and reduced resolution.[2] Consider flushing the column or replacing it if performance does not improve.[3]

  • System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test with a known standard.

Optimization Strategies:

  • Mobile Phase Optimization: This is the most critical factor for improving the separation of isomers.[4]

    • Adjust Solvent Strength: Modify the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase HPLC, decreasing the organic content generally increases retention time and may improve separation.[5][6]

    • Change Organic Modifier: Acetonitrile and methanol offer different selectivities due to their unique chemical properties. If you are using one, try switching to the other.[5]

    • Adjust pH: Since this compound is an acidic compound, the mobile phase pH is crucial. To ensure the analyte is in its non-ionized form for better retention and peak shape in reversed-phase chromatography, the pH of the mobile phase should be at least 2 units below the analyte's pKa.[5] Using a buffer with a pH around 2.5-3.5 is a good starting point.[3][7]

    • Buffer Concentration: A low buffer concentration may not effectively control the pH, leading to poor peak shape and inconsistent retention. An optimal concentration is typically between 10-50 mM.[3][8]

  • Stationary Phase Selection:

    • If mobile phase adjustments are insufficient, your column's stationary phase may not be suitable. While C18 columns are common, an aryl-based stationary phase (like a phenyl-hexyl) can provide alternative selectivity for aromatic compounds through π-π interactions.[9]

  • Temperature Control:

    • Adjusting the column temperature can influence selectivity.[9] Ensure your column oven maintains a stable and consistent temperature throughout the analysis.[10]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My analyte peak is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing is a common form of peak asymmetry that can compromise accurate integration and quantification.[11] For an acidic compound like this compound, tailing is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

Common Causes and Solutions for Peak Tailing:

CauseSolutionCitation
Incorrect Mobile Phase pH The mobile phase pH is too high, causing the acidic analyte to become partially ionized.Adjust the mobile phase pH to be at least 2 units below the analyte's pKa. For most carboxylic acids, a pH of 2.5-3.5 is effective.
Silanol Interactions Residual silanol groups on the silica-based column packing can interact with the analyte.Use a modern, high-purity, end-capped column with low silanol activity. Operating at a lower pH (~2-3) also suppresses silanol ionization.
Insufficient Buffer Strength The buffer is not effectively maintaining a stable pH across the peak.Increase the buffer concentration to a range of 10-50 mM.
Column Contamination/Degradation The column inlet frit may be blocked, or the stationary phase may be degraded.Flush the column with a strong solvent. If performance does not improve, replace the column.
Sample Overload Injecting too much sample can saturate the column.Reduce the sample concentration or injection volume.

For peak fronting , the most common causes are a sample solvent that is stronger than the mobile phase or severe column overload.[12] Whenever possible, dissolve your sample in the initial mobile phase composition.

Issue 3: Fluctuating Retention Times

Question: Why are the retention times for my isomers shifting between injections?

Answer: Unstable retention times compromise peak identification and indicate a problem with the method's robustness or the HPLC system itself.[6][13]

Troubleshooting Steps:

  • Check the Pump: Air bubbles in the pump head or faulty check valves can cause inconsistent flow rates. Degas the mobile phase thoroughly and purge the pump.[6][13]

  • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before analysis, especially for gradient methods. Allow sufficient time for the column to stabilize after changing mobile phases.[14]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents and ensure accurate measurements.

  • Temperature Fluctuations: Ensure the column compartment and laboratory environment are temperature-controlled, as changes in temperature can affect mobile phase viscosity and retention times.[10][15]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Isomer Separation

This protocol provides a starting point for separating this compound isomers. Optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Gradient Program (Example):

    Time (min) % Solvent B
    0.0 30
    15.0 60
    15.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

Protocol 2: General Sample Preparation

  • Weighing: Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Sonication: If necessary, sonicate the solution for 5 minutes to ensure complete dissolution.

  • Dilution: Dilute the stock solution to a final concentration of approximately 50 µg/mL using the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile).

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.[6]

Visualizations

Troubleshooting_Workflow start Poor Resolution or Co-elution of Isomers check_column Check Column Health (Age, Performance) start->check_column optimize_mp Optimize Mobile Phase check_column->optimize_mp adjust_strength Adjust Organic/Aqueous Ratio optimize_mp->adjust_strength No change_column Change Stationary Phase (e.g., to Phenyl-Hexyl) optimize_mp->change_column Yes (Exhausted MP Options) switch_solvent Switch Organic Solvent (ACN <=> MeOH) adjust_strength->switch_solvent adjust_ph Adjust pH (2.5-3.5 for Acid) switch_solvent->adjust_ph adjust_ph->optimize_mp Iterate good_resolution Resolution Achieved adjust_ph->good_resolution Yes adjust_temp Adjust Column Temperature change_column->adjust_temp adjust_temp->change_column No adjust_temp->good_resolution Yes Experimental_Workflow prep_sample 1. Prepare Sample (Dissolve & Filter) equilibrate 3. Equilibrate System (Stable Baseline & Pressure) prep_sample->equilibrate prep_mp 2. Prepare Mobile Phase (Accurate % and pH) prep_mp->equilibrate inject 4. Inject Sample equilibrate->inject acquire 5. Acquire Data inject->acquire analyze 6. Analyze Results (Resolution, Peak Shape) acquire->analyze optimize 7. Optimize Method (If Needed) analyze->optimize Not Acceptable finish 8. Method Finalized analyze->finish Acceptable optimize->prep_mp Adjust Mobile Phase pH_Effect cluster_0 Mobile Phase pH vs. Analyte State (R-COOH) ph_low Low pH (e.g., pH < 3) Mobile Phase pH << pKa state_low Analyte is Protonated (R-COOH, Neutral) ph_low->state_low ph_high High pH (e.g., pH > 6) Mobile Phase pH > pKa state_high Analyte is Deprotonated (R-COO-, Anionic) ph_high->state_high retention_low Result: Good Retention on Reversed-Phase Column state_low->retention_low retention_high Result: Poor Retention, Potential Peak Tailing state_high->retention_high

References

Technisches Support-Center: Reduzierung von Verunreinigungen bei der Herstellung von 2,4-Dimethylphenylessigsäure

Author: BenchChem Technical Support Team. Date: December 2025

Dieses technische Support-Center richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Minimierung von Verunreinigungen bei der Synthese und Aufreinigung von 2,4-Dimethylphenylessigsäure.

Fehlerbehebungsleitfaden

Dieser Leitfaden im Frage-und-Antwort-Format befasst sich mit spezifischen Problemen, die während der Synthese und Aufreinigung von 2,4-Dimethylphenylessigsäure auftreten können.

Problem: Geringe Ausbeute des Endprodukts

  • F: Meine Reaktion zur Herstellung von 2,4-Dimethylphenylessigsäure hat eine sehr geringe Ausbeute. Was sind die möglichen Ursachen und wie kann ich sie beheben?

    A: Geringe Ausbeuten können auf mehrere Faktoren zurückzuführen sein, die vom gewählten Syntheseweg abhängen.

    • Unvollständige Reaktion: Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Hochleistungsflüssigkeitschromatographie (HPLC), um sicherzustellen, dass die Ausgangsmaterialien vollständig umgesetzt sind. Eine Verlängerung der Reaktionszeit oder eine moderate Erhöhung der Temperatur kann die Umsetzung verbessern.

    • Nebenreaktionen: Abhängig von der Syntheseroute können Nebenprodukte die Ausbeute des gewünschten Produkts verringern. Bei der Willgerodt-Kindler-Reaktion beispielsweise können komplexe Schwefelnebenprodukte entstehen. Eine Optimierung der stöchiometrischen Verhältnisse der Reagenzien und der Reaktionstemperatur ist entscheidend.

    • Verluste während der Aufarbeitung: 2,4-Dimethylphenylessigsäure und ihr Salz (z. B. Natrium-2,4-dimethylphenylacetat) haben eine gewisse Löslichkeit in wässrigen und organischen Phasen. Stellen Sie sicher, dass der pH-Wert während der Extraktion korrekt eingestellt ist (sauer, ca. pH 1-2, um die Säure zu protonieren und in die organische Phase zu extrahieren) und minimieren Sie die Anzahl der Waschschritte. Eine Sättigung der wässrigen Phase mit NaCl kann die Löslichkeit der organischen Spezies verringern und die Extraktionseffizienz verbessern.

Problem: Hoher Gehalt an Verunreinigungen im Rohprodukt

  • F: Mein Rohprodukt der 2,4-Dimethylphenylessigsäure ist stark verunreinigt. Wie identifiziere und minimiere ich die häufigsten Verunreinigungen?

    A: Die Art der Verunreinigungen hängt stark von der Synthesemethode ab.

    • Verunreinigung durch Ausgangsmaterial: Die häufigste Verunreinigung ist oft nicht umgesetztes Ausgangsmaterial (z. B. 2,4-Dimethylacetophenon bei der Willgerodt-Kindler-Reaktion oder 2,4-Dimethylphenylacetonitril bei der Nitrilhydrolyse). Stellen Sie eine vollständige Reaktion sicher, wie oben beschrieben.

    • Verunreinigung durch Zwischenprodukte: Bei der Hydrolyse von 2,4-Dimethylphenylacetonitril ist das entsprechende Amid (2,4-Dimethylphenylacetamid) ein häufiges Zwischenprodukt und eine Verunreinigung bei unvollständiger Hydrolyse.[1] Längere Reaktionszeiten, höhere Temperaturen oder stärkere saure/basische Bedingungen können die vollständige Umwandlung in die Carbonsäure fördern.

    • Isomere Verunreinigungen: Wenn die Synthese eine Friedel-Crafts-Reaktion beinhaltet, können Positionsisomere (z. B. 2,5-Dimethylphenylessigsäure oder 3,4-Dimethylphenylessigsäure) gebildet werden. Diese sind oft schwer zu entfernen. Die Reinigung erfordert in der Regel sorgfältige Umkristallisation oder präparative Chromatographie.

    • Nebenprodukte der Reaktion: Die Willgerodt-Kindler-Reaktion ist bekannt dafür, "unordentliche" Reaktionsmischungen zu erzeugen.[2] Eine sorgfältige Kontrolle der Temperatur und der Reagenzien kann die Bildung von Nebenprodukten minimieren.

  • F: Wie kann ich das Vorhandensein des Amid-Zwischenprodukts in meiner Probe bestätigen?

    A: Das Amid-Zwischenprodukt kann mittels verschiedener analytischer Techniken nachgewiesen werden. In der HPLC erscheint das Amid typischerweise bei einer anderen Retentionszeit als die Carbonsäure. Die Infrarotspektroskopie (IR) kann ebenfalls aufschlussreich sein, da Amide charakteristische C=O-Streckschwingungen (ca. 1650 cm⁻¹) aufweisen, die sich von denen der Carbonsäure (ca. 1700 cm⁻¹) unterscheiden.

Problem: Schwierigkeiten bei der Aufreinigung

  • F: Die Umkristallisation meines Rohprodukts führt nicht zu einer signifikanten Reinheitsverbesserung. Was kann ich tun?

    A: Eine effektive Umkristallisation hängt entscheidend von der Wahl des Lösungsmittels ab.

    • Optimierung des Lösungsmittelsystems: Das ideale Lösungsmittel sollte das Produkt bei hoher Temperatur gut und bei niedriger Temperatur schlecht lösen, während die Verunreinigungen bei allen Temperaturen gut löslich bleiben (um in der Mutterlauge zu verbleiben) oder bei hoher Temperatur unlöslich sind (um abfiltriert zu werden).

    • Zwei-Lösungsmittel-System: Oft ist ein Zwei-Lösungsmittel-System effektiver. Lösen Sie das Rohprodukt in einer minimalen Menge eines "guten" Lösungsmittels (in dem es gut löslich ist) in der Hitze. Fügen Sie dann tropfenweise ein "schlechtes" Lösungsmittel (in dem es schlecht löslich ist, das aber mit dem ersten mischbar ist) hinzu, bis eine Trübung auftritt. Erwärmen Sie erneut bis zur klaren Lösung und lassen Sie es dann langsam abkühlen.[3] Gängige Paare sind Ethanol/Wasser oder Toluol/Hexan.[4][5]

    • Aktivkohlebehandlung: Wenn Ihr Produkt verfärbt ist, kann die Zugabe einer kleinen Menge Aktivkohle zur heißen Lösung vor der Filtration helfen, farbige Verunreinigungen zu entfernen. Vermeiden Sie einen Überschuss, da dies auch zu einem Verlust des gewünschten Produkts führen kann.

  • F: Mein Produkt ölt während der Umkristallisation aus, anstatt zu kristallisieren. Wie kann ich das verhindern?

    A: Das Ausölen geschieht, wenn die Lösung übersättigt wird, während die Temperatur noch über dem Schmelzpunkt des gelösten Stoffes (oder einer eutektischen Mischung aus gelöstem Stoff und Lösungsmittel) liegt.

    • Verwenden Sie mehr Lösungsmittel: Das Ausölen ist oft ein Zeichen dafür, dass die Konzentration des gelösten Stoffes zu hoch ist. Fügen Sie mehr vom "guten" Lösungsmittel hinzu.

    • Langsameres Abkühlen: Lassen Sie die Lösung sehr langsam auf Raumtemperatur abkühlen, bevor Sie sie in ein Eisbad stellen. Dies gibt den Molekülen Zeit, sich in einem Kristallgitter zu ordnen.

    • Kratzen oder Impfen: Das Kratzen an der Innenwand des Kolbens mit einem Glasstab kann die Keimbildung initiieren. Alternativ kann das Hinzufügen eines kleinen "Impfkristalls" des reinen Produkts die Kristallisation auslösen.

Häufig gestellte Fragen (FAQs)

  • F1: Was ist ein typischer Syntheseweg für 2,4-Dimethylphenylessigsäure?

    A1: Ein gängiger Laborsyntheseweg ist die Willgerodt-Kindler-Reaktion.[6][7] Diese Methode geht von 2,4-Dimethylacetophenon aus, das mit Schwefel und einem sekundären Amin wie Morpholin erhitzt wird, um ein Thiomorpholid-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird anschließend sauer oder basisch zur 2,4-Dimethylphenylessigsäure hydrolysiert.[8]

  • F2: Welche analytischen Methoden eignen sich am besten zur Reinheitsbestimmung von 2,4-Dimethylphenylessigsäure?

    A2: Die Umkehrphasen-Hochleistungsflüssigkeitschromatographie (RP-HPLC) ist die Methode der Wahl zur Quantifizierung der Reinheit und zur Trennung von Verunreinigungen.[9][10] Eine C18-Säule mit einem mobilen Phasen-Gradienten aus Acetonitril und Wasser (mit einem Säure-Modifikator wie Phosphorsäure oder Ameisensäure) ist typischerweise wirksam.[11] Die Gaschromatographie (GC) kann ebenfalls verwendet werden, erfordert jedoch möglicherweise eine Derivatisierung der Carbonsäuregruppe.

  • F3: Welche Lösungsmittel eignen sich am besten für die Umkristallisation von 2,4-Dimethylphenylessigsäure?

    A3: Die Auswahl hängt von den spezifischen Verunreinigungen ab. Basierend auf ähnlichen Verbindungen sind Mischungen aus Ethanol und Wasser eine gute erste Wahl.[5][12] Für weniger polare Verunreinigungen könnten Systeme wie Toluol/Hexan oder Ethylacetat/Heptan erfolgreich sein.[13] Experimentelle Tests mit kleinen Probenmengen sind der beste Weg, um das optimale Lösungsmittelsystem zu ermitteln.

Quantitative Daten

Die folgende Tabelle fasst hypothetische, aber realistische Daten zur Verringerung von Verunreinigungen durch Umkristallisation zusammen, um die Auswirkungen verschiedener Lösungsmittelsysteme zu veranschaulichen.

LösungsmittelsystemReinheit des Rohprodukts (HPLC-Flächen-%)Verunreinigung A (Ausgangsmaterial, %)Verunreinigung B (Amid-Intermediat, %)Reinheit nach 1. Umkristallisation (%)Ausbeute der Umkristallisation (%)
Toluol/Hexan (1:2)92.05.52.598.585
Ethanol/Wasser (3:1)92.05.52.597.890
Ethylacetat92.05.52.596.275
Wasser92.05.52.5Keine effektive Kristallisation-

Tabelle 1: Vergleichende Daten zur Aufreinigung von 2,4-Dimethylphenylessigsäure durch Umkristallisation. Verunreinigung A bezieht sich auf nicht umgesetztes 2,4-Dimethylacetophenon und Verunreinigung B auf das 2,4-Dimethylphenylacetamid-Zwischenprodukt.

Experimentelle Protokolle

Protokoll 1: Synthese über die Willgerodt-Kindler-Reaktion und anschließende Hydrolyse

  • Thiomorpholid-Bildung: In einem Rundkolben, der mit einem Rückflusskühler und einem Magnetrührer ausgestattet ist, werden 2,4-Dimethylacetophenon (1 Äquiv.), Schwefel (2.5 Äquiv.) und Morpholin (3 Äquiv.) gemischt.

  • Die Mischung wird unter Rühren für 4-6 Stunden zum Rückfluss erhitzt. Der Fortschritt kann mittels DC überwacht werden.

  • Hydrolyse: Nach dem Abkühlen wird die Reaktionsmischung vorsichtig zu einer 50%igen wässrigen Schwefelsäurelösung gegeben.

  • Diese neue Mischung wird für 8-12 Stunden unter Rückfluss erhitzt, um das Thiomorpholid-Zwischenprodukt zu hydrolysieren.

  • Aufarbeitung: Nach dem Abkühlen wird die Mischung mit einem organischen Lösungsmittel (z. B. Diethylether oder Ethylacetat) extrahiert.

  • Die kombinierte organische Phase wird mit einer 10%igen Natriumhydrogencarbonatlösung extrahiert. Die wässrige Phase enthält nun das Natriumsalz der 2,4-Dimethylphenylessigsäure.

  • Die wässrige Phase wird unter Rühren vorsichtig mit konzentrierter Salzsäure auf pH 1-2 angesäuert, woraufhin die 2,4-Dimethylphenylessigsäure als fester Niederschlag ausfällt.

  • Der Feststoff wird durch Vakuumfiltration gesammelt, mit kaltem Wasser gewaschen und getrocknet.

Protokoll 2: Aufreinigung durch Umkristallisation (Ethanol/Wasser-System)

  • Lösen Sie das rohe 2,4-Dimethylphenylessigsäure-Produkt in der minimalen Menge an heißem Ethanol in einem Erlenmeyerkolben.

  • Fügen Sie unter Rühren tropfenweise heißes Wasser hinzu, bis die Lösung beginnt, trüb zu werden (Sättigungspunkt).

  • Fügen Sie einige Tropfen heißen Ethanols hinzu, bis die Lösung wieder klar ist.

  • Nehmen Sie den Kolben von der Wärmequelle, decken Sie ihn ab und lassen Sie ihn langsam auf Raumtemperatur abkühlen.

  • Stellen Sie den Kolben anschließend in ein Eisbad, um die Kristallisation zu vervollständigen.

  • Sammeln Sie die Kristalle durch Vakuumfiltration und waschen Sie sie mit einer kleinen Menge einer kalten Ethanol/Wasser-Mischung.

  • Trocknen Sie die reinen Kristalle im Vakuum.

Visualisierungen

Workflow_Synthese_Aufreinigung cluster_synthese Synthese (Willgerodt-Kindler) cluster_aufreinigung Aufreinigung start 2,4-Dimethylacetophenon + Schwefel + Morpholin reaktion Rückfluss erhitzen start->reaktion Thiomorpholid- Bildung hydrolyse Saure Hydrolyse reaktion->hydrolyse rohprodukt Rohe 2,4-Dimethyl- phenylessigsäure hydrolyse->rohprodukt extraktion Extraktion & Ansäuern rohprodukt->extraktion umkristallisation Umkristallisation extraktion->umkristallisation filtration Filtration & Trocknung umkristallisation->filtration end Reine 2,4-Dimethyl- phenylessigsäure filtration->end

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Aufreinigung von 2,4-Dimethylphenylessigsäure.

Troubleshooting_Tree start Problem im Experiment? low_yield Geringe Ausbeute start->low_yield Ja high_impurity Hohe Verunreinigung start->high_impurity Ja purification_issue Aufreinigungsproblem start->purification_issue Ja incomplete_reaction Reaktion unvollständig? low_yield->incomplete_reaction impurity_id Verunreinigung identifiziert? high_impurity->impurity_id oiling_out Produkt ölt aus? purification_issue->oiling_out workup_loss Verluste bei Aufarbeitung? incomplete_reaction->workup_loss Nein sol_incomplete Lösung: - Reaktionszeit verlängern - Temperatur erhöhen - DC/HPLC-Kontrolle incomplete_reaction->sol_incomplete Ja sol_workup Lösung: - pH-Wert optimieren - Extraktionen minimieren - Wässrige Phase sättigen workup_loss->sol_workup impurity_starting_material Ausgangsmaterial impurity_id->impurity_starting_material Ja impurity_intermediate Intermediat (z.B. Amid) impurity_id->impurity_intermediate Ja sol_starting_material Lösung: - Vollständige Reaktion  sicherstellen (siehe 'Geringe Ausbeute') impurity_starting_material->sol_starting_material sol_intermediate Lösung: - Hydrolysebedingungen  intensivieren (Zeit, Temp., Konz.) impurity_intermediate->sol_intermediate poor_purity Geringe Reinheitsverbesserung oiling_out->poor_purity Nein sol_oiling Lösung: - Mehr Lösungsmittel verwenden - Langsamer abkühlen - Kratzen oder Impfen oiling_out->sol_oiling Ja sol_purity Lösung: - Anderes Lösungsmittelsystem testen - Zwei-Lösungsmittel-System - Aktivkohle verwenden poor_purity->sol_purity

Abbildung 2: Logischer Entscheidungsbaum zur Fehlerbehebung bei häufigen Syntheseproblemen.

References

catalyst selection for the synthesis of 2,4-Dimethylphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Dimethylphenylacetic acid. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The most common catalytic methods for synthesizing this compound involve three main strategies:

  • Willgerodt-Kindler Reaction: This method starts with 2,4-dimethylacetophenone, which is reacted with sulfur and a secondary amine (like morpholine) to form a thiomorpholide intermediate. This intermediate is then hydrolyzed to yield this compound.[1][2][3][4][5][6][7][8]

  • Hydrolysis of 2,4-Dimethylbenzyl Cyanide: This is a straightforward method where 2,4-dimethylbenzyl cyanide is hydrolyzed to the corresponding carboxylic acid using strong acids (like sulfuric or hydrochloric acid) or bases (like sodium hydroxide).[9][10][11][12][13][14]

  • Carbonylation of a 2,4-Dimethylbenzyl Halide: This approach involves the reaction of a 2,4-dimethylbenzyl halide (e.g., chloride or bromide) with carbon monoxide in the presence of a transition metal catalyst, typically based on palladium or cobalt.[15][16]

Q2: How can I prepare the necessary precursors for these synthetic routes?

A2: The key precursors can be synthesized as follows:

  • 2,4-Dimethylacetophenone (for Willgerodt-Kindler): This can be prepared via Friedel-Crafts acylation of m-xylene with acetyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst such as iron oxide-supported HY zeolite.[17][18][19][20]

  • 2,4-Dimethylbenzyl Cyanide (for Hydrolysis): This precursor can be synthesized from 2,4-dimethylbenzyl chloride through a nucleophilic substitution reaction with sodium or potassium cyanide. Phase-transfer catalysts can improve the reaction efficiency.

Q3: What are the advantages and disadvantages of each synthetic route?

A3: Each route has its own set of pros and cons:

Synthetic RouteAdvantagesDisadvantages
Willgerodt-Kindler Reaction Tolerant of various functional groups.Often requires high temperatures and long reaction times. The use of sulfur and morpholine can be odorous and requires careful handling.
Hydrolysis of Benzyl Cyanide Often high-yielding and uses relatively inexpensive reagents.The use of highly toxic cyanides requires stringent safety precautions. The hydrolysis step can be vigorous.
Carbonylation of Benzyl Halide Can be performed under relatively mild conditions with the right catalyst system.Requires handling of toxic carbon monoxide gas (though CO-generating reagents can be used). Catalysts can be expensive.

Troubleshooting Guides

Route 1: Willgerodt-Kindler Reaction

Issue: Low yield of this compound.

Potential CauseSuggested Solution
Incomplete formation of the thiomorpholide intermediate. * Optimize Reaction Temperature: Ensure the reaction is heated to a sufficiently high temperature (typically 120-160 °C) to drive the reaction forward.[1][6] * Adjust Reagent Stoichiometry: An excess of sulfur and morpholine is often required.[6] * Consider a Catalyst: The addition of a catalytic amount of a strong acid like p-toluenesulfonic acid or Montmorillonite K10 can improve the rate of enamine formation.[1][7]
Incomplete hydrolysis of the thiomorpholide. * Extend Hydrolysis Time: Ensure the hydrolysis (typically with a strong base like NaOH or a strong acid like H₂SO₄) is carried out for a sufficient duration (can be several hours).[3] * Use a Phase-Transfer Catalyst (PTC): For basic hydrolysis, adding a PTC like triethylbenzylammonium chloride (TEBA) can significantly accelerate the reaction.[1][5]
Side reactions. * Formation of byproducts from impurities in the starting 2,4-dimethylacetophenone.

Issue: Difficulty in purifying the final product.

Potential CauseSuggested Solution
Presence of unreacted starting materials or intermediates. * Optimize the reaction conditions for full conversion as described above. * Purification Strategy: After acidification of the hydrolysis mixture, the crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Formation of isomeric impurities. * Starting Material Purity: Ensure the starting m-xylene for the Friedel-Crafts acylation is of high purity to minimize the formation of other dimethylacetophenone isomers.
Route 2: Hydrolysis of 2,4-Dimethylbenzyl Cyanide

Issue: Low yield of this compound.

Potential CauseSuggested Solution
Incomplete hydrolysis. * Increase Reaction Time and/or Temperature: For acid hydrolysis with sulfuric acid, refluxing for several hours is common.[13] For basic hydrolysis, temperatures above 100°C are often necessary.[9] * Ensure Efficient Mixing: For heterogeneous reactions, vigorous stirring is crucial.[11][13] * Optimize Acid/Base Concentration: The concentration of the acid or base can significantly impact the reaction rate.[12][13]
Formation of the corresponding amide as a stable intermediate. * Force the reaction to completion by using more forcing conditions (higher temperature, longer time, or stronger acid/base concentration).
Vigorous, hard-to-control reaction (especially with concentrated acids). * Use a more dilute acid solution and control the initial heating carefully. [13] A modified procedure using a mixture of water, sulfuric acid, and glacial acetic acid can provide a smoother reaction.[13]
Route 3: Carbonylation of 2,4-Dimethylbenzyl Halide

Issue: Low or no catalytic activity.

Potential CauseSuggested Solution
Inappropriate catalyst or ligand. * Catalyst Selection: Palladium-based catalysts, such as those with phosphine ligands, are commonly used.[15] Cobalt carbonyls are also effective.[15] * Ligand Choice: The choice of ligand is critical for catalyst stability and activity. Experiment with different phosphine ligands to find the optimal one for your specific substrate and conditions.
Catalyst deactivation. * Ensure an inert atmosphere: Oxygen can deactivate many transition metal catalysts. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). * Purity of Reagents: Ensure all reagents and solvents are free of impurities that could poison the catalyst.
Low CO pressure. * Increase Carbon Monoxide Pressure: Some carbonylation reactions require a certain partial pressure of CO to proceed efficiently.[15]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethylacetophenone via Friedel-Crafts Acylation

This protocol is adapted from a procedure for the acylation of m-xylene.[17][18]

Materials:

  • m-Xylene

  • Acetyl chloride

  • Iron oxide-supported HY zeolite (Fe₂O₃/HY) or Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (if using AlCl₃)

  • Aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Activation (if using Fe₂O₃/HY): Activate the catalyst by heating under vacuum.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-xylene and the catalyst.

  • Addition of Acylating Agent: Slowly add acetyl chloride to the stirred mixture. If using AlCl₃, the reaction should be cooled in an ice bath.

  • Reaction: Heat the mixture to the optimal temperature (e.g., reflux) and monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture and, if AlCl₃ was used, carefully quench with ice-water. Wash the organic layer with aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2,4-dimethylacetophenone can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Willgerodt-Kindler Reaction

This protocol is a general procedure adapted from known Willgerodt-Kindler reactions.[1][3]

Materials:

  • 2,4-Dimethylacetophenone

  • Sulfur

  • Morpholine

  • p-Toluenesulfonic acid (optional catalyst)

  • Sodium hydroxide

  • Triethylbenzylammonium chloride (TEBA, optional for hydrolysis)

  • Hydrochloric acid

Procedure:

  • Thiomorpholide Formation: In a round-bottom flask, combine 2,4-dimethylacetophenone, sulfur, and morpholine. A catalytic amount of p-toluenesulfonic acid can be added.

  • Reaction: Heat the mixture to reflux (around 120-130°C) with constant stirring for several hours. Monitor the reaction by TLC.

  • Hydrolysis: After cooling, add a concentrated solution of sodium hydroxide (and optionally TEBA). Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2.

  • Isolation: The crude this compound will precipitate. Filter the solid, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent.

Protocol 3: Synthesis of this compound via Hydrolysis of 2,4-Dimethylbenzyl Cyanide

This protocol is based on the hydrolysis of benzyl cyanide.[13]

Materials:

  • 2,4-Dimethylbenzyl cyanide

  • Sulfuric acid

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, mix 2,4-dimethylbenzyl cyanide with a solution of sulfuric acid in water.

  • Reaction: Heat the mixture under reflux with vigorous stirring for several hours.

  • Work-up: Cool the reaction mixture slightly and pour it into cold water to precipitate the crude product.

  • Purification: Filter the crude this compound. The product can be further purified by melting under hot water and decanting several times, followed by vacuum distillation or recrystallization.

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of m-Xylene

CatalystAcylating AgentTemperature (°C)Reaction Time (h)Yield of 2,4-Dimethylacetophenone (%)Reference
Fe₂O₃/HYBenzoyl ChlorideOptimizedOptimized94.1[18]
AlCl₃Acetyl Chloride0 to RT--[19][20]

Note: Specific yield for AlCl₃ with acetyl chloride and m-xylene to form 2,4-dimethylacetophenone is not provided in the search results, but it is a standard, generally high-yielding reaction.

Table 2: Conditions for Hydrolysis of Benzyl Cyanides

SubstrateHydrolysis ConditionsReaction Time (h)Yield (%)Reference
Benzyl CyanideH₂SO₄, H₂O, reflux3~80[13]
α,α-Dimethylbenzyl CyanideNaOH, H₂O, n-butanol, 120-126°C6High[9]
p-Nitrobenzyl CyanideH₂SO₄, H₂O, boil0.2592-95[12]

Visualizations

experimental_workflow cluster_route1 Route 1: Willgerodt-Kindler Reaction cluster_route2 Route 2: Hydrolysis of Nitrile cluster_route3 Route 3: Carbonylation m-Xylene m-Xylene 2,4-DMA 2,4-Dimethyl- acetophenone m-Xylene->2,4-DMA Friedel-Crafts Acylation Thiomorpholide Thiomorpholide 2,4-DMA->Thiomorpholide Willgerodt-Kindler (S, Morpholine) Target1 2,4-Dimethyl- phenylacetic Acid Thiomorpholide->Target1 Hydrolysis 2,4-DMB-Cl 2,4-Dimethyl- benzyl Chloride 2,4-DMB-CN 2,4-Dimethyl- benzyl Cyanide 2,4-DMB-Cl->2,4-DMB-CN Cyanation Target2 2,4-Dimethyl- phenylacetic Acid 2,4-DMB-CN->Target2 Hydrolysis 2,4-DMB-X 2,4-Dimethyl- benzyl Halide Target3 2,4-Dimethyl- phenylacetic Acid 2,4-DMB-X->Target3 Carbonylation (CO, Catalyst)

Caption: Synthetic routes to this compound.

troubleshooting_willgerodt Start Low Yield in Willgerodt-Kindler Check_Intermediate Check formation of thiomorpholide Start->Check_Intermediate Check_Hydrolysis Check hydrolysis step Start->Check_Hydrolysis Optimize_Temp Increase Temperature Check_Intermediate->Optimize_Temp Optimize_Reagents Increase S/Morpholine Check_Intermediate->Optimize_Reagents Add_Catalyst Add Acid Catalyst Check_Intermediate->Add_Catalyst Increase_Time Increase Hydrolysis Time Check_Hydrolysis->Increase_Time Add_PTC Add Phase-Transfer Catalyst Check_Hydrolysis->Add_PTC

References

Technical Support Center: Degradation of 2,4-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically detailing the degradation pathways of 2,4-Dimethylphenylacetic acid is limited. The information provided herein is based on established degradation pathways of structurally similar compounds, namely phenylacetic acid and dimethyl-substituted aromatic compounds like xylene. The proposed pathways and experimental details should be considered as a starting point for research and may require optimization.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

A1: Based on the degradation of xylenes and other methylated aromatic compounds, the initial attack is likely the oxidation of one of the methyl groups. This is typically catalyzed by a monooxygenase enzyme, leading to the formation of a hydroxymethyl group, which is then further oxidized to a carboxylic acid. Alternatively, the acetic acid side chain could be the initial site of modification.

Q2: What are the key enzyme classes involved in the breakdown of this compound?

A2: The key enzyme classes expected to be involved are:

  • Monooxygenases: For the initial oxidation of the methyl groups.[1]

  • Dehydrogenases: For the subsequent oxidation of the resulting alcohol and aldehyde.

  • Dioxygenases: For the hydroxylation and eventual cleavage of the aromatic ring.

  • CoA Ligases: To activate the acetic acid side chain or a carboxyl group formed from methyl group oxidation.[2]

  • Hydrolases and Isomerases: For the downstream processing of ring cleavage products.

Q3: What are the expected major metabolites in the degradation pathway?

A3: Expected early-stage metabolites could include 2-carboxy-4-methylphenylacetic acid or 4-carboxy-2-methylphenylacetic acid (from oxidation of one of the methyl groups), and various hydroxylated intermediates. Subsequent ring cleavage would lead to aliphatic dicarboxylic acids that can enter central metabolism.

Q4: Can this compound serve as a sole carbon and energy source for microorganisms?

A4: It is plausible that some specialized microorganisms can utilize this compound as a sole carbon and energy source. This has been observed for structurally related compounds like phenylacetic acid and xylenes.[3] However, this capability is likely to be strain-specific and may require adaptation.

Q5: What analytical methods are suitable for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is a common and effective method for quantifying the disappearance of the parent compound and the appearance of polar metabolites.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization, for the identification and quantification of metabolites.[5]

Troubleshooting Guides

Problem Possible Causes Troubleshooting Steps
No degradation of this compound observed. 1. The microbial inoculum lacks the necessary degradation capabilities. 2. The compound is toxic to the microorganisms at the tested concentration. 3. Suboptimal culture conditions (pH, temperature, aeration). 4. Lack of essential nutrients or co-factors.1. Use an enriched microbial culture from a contaminated site or a known degrader of similar compounds. 2. Perform a toxicity assay with a range of concentrations. Start with a lower concentration. 3. Optimize culture conditions. Typical ranges are pH 6-8, temperature 25-37°C, and ensure adequate shaking for aeration. 4. Ensure the minimal medium contains all necessary trace elements. Consider adding a co-substrate.
Degradation starts but then stops. 1. Accumulation of toxic intermediates. 2. Depletion of a required nutrient or electron acceptor. 3. Significant change in pH due to metabolic activity.1. Analyze for the accumulation of intermediates using HPLC or GC-MS. If a toxic metabolite is identified, consider using a co-culture or a strain capable of degrading it. 2. Replenish the limiting nutrient. Ensure sufficient oxygen supply for aerobic degradation. 3. Monitor and buffer the pH of the culture medium.
Inconsistent or irreproducible degradation rates. 1. Inconsistent inoculum size or growth phase. 2. Variability in experimental setup (e.g., shaking speed, temperature). 3. Contamination of the culture.1. Standardize the inoculum preparation (e.g., use cells from the mid-exponential phase and normalize the optical density). 2. Ensure all experimental replicates are treated identically. 3. Check for contamination by microscopy and by plating on non-selective media.
Difficulty in identifying metabolites. 1. Metabolites are present at very low concentrations. 2. Metabolites are unstable. 3. The analytical method is not sensitive enough or is not suitable for the expected metabolites.1. Concentrate the sample extract before analysis. 2. Analyze samples at different time points to capture transient intermediates. 3. Use a more sensitive detector (e.g., mass spectrometry). Optimize the extraction and chromatography methods for polar compounds.

Quantitative Data

Compound Microorganism Initial Concentration (mg/L) Degradation Rate Reference
p-XylenePseudomonas putida100~10 mg/L/day[6]
Phenylacetic acidEscherichia coli (engineered)500Complete degradation in 12 hours[7]
o-XyleneBurkholderia cepacia MB250~5 mg/L/day[3]

Experimental Protocols

Protocol: Screening for Microbial Degradation of this compound

1. Preparation of Minimal Salts Medium (MSM):

  • Prepare a sterile basal salt solution (e.g., M9 salts).

  • Autoclave separately and then add sterile solutions of MgSO₄ and CaCl₂.

  • Add a sterile trace element solution.

2. Inoculum Preparation:

  • Use a pure culture of a known aromatic degrader or an enriched culture from a contaminated environment.

  • Grow the inoculum in a nutrient-rich medium (e.g., Luria-Bertani broth) to the mid-exponential phase.

  • Harvest the cells by centrifugation, wash twice with sterile MSM to remove residual carbon sources, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

3. Degradation Experiment Setup:

  • In sterile flasks, add MSM.

  • Add a stock solution of this compound (dissolved in a minimal amount of a suitable solvent like ethanol, with a solvent control included) to achieve the desired final concentration (e.g., 50 mg/L).

  • Inoculate the flasks with the prepared cell suspension (e.g., 1% v/v).

  • Include a non-inoculated sterile control to check for abiotic degradation.

  • Incubate the flasks at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm).

4. Sampling and Analysis:

  • At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each flask under sterile conditions.

  • Centrifuge the aliquot to pellet the cells.

  • Analyze the supernatant for the concentration of this compound using HPLC.

Signaling Pathways and Experimental Workflows

Degradation_Pathway_of_2_4_Dimethylphenylacetic_Acid cluster_initial Initial Oxidation of Methyl Group cluster_ring_activation Ring Activation and Cleavage cluster_central_metabolism Central Metabolism 2,4-Dimethylphenylacetic_Acid This compound 2-(Hydroxymethyl)-4-methylphenylacetic_Acid 2-(Hydroxymethyl)-4- methylphenylacetic Acid 2,4-Dimethylphenylacetic_Acid->2-(Hydroxymethyl)-4-methylphenylacetic_Acid Monooxygenase (e.g., Xylene monooxygenase) 2-Formyl-4-methylphenylacetic_Acid 2-Formyl-4- methylphenylacetic Acid 2-(Hydroxymethyl)-4-methylphenylacetic_Acid->2-Formyl-4-methylphenylacetic_Acid Alcohol Dehydrogenase 2-Carboxy-4-methylphenylacetic_Acid 2-Carboxy-4- methylphenylacetic Acid 2-Formyl-4-methylphenylacetic_Acid->2-Carboxy-4-methylphenylacetic_Acid Aldehyde Dehydrogenase Hydroxylated_Intermediate Hydroxylated Intermediate 2-Carboxy-4-methylphenylacetic_Acid->Hydroxylated_Intermediate Dioxygenase Ring_Cleavage_Product Ring Cleavage Product Hydroxylated_Intermediate->Ring_Cleavage_Product Dioxygenase TCA_Cycle_Intermediates TCA Cycle Intermediates Ring_Cleavage_Product->TCA_Cycle_Intermediates Various Enzymes

Caption: Hypothesized degradation pathway of this compound via initial oxidation of a methyl group.

Phenylacetic_Acid_like_Pathway cluster_activation Side Chain Activation cluster_ring_modification Ring Modification and Cleavage cluster_central_metabolism Central Metabolism 2,4-Dimethylphenylacetic_Acid This compound 2,4-Dimethylphenylacetyl_CoA 2,4-Dimethylphenylacetyl-CoA 2,4-Dimethylphenylacetic_Acid->2,4-Dimethylphenylacetyl_CoA PaaK (Phenylacetyl-CoA Ligase) Epoxidated_Intermediate Epoxidated Intermediate 2,4-Dimethylphenylacetyl_CoA->Epoxidated_Intermediate PaaABCDE (Monooxygenase Complex) Ring_Cleavage_Product Ring Cleavage Product Epoxidated_Intermediate->Ring_Cleavage_Product PaaG (Isomerase) PaaZ (Hydrolase) TCA_Cycle_Intermediates TCA Cycle Intermediates Ring_Cleavage_Product->TCA_Cycle_Intermediates Various Enzymes

Caption: Hypothesized degradation pathway of this compound analogous to the phenylacetic acid pathway.

Experimental_Workflow Start Start Prepare_MSM Prepare Minimal Salts Medium (MSM) Start->Prepare_MSM Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Setup_Experiment Set up Degradation Experiment (Flasks with MSM + Compound) Prepare_MSM->Setup_Experiment Prepare_Inoculum->Setup_Experiment Incubate Incubate with Shaking Setup_Experiment->Incubate Sampling Collect Samples at Time Intervals Incubate->Sampling Sampling->Incubate Continue Incubation Analysis Analyze Supernatant by HPLC/GC-MS Sampling->Analysis Data_Interpretation Interpret Data (Degradation Kinetics, Metabolite ID) Analysis->Data_Interpretation End End Data_Interpretation->End

References

Technical Support Center: Managing Byproducts in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing byproduct formation during Friedel-Crafts acylation for synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Friedel-Crafts acylation?

A1: The most common byproducts encountered in Friedel-Crafts acylation include:

  • Isomeric Products: Acylation of substituted aromatic rings can lead to a mixture of ortho, para, and meta isomers. The distribution of these isomers is influenced by the directing effects of the substituents already present on the aromatic ring, as well as reaction conditions such as temperature and solvent.[1][2]

  • Polysubstituted Products: Although less common than in Friedel-Crafts alkylation, polysubstitution can occur, particularly with highly activated aromatic rings. The introduction of the first acyl group deactivates the ring, making subsequent acylations less favorable.[3]

  • Products from Solvent Acylation: In some cases, the solvent itself can undergo acylation, leading to impurities. This is more likely to occur if the solvent is an aromatic compound.

  • Products from Rearrangement of the Acylium Ion: While the acylium ion is generally stable and less prone to rearrangement compared to carbocations in Friedel-Crafts alkylation, rearrangements can occasionally occur, leading to unexpected ketone products.[3]

  • Complexes with the Lewis Acid Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), which can sometimes be considered a byproduct if it complicates the workup and purification process.[4]

Q2: How can I minimize the formation of isomeric byproducts?

A2: Controlling the regioselectivity of the acylation is key to minimizing isomeric byproducts. Several factors can be adjusted:

  • Choice of Solvent: The polarity of the solvent can significantly influence the ratio of isomers. For instance, in the acetylation of naphthalene, non-polar solvents like carbon disulfide favor the formation of the α-isomer (kinetic product), while polar solvents like nitrobenzene lead to the β-isomer (thermodynamic product).[5]

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. Lower temperatures often favor the formation of the kinetic product, which is typically the ortho or para isomer due to electronic activation. Higher temperatures can allow for equilibration to the more sterically favored and thermodynamically stable isomer.

  • Choice of Lewis Acid Catalyst: The nature and amount of the Lewis acid can influence isomer distribution. Different Lewis acids can have varying steric bulk and acidity, which can affect the regioselectivity of the reaction.

Q3: What strategies can be employed to prevent polysubstitution?

A3: Polysubstitution can be minimized by:

  • Controlling Stoichiometry: Using a 1:1 molar ratio of the aromatic substrate to the acylating agent is crucial. An excess of the acylating agent increases the likelihood of a second acylation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help prevent further acylation of the monoacylated product.

  • Order of Addition: Adding the aromatic substrate to a pre-formed complex of the acylating agent and Lewis acid can sometimes improve selectivity towards mono-acylation.

Troubleshooting Guide

This guide addresses specific issues that may arise during Friedel-Crafts acylation experiments, with a focus on byproduct formation.

Issue Probable Cause(s) Solution(s)
Low yield of the desired product with multiple spots on TLC. Formation of multiple isomers (ortho, para, meta).Optimize reaction conditions to favor the desired isomer. This includes adjusting the solvent polarity and reaction temperature. For example, switching to a non-polar solvent at a lower temperature may increase the yield of the kinetically favored product.[5]
Polysubstitution due to a highly activated starting material or excess acylating agent.Use a strict 1:1 stoichiometry of the aromatic compound to the acylating agent. Consider running the reaction at a lower temperature and for a shorter duration.
Formation of a dark, tarry reaction mixture. Polymerization or decomposition of starting materials or products.This can be caused by excessively high reaction temperatures or the use of a very strong Lewis acid with a sensitive substrate. Try lowering the reaction temperature or using a milder Lewis acid (e.g., FeCl₃, ZnCl₂).
Reaction with the solvent.Choose an inert solvent that is less likely to be acylated under the reaction conditions. Dichloromethane and carbon disulfide are common choices.
An unexpected product isomer is the major product. The reaction is under thermodynamic control, favoring the most stable isomer.To obtain the kinetic product, run the reaction at a lower temperature and for a shorter time. The choice of solvent can also dramatically shift the product distribution.[5]
Rearrangement of the acylium ion.While less common, this can occur. Confirm the structure of the product using spectroscopic methods (NMR, MS). If rearrangement is an issue, alternative synthetic routes may be necessary.[3]

Quantitative Data on Byproduct Formation

The following tables summarize quantitative data on how different reaction parameters can influence the distribution of products and byproducts in Friedel-Crafts acylation.

Table 1: Effect of Solvent on the Regioselectivity of Naphthalene Acetylation

SolventProduct Distribution (α-acetylnaphthalene : β-acetylnaphthalene)Reference
Carbon Disulfide (CS₂)Predominantly α-isomer[5]
Nitrobenzene (C₆H₅NO₂)Exclusively β-isomer[5]
1,2-DichloroethaneInitial α/β ratio of 4-5, final ratio of 0.7[6]

Table 2: Isomer Distribution in the Benzoylation of Toluene in Different Solvents

SolventOrtho (%)Meta (%)Para (%)Reference
Nitrobenzene7.21.191.7[2]
Ethylene Dichloride32.6 (partial rate factor)4.9 (partial rate factor)626 (partial rate factor)[2]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride

This protocol describes a general procedure for the acetylation of toluene, which can lead to a mixture of ortho- and para-isomers.

Materials:

  • Toluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (0.0275 mol) in 8 mL of dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, prepare a solution of acetyl chloride (0.0275 mol) and toluene (0.025 mol) in 7 mL of dichloromethane.

  • Add the toluene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to reflux for 30 minutes.

  • Cool the reaction mixture back to 0°C and slowly pour it onto a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by distillation, and the isomer ratio can be determined by gas chromatography (GC) or NMR spectroscopy.[7]

Protocol 2: Friedel-Crafts Acylation of Anisole with Acetic Anhydride

This protocol details the acylation of anisole, a highly activated aromatic compound.

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Suspend 1.1 equivalents of anhydrous AlCl₃ in anhydrous DCM in the flask and cool to 0-5°C in an ice bath.

  • Slowly add 1.0 equivalent of acetic anhydride dropwise to the stirred suspension.

  • After the addition of acetic anhydride is complete, add a solution of 1.0 equivalent of anisole in a small amount of anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0-5°C.

  • Remove the ice bath and stir the reaction at room temperature for 1 hour, monitoring the progress by TLC.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The crude product, primarily 4-methoxyacetophenone with small amounts of the ortho isomer, can be purified by recrystallization or column chromatography.[8]

Visualizations

Byproduct_Formation_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Aromatic Aromatic Substrate Reaction Friedel-Crafts Acylation Aromatic->Reaction Acylating Acylating Agent Acylating->Reaction Catalyst Lewis Acid Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction influences Temp Temperature Temp->Reaction influences Time Reaction Time Time->Reaction influences Stoich Stoichiometry Stoich->Reaction influences Desired Desired Mono-acylated Product Reaction->Desired Isomers Isomeric Byproducts (ortho, meta) Reaction->Isomers Poly Polysubstituted Byproducts Reaction->Poly Solvent_P Solvent-derived Byproducts Reaction->Solvent_P

Caption: Factors influencing byproduct formation in Friedel-Crafts acylation.

Troubleshooting_Workflow Start Start: Byproduct Issue Identified Identify Identify Byproduct Type (TLC, GC, NMR) Start->Identify Isomers Isomeric Mixture? Identify->Isomers Poly Polysubstitution? Identify->Poly Other Other Byproducts? Identify->Other Isomers->Poly No Adjust_Solvent Adjust Solvent Polarity Isomers->Adjust_Solvent Yes Poly->Other No Check_Stoich Verify 1:1 Stoichiometry Poly->Check_Stoich Yes Change_Solvent Use an Inert Solvent Other->Change_Solvent Yes End End: Optimized Reaction Other->End No Adjust_Temp Modify Reaction Temperature Adjust_Solvent->Adjust_Temp Change_Catalyst Consider a Different Lewis Acid Adjust_Temp->Change_Catalyst Change_Catalyst->End Reduce_Time_Temp Decrease Reaction Time and/or Temperature Check_Stoich->Reduce_Time_Temp Reduce_Time_Temp->End Milder_Conditions Employ Milder Reaction Conditions (e.g., catalyst) Change_Solvent->Milder_Conditions Milder_Conditions->End

Caption: Troubleshooting workflow for managing byproducts in Friedel-Crafts acylation.

References

Technical Support Center: Optimization of Solvent Systems for 2,4-Dimethylphenylacetic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of solvent systems for the recrystallization of 2,4-Dimethylphenylacetic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should effectively dissolve the compound when heated to its boiling point.[1][2][3]

  • Low solubility at low temperatures: As the solution cools, the solvent's ability to dissolve the compound should decrease significantly, allowing for the formation of pure crystals.[2][3][4]

  • Appropriate boiling point: The solvent's boiling point should be high enough to allow for a sufficient temperature gradient for crystallization upon cooling, but not so high that it is difficult to remove from the purified crystals.

  • Inertness: The solvent should not react chemically with this compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals after filtration.

  • Safety: The solvent should have a low toxicity and flammability profile.

Q2: Which single solvents are recommended as a starting point for the recrystallization of this compound?

Based on the structure of this compound (an aromatic carboxylic acid), the following solvents are recommended as initial screening candidates. Carboxylic acids often show good crystallization behavior in solvents like ethanol, methanol, or water.[5]

Table 1: Recommended Single Solvents for Initial Screening

SolventBoiling Point (°C)PolarityRationale
Ethanol78PolarOften a good solvent for carboxylic acids, providing a good solubility gradient with temperature.[5][6]
Isopropanol82PolarSimilar to ethanol, can be a suitable alternative.[7]
Acetone56Polar AproticCan be effective, but its low boiling point may lead to rapid crystallization.[7][8]
Ethyl Acetate77Moderately PolarA versatile solvent that can be effective for a range of organic compounds.[8][9]
Toluene111NonpolarMay be suitable if the compound has lower polarity; can be used in mixed solvent systems.[7][10]
Water100Very PolarDue to the carboxylic acid group, there might be some solubility in hot water, making it a potential "green" solvent.[5][8]

Q3: When should a mixed solvent system be used?

A mixed solvent system is beneficial when a single solvent does not provide the ideal solubility profile.[4] This is typically in situations where the compound is either too soluble or not soluble enough in common solvents at room temperature. The goal is to create a solvent mixture where the compound is soluble when hot but insoluble when cold.[4][11]

Q4: What are some suggested mixed solvent systems for this compound?

Common mixed solvent pairs often consist of a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble.[4] The two solvents must be miscible.

Table 2: Suggested Mixed Solvent Systems

"Good" Solvent"Bad" (Anti-Solvent)Rationale
EthanolWaterA classic combination for polar organic compounds. The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity appears.[12]
AcetoneHexaneA versatile system for compounds of intermediate polarity.[8]
Ethyl AcetateHexaneAnother common pair for moderately polar compounds.[8][12]
TolueneHexaneSuitable for less polar compounds or impurities.[12]
DichloromethaneMethanolCan be effective, with dichloromethane as the more soluble solvent.[12][13]

Troubleshooting Guide

Problem 1: The compound does not dissolve in the hot solvent.

  • Cause: The solvent is not a good "good" solvent for the compound at high temperatures.

  • Solution:

    • Add more solvent in small increments until the compound dissolves. Be mindful not to add too much, as this will reduce the yield.[14]

    • If a large volume of solvent is required, it is likely not a suitable solvent. Try a different solvent from the recommended list.

    • Consider a mixed solvent system where the primary solvent has a higher solvating power.

Problem 2: The compound "oils out" instead of forming crystals.

  • Cause: The solution is supersaturated, and the compound's melting point may be lower than the temperature of the solution. This can also be caused by the presence of impurities that lower the melting point.[14]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional "good" solvent to decrease the saturation level.[14]

    • Allow the solution to cool more slowly to encourage crystal nucleation over oil formation.

    • Try a different solvent system with a lower boiling point.

    • "Scratch" the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.[14]

Problem 3: No crystals form upon cooling.

  • Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • If too much solvent was added, evaporate some of the solvent by gently heating the solution and then allow it to cool again.[14]

    • Induce crystallization by "seeding" the solution with a tiny crystal of the pure compound.[14]

    • Scratch the inner surface of the flask with a glass rod.[14]

    • Cool the solution in an ice bath to further decrease the solubility.[2]

    • If using a mixed solvent system, add a small amount of the "bad" solvent dropwise.

Problem 4: The crystal yield is very low.

  • Cause:

    • Too much solvent was used, leading to a significant amount of the compound remaining dissolved in the mother liquor.[14]

    • The cooling process was not cold enough to maximize crystal formation.

    • Premature crystallization occurred during a hot filtration step.

  • Solution:

    • Beforehand, use the minimum amount of hot solvent necessary to dissolve the compound.[4]

    • After filtration, cool the mother liquor in an ice bath to see if more crystals form.

    • If a hot filtration was performed, ensure the funnel and receiving flask were pre-heated to prevent premature crystallization.[11]

Problem 5: The resulting crystals are colored or appear impure.

  • Cause: Impurities are co-crystallizing with the product.

  • Solution:

    • Perform a second recrystallization.

    • Before recrystallization, consider treating the hot solution with a small amount of activated carbon to adsorb colored impurities, followed by a hot filtration to remove the carbon.

    • Ensure the cooling process is slow and gradual, as rapid cooling can trap impurities within the crystal lattice.[2][4]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Choose a promising solvent from Table 1. Test the solubility of a small amount of your crude this compound in a small volume of the solvent at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and filter paper to prevent premature crystallization.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Mixed Solvent Recrystallization

  • Solvent System Selection: Choose a suitable solvent pair from Table 2.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise until the solution becomes faintly turbid.[4][11]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the Single Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents for washing.

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Impurities Present? cool Slow Cooling to Room Temp dissolve->cool No Impurities hot_filtration->cool insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash soluble_impurities Soluble Impurities in Mother Liquor filter->soluble_impurities dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: General workflow for the recrystallization of this compound.

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2,4-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 2,4-Dimethylphenylacetic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of two primary synthetic routes to this compound: the Willgerodt-Kindler reaction of 2,4-dimethylacetophenone and the hydrolysis of 2,4-dimethylbenzyl cyanide. This comparison is based on key performance indicators such as reaction yield, purity, and the complexity of the experimental protocol.

Data Presentation

ParameterRoute 1: Willgerodt-Kindler ReactionRoute 2: Hydrolysis of 2,4-Dimethylbenzyl Cyanide
Starting Material m-Xylenem-Xylene
Key Intermediates 2,4-Dimethylacetophenone, 2,4-Dimethylphenylacetothiomorpholide2,4-Dimethylbenzyl Chloride, 2,4-Dimethylbenzyl Cyanide
Number of Steps 23
Overall Yield ~75-85%~65-75%
Purity of Final Product High, purification by recrystallizationHigh, purification by distillation and recrystallization
Key Reagents & Conditions 1. AlCl₃, Acetyl Chloride2. Sulfur, Morpholine, NaOH/H₂SO₄1. Formaldehyde, HCl2. NaCN3. H₂SO₄, H₂O
Advantages Fewer steps, high yield in the final step.Well-established and reliable reactions.
Disadvantages Use of odorous and hazardous sulfur and morpholine. The reaction can be lengthy.Involves the use of highly toxic sodium cyanide and a potentially carcinogenic chloromethylation reagent.

Logical Relationship of Synthesis Routes

Comparison of Synthesis Routes for this compound cluster_1 Route 1: Willgerodt-Kindler Reaction cluster_2 Route 2: Hydrolysis of Benzyl Cyanide start Starting Material: m-Xylene r1_step1 Step 1: Friedel-Crafts Acylation (m-Xylene + Acetyl Chloride) Yield: ~94% start->r1_step1 r2_step1 Step 1: Chloromethylation (m-Xylene + Formaldehyde/HCl) start->r2_step1 r1_intermediate Intermediate: 2,4-Dimethylacetophenone r1_step1->r1_intermediate r1_step2 Step 2: Willgerodt-Kindler Reaction (Sulfur, Morpholine) Yield: ~80-90% r1_intermediate->r1_step2 end_product Final Product: This compound r1_step2->end_product r2_intermediate1 Intermediate: 2,4-Dimethylbenzyl Chloride r2_step1->r2_intermediate1 r2_step2 Step 2: Cyanation (NaCN) Yield: ~80-90% r2_intermediate1->r2_step2 r2_intermediate2 Intermediate: 2,4-Dimethylbenzyl Cyanide r2_step2->r2_intermediate2 r2_step3 Step 3: Hydrolysis (H₂SO₄/H₂O) Yield: ~90% r2_intermediate2->r2_step3 r2_step3->end_product

Caption: Comparative workflow of the two main synthesis routes for this compound.

Experimental Protocols

Route 1: Willgerodt-Kindler Reaction

Step 1: Friedel-Crafts Acylation for the Synthesis of 2,4-Dimethylacetophenone

This procedure involves the acylation of m-xylene using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[1]

  • Materials:

    • m-Xylene

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (anhydrous)

    • Hydrochloric acid (concentrated)

    • Ice

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of acetyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the suspension over 10-15 minutes.

    • Following the addition of acetyl chloride, add a solution of m-xylene (1.0 eq) in anhydrous dichloromethane dropwise at a rate that maintains the reaction temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes.

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,4-dimethylacetophenone.

    • The product can be further purified by vacuum distillation. A yield of approximately 94% can be expected with an optimized catalyst system.[1]

Step 2: Willgerodt-Kindler Reaction of 2,4-Dimethylacetophenone

This step converts the synthesized 2,4-dimethylacetophenone into the target acid.[2][3][4]

  • Materials:

    • 2,4-Dimethylacetophenone

    • Sulfur

    • Morpholine

    • Sodium hydroxide or Sulfuric acid (for hydrolysis)

    • Hydrochloric acid (for acidification)

    • An appropriate solvent (e.g., toluene or chloroform)

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, combine 2,4-dimethylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

    • Heat the mixture to reflux for several hours (typically 8-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and dilute it with a suitable organic solvent like toluene.

    • Wash the organic solution successively with water and dilute hydrochloric acid to remove excess morpholine.

    • Remove the solvent under reduced pressure to obtain the crude 2,4-dimethylphenylacetothiomorpholide intermediate.

    • For hydrolysis, reflux the crude thioamide with an excess of 10-20% aqueous sodium hydroxide solution or 50% sulfuric acid for 10-12 hours.

    • After cooling, if basic hydrolysis was performed, wash the solution with an organic solvent to remove any unreacted material. Then, acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude this compound.

    • If acidic hydrolysis was used, extract the cooled mixture with an etheral solvent.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water). The expected yield for this step is generally high, in the range of 80-90%.

Route 2: Hydrolysis of 2,4-Dimethylbenzyl Cyanide

Step 1: Chloromethylation of m-Xylene

This step introduces the chloromethyl group to the aromatic ring. This reaction should be performed with caution due to the potential formation of the highly carcinogenic bis(chloromethyl) ether.

  • Materials:

    • m-Xylene

    • Paraformaldehyde or Formalin

    • Anhydrous zinc chloride or another suitable Lewis acid

    • Concentrated hydrochloric acid

  • Procedure:

    • In a well-ventilated fume hood, charge a reaction vessel with m-xylene, paraformaldehyde, and anhydrous zinc chloride.

    • Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the stirred mixture, or add concentrated hydrochloric acid dropwise.

    • Maintain the temperature between 0-10°C during the addition.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours.

    • Pour the reaction mixture onto ice water and separate the organic layer.

    • Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent.

    • The crude 2,4-dimethylbenzyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 2,4-Dimethylbenzyl Cyanide

This step involves a nucleophilic substitution of the chloride with cyanide.[5][6][7]

  • Materials:

    • 2,4-Dimethylbenzyl chloride

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • A solvent system (e.g., aqueous ethanol or methanol)

    • Sodium iodide (catalytic amount, optional)

  • Procedure:

    • Caution: Sodium and potassium cyanide are highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas.

    • In a round-bottom flask, dissolve sodium cyanide (1.1-1.2 eq) in a minimal amount of water and then add ethanol or methanol.

    • Heat the solution to a gentle reflux.

    • Add the crude 2,4-dimethylbenzyl chloride (1.0 eq) dropwise to the refluxing cyanide solution.

    • Continue to reflux the mixture for several hours (4-8 hours) until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove the precipitated sodium chloride.

    • Remove the majority of the alcohol by distillation.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).

    • Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting 2,4-dimethylbenzyl cyanide by vacuum distillation. Yields for this step are typically in the range of 80-90%.[6]

Step 3: Hydrolysis of 2,4-Dimethylbenzyl Cyanide

The final step is the hydrolysis of the nitrile to the carboxylic acid.[8][9]

  • Materials:

    • 2,4-Dimethylbenzyl cyanide

    • Sulfuric acid (concentrated)

    • Water

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, carefully add 2,4-dimethylbenzyl cyanide to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 mixture by volume).

    • Heat the mixture to reflux with stirring for 2-4 hours. The reaction is typically exothermic initially.

    • Cool the reaction mixture and pour it into cold water or onto crushed ice to precipitate the crude this compound.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from hot water or another suitable solvent. The yield for the hydrolysis step is generally high, often exceeding 90%.

References

Comparative Guide to the Analysis of 2,4-Dimethylphenylacetic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the quantitative analysis of 2,4-Dimethylphenylacetic acid. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, selectivity, and sample throughput. This document outlines detailed experimental protocols and presents a comparative summary of performance data.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is a robust and widely used technique for the analysis of organic acids like this compound. The method offers excellent reproducibility and is suitable for routine quality control and research applications.

Experimental Protocol: HPLC-UV

A typical HPLC method for the analysis of this compound would involve the following:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for the separation of aromatic carboxylic acids.

  • Mobile Phase: A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate buffer) is used to achieve optimal separation. The pH of the mobile phase is a critical parameter and is typically acidic to ensure the analyte is in its protonated form, leading to better retention and peak shape.

  • Detection: UV detection is commonly set at a wavelength where the analyte exhibits maximum absorbance, which for phenylacetic acid derivatives is often in the range of 210-230 nm.

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Method Validation Parameters

A validated HPLC method for this compound would be characterized by the following performance parameters:

  • Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: The accuracy of the method is determined by comparing the measured concentration to a known true concentration and is often expressed as a percentage recovery.

  • Precision: This is a measure of the repeatability of the method and is typically expressed as the relative standard deviation (RSD) of a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

  • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Alternative Analytical Methods

While HPLC is a workhorse for the analysis of this compound, other techniques offer advantages in specific scenarios.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and improve chromatographic performance.

Experimental Protocol: GC-MS

  • Derivatization: The carboxylic acid group of this compound is converted to a more volatile ester (e.g., methyl or trimethylsilyl ester) prior to analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: A split/splitless injector is used to introduce the sample.

  • Detection: The mass spectrometer provides high selectivity and allows for the identification of the analyte based on its mass spectrum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the analysis of trace levels of this compound in complex matrices, such as biological fluids.

Experimental Protocol: LC-MS/MS

  • Chromatography: The HPLC conditions are similar to those used in the HPLC-UV method, but often with shorter columns and faster flow rates compatible with the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for this type of analyte, typically in the negative ion mode.

  • Mass Analysis: A triple quadrupole mass spectrometer is often used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Sample Preparation: Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged species like organic acids. It offers advantages in terms of speed and low sample and reagent consumption.

Experimental Protocol: CE

  • Instrumentation: A capillary electrophoresis system with a UV or diode array detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, often containing an electroosmotic flow modifier, is used to control the separation. The pH of the BGE is crucial for controlling the charge and mobility of the analyte.

  • Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.

  • Detection: Detection is typically performed by monitoring the UV absorbance of the analyte as it passes through the detector window.

Performance Comparison

The following table summarizes the typical performance characteristics of the different analytical methods for the analysis of this compound. Please note that these are general values and can vary depending on the specific instrumentation and experimental conditions.

Parameter HPLC-UV GC-MS (with derivatization) LC-MS/MS Capillary Electrophoresis (CE)
Linearity (R²) > 0.999> 0.998> 0.999> 0.997
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%95 - 105%
Precision (RSD) < 2%< 5%< 3%< 5%
LOD ng/mL rangepg/mL rangepg/mL to fg/mL rangeng/mL range
LOQ ng/mL rangepg/mL rangepg/mL to fg/mL rangeng/mL range
Selectivity GoodExcellentExcellentGood
Sample Throughput ModerateLow to ModerateHighHigh
Cost ModerateHighHighModerate
Sample Preparation SimpleComplex (derivatization)Moderate to ComplexSimple

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams created using the DOT language visualize the HPLC method validation workflow and a logical comparison of the analytical methods.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis dev_start Define Analytical Requirements select_method Select HPLC Method Parameters (Column, Mobile Phase, Detector) dev_start->select_method optimize Optimize Chromatographic Conditions select_method->optimize specificity Specificity optimize->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine Routine Sample Analysis robustness->routine system_suitability System Suitability Testing routine->system_suitability

Caption: HPLC Method Validation Workflow.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS cluster_ce Capillary Electrophoresis hplc Robust & Reproducible hplc_adv Advantages: - Cost-effective - Simple sample prep hplc->hplc_adv hplc_dis Disadvantages: - Moderate sensitivity - Good selectivity hplc->hplc_dis gcms High Sensitivity & Selectivity gcms_adv Advantages: - Excellent for volatile compounds - Definitive identification gcms->gcms_adv gcms_dis Disadvantages: - Derivatization required - Lower throughput gcms->gcms_dis lcmsms Ultimate Sensitivity & Selectivity lcmsms_adv Advantages: - Trace level analysis - High throughput lcmsms->lcmsms_adv lcmsms_dis Disadvantages: - High cost - Complex instrumentation lcmsms->lcmsms_dis ce High Resolution & Speed ce_adv Advantages: - Low sample/reagent use - Fast analysis ce->ce_adv ce_dis Disadvantages: - Lower sensitivity than MS - Precision can be a challenge ce->ce_dis

Caption: Comparison of Analytical Methods.

A Comparative Analysis of 2,4- and 2,5-Dimethylphenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide for researchers, scientists, and drug development professionals on the properties, synthesis, and biological relevance of 2,4-Dimethylphenylacetic acid and 2,5-Dimethylphenylacetic acid.

This guide provides a detailed comparison of the physicochemical properties of the two isomers, outlines experimental protocols for their synthesis and characterization, and explores their potential biological activities.

Physicochemical Properties

The positional difference of a single methyl group on the phenyl ring between this compound and 2,5-Dimethylphenylacetic acid leads to variations in their physical and chemical characteristics. A summary of their key physicochemical properties is presented below.

PropertyThis compound2,5-Dimethylphenylacetic Acid
CAS Number 6331-04-013612-34-5
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol 164.20 g/mol
Melting Point 128-132 °C[1]80.5-81.5 °C[2], 126-130 °C[3], 128-130 °C[4]
Boiling Point 251.67 °C (rough estimate)[1]293.4 ± 9.0 °C at 760 mmHg
Density 1.0326 (rough estimate)[1]1.1 ± 0.1 g/cm³
pKa 4.44±0.10 (Predicted)[5]4.31±0.10 (Predicted)[4]
Flash Point >230 °F[5]190.5 ± 13.9 °C

Note: A significant discrepancy exists in the reported melting points for 2,5-Dimethylphenylacetic acid, which may be attributable to different polymorphic forms or impurities.

Spectroscopic Data

While complete spectral data is extensive, representative ¹H-NMR and ¹³C-NMR chemical shifts provide insight into the chemical environment of the nuclei within each isomer.

Predicted ¹H-NMR Spectral Data:

  • This compound: Protons on the phenyl ring would exhibit a characteristic splitting pattern. The two methyl groups and the methylene protons of the acetic acid moiety would appear as singlets in distinct regions of the spectrum.

  • 2,5-Dimethylphenylacetic acid: Similar to the 2,4-isomer, the aromatic protons would show a specific splitting pattern. The two methyl groups and the methylene protons would also be visible as singlets.

Predicted ¹³C-NMR Spectral Data:

  • This compound: The spectrum would show distinct signals for the carboxyl carbon, the methylene carbon, the two methyl carbons, and the six aromatic carbons (with some overlap expected due to symmetry).

  • 2,5-Dimethylphenylacetic acid: The spectrum would also display signals for the carboxyl, methylene, and two methyl carbons, along with the aromatic carbons, with chemical shifts differing from the 2,4-isomer due to the different substitution pattern.

Biological Activity

The structural differences between the two isomers can influence their biological activity.

This compound: Some phenylacetic acid derivatives have been investigated for their anti-inflammatory properties[6][7]. However, specific data on the anti-inflammatory or antimicrobial activity of this compound is not extensively documented in publicly available literature. It is important to distinguish it from 2,4-Dichlorophenoxyacetic acid (2,4-D), a common herbicide, as they are distinct compounds with different biological effects[8][9].

2,5-Dimethylphenylacetic Acid: The 2,5-dimethylphenyl structural motif is present in a number of compounds with known biological activity. Notably, this scaffold is a common feature in various antimicrobial agents[10]. Derivatives of 2,5-dimethylphenylacetic acid have been synthesized and investigated as potential antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens[11]. Furthermore, it serves as a key intermediate in the synthesis of the insecticide spirotetramat[4]. Phenylacetic acid derivatives, in general, are also explored for their potential anti-inflammatory activities[6][7].

Experimental Protocols

Synthesis of Dimethylphenylacetic Acid Isomers

The synthesis of these isomers can be achieved through various organic chemistry reactions. Below is a generalized workflow.

General Synthesis Workflow for Dimethylphenylacetic Acids cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product start1 Dimethylbenzene (Xylene Isomer) int1 Friedel-Crafts Acylation or similar reaction start1->int1 Reagents: Acylating agent, Lewis acid int2 Willgerodt-Kindler Reaction or other rearrangement/functionalization int1->int2 end1 Dimethylphenylacetic Acid int2->end1 Hydrolysis

Figure 1: General synthesis workflow.

A detailed protocol for the synthesis of 2,5-Dimethylphenylacetic Acid via Friedel-Crafts Acylation followed by subsequent reactions is described in the literature[2].

Experimental Protocol: Synthesis of 2,5-Dimethylphenylacetic Acid [2]

  • Friedel-Crafts Acylation: p-xylene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to produce 2-chloro-1-(2,5-dimethylphenyl)ethanone.

  • Ketalization: The resulting ketone is then reacted with a diol (e.g., ethylene glycol) to form the corresponding ketal.

  • Rearrangement: The ketal undergoes rearrangement to form a mixture of hydroxyalkyl 2,5-dimethylphenylacetates.

  • Hydrolysis: The final step involves the hydrolysis of the ester mixture to yield 2,5-dimethylphenylacetic acid. The product is then isolated by filtration after acidification of the reaction mixture[2].

Characterization Methods

Melting Point Determination [1]

A common method for determining the melting point of an organic solid involves packing a small amount of the substance into a capillary tube and heating it in a calibrated apparatus.

Melting Point Determination Workflow A Sample Preparation: Finely powder the solid sample. B Capillary Tube Packing: Pack a small amount of the powder into a capillary tube. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat the sample slowly (1-2 °C per minute). C->D E Observation: Record the temperature range from the onset of melting to complete liquefaction. D->E

Figure 2: Melting point determination workflow.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by titrating a solution of the acid with a standard base and monitoring the pH.

pKa Determination by Potentiometric Titration A Solution Preparation: Prepare a solution of the -dimethylphenylacetic acid of known concentration. B Titration Setup: Place the solution in a beaker with a pH electrode and a magnetic stirrer. A->B C Titration: Add a standard solution of a strong base (e.g., NaOH) in small increments. B->C D Data Collection: Record the pH after each addition of the base. C->D E Data Analysis: Plot a titration curve (pH vs. volume of base added). Determine the equivalence point. D->E F pKa Calculation: The pH at half the equivalence point volume is equal to the pKa of the acid. E->F

Figure 3: pKa determination workflow.

Conclusion

2,4- and 2,5-Dimethylphenylacetic acid, while isomeric, exhibit distinct physicochemical properties and have different profiles in terms of their known biological activities and applications. The 2,5-isomer is a well-documented intermediate in the synthesis of agrochemicals and its structural motif is found in antimicrobial compounds. The properties and applications of the 2,4-isomer are less extensively reported, highlighting an area for potential future research. The experimental protocols provided offer a foundation for further investigation and comparison of these and other related phenylacetic acid derivatives.

References

Comparative Biological Efficacy of 2,4-Dimethylphenylacetic Acid Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Look at Phenylacetic Acid Derivatives

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various phenylacetic acid and phenylacetamide derivatives, providing a baseline for understanding their potential biological effects. It is important to note that these are not direct derivatives of 2,4-Dimethylphenylacetic acid but represent structurally similar compounds.

Table 1: In Vitro Cytotoxicity of Phenylacetamide Derivatives against Various Cancer Cell Lines

Compound IDStructureCell LineIC50 (µM)Reference
2a 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate)> 100[1][2]
MCF-7 (Breast)> 100[1][2]
HL-60 (Leukemia)> 100[1][2]
2b 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate)52[1][2]
MCF-7 (Breast)> 100[1][2]
HL-60 (Leukemia)> 100[1][2]
2c 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80[1][2]
MCF-7 (Breast)100[1][2]
HL-60 (Leukemia)> 100[1][2]
2d 2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamidePC3 (Prostate)> 100[1][2]
MCF-7 (Breast)> 100[1][2]
HL-60 (Leukemia)> 100[1][2]
2e 2-(4-Fluorophenyl)-N-(3-methoxyphenyl)acetamidePC3 (Prostate)> 100[1][2]
MCF-7 (Breast)> 100[1][2]
HL-60 (Leukemia)> 100[1][2]
2f 2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamidePC3 (Prostate)> 100[1][2]
MCF-7 (Breast)> 100[1][2]
HL-60 (Leukemia)> 100[1][2]
Imatinib (Reference Drug)PC3 (Prostate)40[1][2]
MCF-7 (Breast)98[1][2]
HL-60 (Leukemia)< 10[1][2]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory Activity of Fenclofenac (a Phenylacetic Acid Derivative) in Comparison to Other NSAIDs [3]

CompoundEstablished Adjuvant Arthritis (Rat)
Fenclofenac Approximately equipotent to alclofenac, fenoprofen calcium, and phenylbutazone
More potent than acetylsalicylic acid and ibuprofen
Less potent than diclofenac sodium, indomethacin, ketoprofen, and naproxen
Acetylsalicylic acid Less potent than Fenclofenac
Ibuprofen Less potent than Fenclofenac
Diclofenac sodium More potent than Fenclofenac
Indomethacin More potent than Fenclofenac

Note: This table provides a qualitative comparison of anti-inflammatory potency based on the established adjuvant arthritis model in rats.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the biological efficacy of phenylacetic acid derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., PC3, MCF-7, HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., a known anticancer drug) are also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding the solubilization solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compounds (this compound derivatives)

  • Carrageenan solution (1% w/v in saline)

  • Reference drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Animal Dosing: The animals are divided into groups and fasted overnight. The test compounds, reference drug, and vehicle (control) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) post-dosing, a sub-plantar injection of carrageenan is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts relevant to the biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Derivatives Derivative Synthesis (e.g., Amides, Esters, Hydrazides) Start->Derivatives Cytotoxicity In Vitro Cytotoxicity Assay Derivatives->Cytotoxicity AntiInflammatory In Vivo Anti-inflammatory Assay Derivatives->AntiInflammatory IC50 IC50 Determination Cytotoxicity->IC50 EdemaInhibition % Edema Inhibition AntiInflammatory->EdemaInhibition SAR Structure-Activity Relationship (SAR) IC50->SAR EdemaInhibition->SAR Lead Lead SAR->Lead Identify Lead Compound cytotoxicity_pathway cluster_cell Cancer Cell cluster_apoptosis Apoptotic Pathway Compound Phenylacetic Acid Derivative Membrane Cell Membrane Compound->Membrane Cellular Uptake Mitochondria Mitochondria Membrane->Mitochondria Nucleus Nucleus Membrane->Nucleus Caspase Caspase Activation Mitochondria->Caspase DNA_Frag DNA Fragmentation Nucleus->DNA_Frag Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis DNA_Frag->Apoptosis

References

A Comparative Guide to Assessing the Purity of Synthesized 2,4-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry where impurities can impact the efficacy and safety of a drug substance. This guide provides a comparative overview of key analytical techniques for assessing the purity of synthesized 2,4-Dimethylphenylacetic acid, a valuable building block in the development of various therapeutic agents. The methodologies, experimental data, and workflows presented herein are designed to assist researchers in selecting the most appropriate techniques for their specific needs.

Potential Impurities in the Synthesis of this compound

The Willgerodt-Kindler reaction is a common and efficient method for synthesizing aryl-aliphatic acids like this compound from the corresponding acetophenone.[1][2][3] This synthesis, however, can introduce several potential impurities that must be monitored and controlled.

Common Process-Related Impurities:

  • Starting Material: Unreacted 2,4-dimethylacetophenone.

  • Reagents: Residual sulfur and morpholine (or other amine catalysts).[3]

  • Intermediate: The corresponding phenylacetothiomorpholide, which may not have been fully hydrolyzed.[1][3]

  • By-products: Amide derivatives formed as a side reaction during hydrolysis.[2]

Comparison of Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is often necessary to comprehensively assess the purity of a synthesized compound. The following table compares three powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Technique Principle Information Provided Advantages Limitations Typical Purity Specification
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Quantitative determination of the main component and non-volatile impurities.High resolution, versatility for a wide range of compounds, well-established methods.[4]May require derivatization for compounds without a UV chromophore, potential for non-eluting impurities.Total Impurities: ≤ 1.0%, Any Unqualified Impurity: ≤ 0.15%[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.High sensitivity and specificity, provides structural information of impurities.[6]Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation of analytes.[4]Residual Solvents: e.g., Methanol ≤ 3000 ppm, other Class 2 solvents have specific limits.[5]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Measurement of the nuclear magnetic resonance signal intensity relative to a certified internal standard.Absolute quantification of the main component and impurities without the need for a reference standard of the impurity.Provides structural information, non-destructive, can detect a wide range of impurities simultaneously.[7]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.Purity > 95% is often required for biologically tested compounds.[7]

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible purity analysis.

This method is suitable for the quantification of this compound and its non-volatile impurities.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered and degassed before use.[4]

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range of the standards.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 220 nm

  • Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

GC-MS is ideal for identifying and quantifying volatile impurities and requires derivatization for the carboxylic acid analyte.

  • Instrumentation: A GC-MS system with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.[4]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Analysis: Inject the derivatized sample. Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard.

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 1 mL of DMSO-d₆).

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Analysis:

    • Integrate a well-resolved proton signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the experimental procedures for each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_system Inject into HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system run_hplc Run Chromatographic Separation hplc_system->run_hplc detect_uv UV Detection run_hplc->detect_uv acquire_data Acquire Chromatogram detect_uv->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity

Caption: Workflow for HPLC Purity Assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh_sample Weigh Sample derivatize Derivatize with BSTFA weigh_sample->derivatize gcms_system Inject into GC-MS System derivatize->gcms_system run_gc GC Separation gcms_system->run_gc detect_ms Mass Spectrometry Detection run_gc->detect_ms acquire_spectra Acquire Mass Spectra detect_ms->acquire_spectra identify_impurities Identify Impurities acquire_spectra->identify_impurities quantify Quantify Impurities identify_impurities->quantify

Caption: Workflow for GC-MS Purity Assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample_std Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample_std->dissolve nmr_spectrometer Acquire ¹H NMR Spectrum dissolve->nmr_spectrometer process_spectrum Process Spectrum nmr_spectrometer->process_spectrum integrate_signals Integrate Signals process_spectrum->integrate_signals calculate_purity Calculate Absolute Purity integrate_signals->calculate_purity

Caption: Workflow for qNMR Purity Assessment.

References

Inter-Laboratory Validation of 2,4-Dimethylphenylacetic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of common analytical techniques, offering detailed experimental protocols and typical performance data to aid laboratories in method selection and validation.

Comparative Analysis of Analytical Methods

The quantification of 2,4-Dimethylphenylacetic acid in various matrices can be effectively achieved using several established analytical techniques. The primary methods employed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method typically depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput.

The following table summarizes the typical validation parameters for these methods. The data presented is a representative summary based on published literature for analogous compounds and serves as a baseline for a hypothetical inter-laboratory study for this compound.

Table 1: Comparison of Typical Validation Parameters for this compound Quantification Methods (Hypothetical Data)

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) ≥ 0.995≥ 0.998≥ 0.999
Linear Range 0.1 - 100 µg/mL0.05 - 50 µg/mL1 - 1000 ng/mL
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL~1 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 5%< 10%< 3%

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible results in an inter-laboratory setting. Below are representative methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique suitable for the routine quantification of this compound in relatively clean sample matrices.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components. Filter the final sample solution through a 0.45 µm syringe filter before injection.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is particularly useful for complex matrices after appropriate sample derivatization to increase the volatility of the analyte.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometry Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

2. Sample Preparation and Derivatization:

  • Extraction: Extract the acidified sample with a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent to dryness.

  • Derivatization: To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester of this compound.

  • Standard Preparation: Prepare calibration standards by derivatizing known amounts of this compound using the same procedure.

Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices.

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI negative.

  • Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to this compound.

2. Standard and Sample Preparation:

  • Internal Standard: Use a stable isotope-labeled analog of this compound as an internal standard to correct for matrix effects and variations in sample processing.

  • Sample Preparation: Perform protein precipitation for biological samples (e.g., with acetonitrile) followed by centrifugation. Dilute the supernatant before injection. For other matrices, a suitable extraction and clean-up procedure should be employed.

  • Standard Preparation: Prepare calibration standards in a matrix that matches the study samples to compensate for matrix effects.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to assess the reproducibility of an analytical method across different laboratories. A typical workflow for such a study is depicted below.

InterLaboratory_Validation_Workflow A Study Design & Protocol Development B Preparation & Distribution of Homogeneous Samples A->B C Analysis by Participating Laboratories B->C D Data Submission to Coordinating Body C->D E Statistical Analysis of Results D->E F Evaluation of Method Performance E->F G Final Report & Method Standardization F->G

Caption: Workflow of an Inter-Laboratory Validation Study.

The successful implementation of this workflow, including the use of certified reference materials and a robust statistical analysis of the submitted data, will ensure that the chosen analytical method is fit for its intended purpose and can be reliably used across multiple laboratory settings. This is a critical step in the standardization of any analytical procedure for regulatory submission or widespread research application.

cost-benefit analysis of different 2,4-Dimethylphenylacetic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of four prominent synthetic methods for producing 2,4-Dimethylphenylacetic acid, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.

This comparative analysis examines the Willgerodt-Kindler reaction, Friedel-Crafts acylation followed by rearrangement, cyanation and subsequent hydrolysis of 2,4-dimethylbenzyl chloride, and the carbonylation of 2,4-dimethylbenzyl chloride. The evaluation is based on experimental data, focusing on reaction yields, process efficiency, and cost-effectiveness of the starting materials and reagents.

Method 1: Willgerodt-Kindler Reaction of 2,4-Dimethylacetophenone

The Willgerodt-Kindler reaction offers a direct conversion of an aryl methyl ketone to the corresponding phenylacetic acid derivative. In this case, 2,4-dimethylacetophenone is reacted with sulfur and morpholine to form a thiomorpholide intermediate, which is then hydrolyzed to yield this compound.

Experimental Protocol:

A mixture of 2,4-dimethylacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents) is heated at reflux for a specified duration. The resulting thiomorpholide intermediate is then hydrolyzed using a strong base, such as sodium hydroxide, followed by acidification to yield the final product. While specific yields for the 2,4-dimethyl derivative are not widely reported, similar reactions with substituted acetophenones suggest yields can range from moderate to good.

Method 2: Friedel-Crafts Acylation of m-Xylene and Subsequent Rearrangement

This two-step approach begins with the Friedel-Crafts acylation of m-xylene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to form 2-chloro-1-(2,4-dimethylphenyl)ethanone. This intermediate can then be converted to this compound through various rearrangement strategies, such as the Darzens reaction followed by hydrolysis or other nucleophilic displacement and subsequent functional group transformations.

Experimental Protocol:

To a cooled solution of m-xylene and aluminum chloride in an inert solvent, chloroacetyl chloride is added dropwise. The reaction mixture is stirred for a set time before being quenched with ice and acid. The resulting 2-chloro-1-(2,4-dimethylphenyl)ethanone is then isolated. The subsequent conversion to the final acid would involve a separate reaction, the specifics of which would depend on the chosen rearrangement method.

Method 3: Cyanation and Hydrolysis of 2,4-Dimethylbenzyl Chloride

This classical two-step synthesis involves the initial formation of 2,4-dimethylbenzyl chloride from m-xylene, followed by a nucleophilic substitution with a cyanide salt to produce 2,4-dimethylbenzyl cyanide. The nitrile is then hydrolyzed under acidic or basic conditions to afford this compound.

Experimental Protocol:

Step 1: Synthesis of 2,4-Dimethylbenzyl Chloride

m-Xylene is subjected to chloromethylation using a source of formaldehyde (e.g., paraformaldehyde) and hydrogen chloride, often with a Lewis acid catalyst.

Step 2: Cyanation and Hydrolysis

The obtained 2,4-dimethylbenzyl chloride is reacted with sodium cyanide in a suitable solvent, such as aqueous ethanol or a polar aprotic solvent, to yield 2,4-dimethylbenzyl cyanide. The resulting nitrile is then refluxed with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) to hydrolyze the nitrile group to a carboxylic acid.

Method 4: Carbonylation of 2,4-Dimethylbenzyl Chloride

A more modern approach involves the direct carbonylation of 2,4-dimethylbenzyl chloride. This method utilizes a transition metal catalyst, typically a palladium complex, to insert a carbonyl group from carbon monoxide gas directly into the benzylic carbon-chlorine bond.

Experimental Protocol:

2,4-Dimethylbenzyl chloride is reacted in a suitable solvent under a carbon monoxide atmosphere in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction is typically carried out under pressure and at elevated temperatures. A study on the analogous 2,4-dichlorobenzyl chloride showed a yield of up to 95% using a palladium-triphenylphosphine catalyst system.[1][2]

Comparative Data

MetricMethod 1: Willgerodt-KindlerMethod 2: Friedel-Crafts AcylationMethod 3: Cyanation & HydrolysisMethod 4: Carbonylation
Starting Material 2,4-Dimethylacetophenonem-Xylenem-Xylenem-Xylene
Key Reagents Sulfur, MorpholineChloroacetyl Chloride, AlCl₃NaCN, H₂SO₄/NaOHCO, Pd Catalyst, Ligand, Base
Number of Steps 22+32
Reported Yield Moderate to Good (estimated)High for acylation stepGood to ExcellentUp to 95% (for analogous substrate)[1][2]
Safety Concerns H₂S evolutionCorrosive reagentsHighly toxic NaCNCO gas (toxic, flammable)
Environmental Impact Sulfur wasteAcidic waste, Al wasteCyanide wasteUse of heavy metal catalyst

Cost-Benefit Analysis

ReagentMethod 1Method 2Method 3Method 4
m-Xylene -LowLowLow
2,4-Dimethylacetophenone High---
Sulfur Low---
Morpholine Moderate---
Chloroacetyl Chloride -Moderate--
Aluminum Chloride -Moderate--
Sodium Cyanide --Moderate-
Carbon Monoxide ---Low
Palladium Catalyst ---High

Analysis:

  • Willgerodt-Kindler Reaction: This method suffers from the relatively high cost of the starting material, 2,4-dimethylacetophenone, and potential issues with odorous sulfur byproducts. However, it offers a more direct route from the ketone.

  • Friedel-Crafts Acylation: While starting from the inexpensive m-xylene, this route involves a multi-step process with the use of corrosive and moisture-sensitive reagents. The overall efficiency will depend heavily on the yield of the subsequent rearrangement step, for which detailed data for this specific substrate is scarce.

  • Cyanation and Hydrolysis: This is a well-established and often high-yielding method starting from a readily available material. The primary drawback is the use of highly toxic sodium cyanide, which requires stringent safety protocols and waste disposal procedures.

  • Carbonylation: This method is potentially the most efficient in terms of atom economy and yield, as demonstrated by analogous reactions.[1][2] The main barrier is the initial investment in the palladium catalyst and the need for specialized equipment to handle carbon monoxide under pressure. However, the catalyst can often be recovered and reused, potentially lowering the long-term cost.

Logical Workflow for Method Selection

G start Start: Need to Synthesize This compound q_safety Are there strict limitations on using highly toxic reagents? start->q_safety q_cost Is the primary driver low initial reagent cost? q_safety->q_cost Yes cyanation Method 3: Cyanation/Hydrolysis q_safety->cyanation No q_efficiency Is the highest possible yield and atom economy the priority? q_cost->q_efficiency No friedel Method 2: Friedel-Crafts q_cost->friedel Yes willgerodt Method 1: Willgerodt-Kindler q_efficiency->willgerodt No carbonylation Method 4: Carbonylation q_efficiency->carbonylation Yes q_equipment Is high-pressure equipment readily available? q_equipment->willgerodt No q_equipment->carbonylation Yes carbonylation->q_equipment

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative reactivity of analogous compounds is crucial for efficient synthesis and process optimization. This guide provides a comparative analysis of the reactivity of 2,4-Dimethylphenylacetic acid with phenylacetic acid and its mono-methylated derivatives in three key reactions: esterification, decarboxylation, and amide formation.

The reactivity of phenylacetic acid and its derivatives is primarily governed by the electronic and steric effects of the substituents on the phenyl ring. The methyl groups in this compound are electron-donating, which generally increases the electron density of the aromatic ring and can influence the reactivity of the carboxylic acid functional group. The ortho-methyl group can also introduce steric hindrance, which may affect the accessibility of the carboxylic acid to reagents.

Comparative Reactivity Data

The following tables summarize the expected relative reactivity of this compound and related compounds based on established principles of organic chemistry and available experimental data.

Table 1: Relative Rates of Fischer Esterification with Methanol

CompoundSubstituentsExpected Relative RateInfluencing Factors
Phenylacetic AcidNone1.00Baseline
4-Methylphenylacetic Acid4-CH₃> 1.00+I effect of the methyl group activates the carbonyl group.
2-Methylphenylacetic Acid2-CH₃< 1.00Steric hindrance from the ortho-methyl group outweighs the +I effect.
This compound 2-CH₃, 4-CH₃< 1.00Significant steric hindrance from the ortho-methyl group is the dominant factor.
2,6-Dimethylphenylacetic Acid2-CH₃, 6-CH₃<< 1.00Severe steric hindrance from two ortho-methyl groups drastically reduces reactivity.

Note: The expected relative rates are qualitative and based on the interplay of electronic and steric effects. Actual quantitative data may vary depending on specific reaction conditions.

Table 2: Relative Rates of Thermal Decarboxylation

CompoundSubstituentsExpected Relative RateInfluencing Factors
Phenylacetic AcidNone1.00Baseline
4-Methylphenylacetic Acid4-CH₃> 1.00The electron-donating methyl group stabilizes the benzylic carbanion intermediate.
2-Methylphenylacetic Acid2-CH₃> 1.00The electron-donating methyl group stabilizes the benzylic carbanion intermediate.
This compound 2-CH₃, 4-CH₃> 1.00The combined electron-donating effects of two methyl groups further stabilize the benzylic carbanion intermediate.
4-Nitrophenylacetic Acid4-NO₂<< 1.00The electron-withdrawing nitro group destabilizes the benzylic carbanion intermediate.

Note: The decarboxylation of phenylacetic acids can proceed through different mechanisms depending on the conditions. The data presented here is based on a mechanism involving a benzylic carbanion intermediate, which is favored by electron-donating groups.[1][2]

Table 3: Relative Yields of Amide Formation with Benzylamine (DCC/DMAP Coupling)

CompoundSubstituentsExpected Relative YieldInfluencing Factors
Phenylacetic AcidNoneHighNo significant steric or electronic hindrance.
4-Methylphenylacetic Acid4-CH₃HighThe +I effect of the methyl group has a minimal impact on this reaction.
2-Methylphenylacetic Acid2-CH₃Moderate to HighSlight steric hindrance from the ortho-methyl group may lower the yield compared to the para-isomer.
This compound 2-CH₃, 4-CH₃ModerateSteric hindrance from the ortho-methyl group is the primary factor affecting the yield.
2,6-Dimethylphenylacetic Acid2-CH₃, 6-CH₃LowSevere steric hindrance significantly impedes the approach of the amine.

Note: Yields are highly dependent on reaction conditions. This table provides a qualitative comparison under typical DCC/DMAP coupling conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for reproducible comparative studies.

Fischer Esterification

This protocol describes the acid-catalyzed esterification of phenylacetic acids with methanol.

Materials:

  • Substituted Phenylacetic Acid (e.g., this compound)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted phenylacetic acid (1.0 eq) in a large excess of anhydrous methanol (20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Thermal Decarboxylation

This protocol describes the thermal decarboxylation of phenylacetic acids.

Materials:

  • Substituted Phenylacetic Acid

  • High-boiling solvent (e.g., diphenyl ether)

  • Sand bath or heating mantle

  • Distillation apparatus

Procedure:

  • Place the substituted phenylacetic acid (1.0 eq) in a round-bottom flask.

  • Add a high-boiling solvent such as diphenyl ether.

  • Set up a distillation apparatus to collect the decarboxylated product.

  • Heat the mixture in a sand bath to a temperature sufficient to induce decarboxylation (typically >250 °C).

  • The decarboxylated product (the corresponding substituted toluene) will distill as it is formed.

  • Monitor the reaction progress by the cessation of CO₂ evolution.

  • Collect the distillate and purify by fractional distillation if necessary.

Amide Formation (DCC/DMAP Coupling)

This protocol describes the coupling of phenylacetic acids with benzylamine using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Materials:

  • Substituted Phenylacetic Acid

  • Benzylamine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the substituted phenylacetic acid (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Filter off the DCU and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes, the following diagrams illustrate the general reaction pathways and experimental workflows.

Fischer_Esterification_Pathway CarboxylicAcid R-COOH ProtonatedCarbonyl R-C(OH)(OH+)R' CarboxylicAcid->ProtonatedCarbonyl + H⁺ Alcohol R'-OH TetrahedralIntermediate R-C(OH)(OH)OR' ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH ProtonatedEster R-C(O+H)OR' TetrahedralIntermediate->ProtonatedEster - H₂O Ester R-COOR' ProtonatedEster->Ester - H⁺ H_plus H⁺ H2O H₂O

Caption: General mechanism of Fischer Esterification.

Decarboxylation_Workflow Start Start: Phenylacetic Acid Derivative Heating Heat in High-Boiling Solvent Start->Heating Distillation Distill Product Heating->Distillation Purification Purify by Fractional Distillation Distillation->Purification End End: Substituted Toluene Purification->End

Caption: Experimental workflow for thermal decarboxylation.

Amide_Formation_Logic Reagents Carboxylic Acid + Amine + DCC + DMAP Activation Activation of Carboxylic Acid by DCC Reagents->Activation Nucleophilic_Attack Nucleophilic Attack by Amine Activation->Nucleophilic_Attack Product_Formation Amide + DCU Nucleophilic_Attack->Product_Formation

Caption: Logical steps in DCC/DMAP mediated amide formation.

References

A Comparative Guide to the Validation of Analytical Methods for Trace Analysis of 2,4-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the trace analysis of 2,4-Dimethylphenylacetic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate quantification in complex matrices, ensuring data integrity for research and drug development. This document presents a detailed overview of method validation parameters, experimental protocols, and visual workflows to aid in methodological selection.

Method Comparison: GC-MS vs. LC-MS/MS

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of organic acids. However, they differ in sample preparation, instrumentation, and performance characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability. This can add complexity to the sample preparation process but often results in excellent chromatographic separation and sensitivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has gained prominence for its high sensitivity and specificity, particularly for the analysis of polar and non-volatile compounds in complex matrices. A key advantage of LC-MS/MS is the ability to often analyze organic acids directly without the need for derivatization, simplifying the sample preparation workflow.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of aromatic acids, providing a basis for comparison. The data is derived from validated methods for structurally similar compounds to this compound, such as xylene and toluene metabolites.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) pg to low ng range on-column0.0038 µg/L to 0.10 µg/L
Limit of Quantitation (LOQ) 305 pg to 1220 pg on-column[1]100 ng/mL[2][3] to 0.8 µg/mL (plasma) / 1 µg/g (tissue)[4][5]
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 15%< 15%[4][5]
Accuracy (Recovery %) 80 - 110%> 81%[4][5]
Derivatization Required? YesNo

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

GC-MS Method with Derivatization

This protocol is adapted from established methods for the analysis of organic acids in biological matrices.

1. Sample Preparation (Urine)

  • Extraction:

    • To 1 mL of urine, add an internal standard (e.g., a deuterated analog of this compound).

    • Acidify the sample to pH < 2 with hydrochloric acid.

    • Extract the analyte twice with 3 mL of ethyl acetate.

    • Vortex and centrifuge to separate the organic and aqueous layers.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivative of this compound.

LC-MS/MS Method

This protocol is based on methods for the analysis of similar aromatic carboxylic acids.

1. Sample Preparation (Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Dilution:

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B.

    • Increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and its internal standard.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described GC-MS and LC-MS/MS methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Silylation (BSTFA) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

GC-MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Precipitation Protein Precipitation Sample->Precipitation Dilution Reconstitution Precipitation->Dilution Injection LC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

LC-MS/MS Experimental Workflow

Conclusion

The choice between GC-MS and LC-MS/MS for the trace analysis of this compound will depend on the specific requirements of the study. GC-MS, while requiring a derivatization step, offers robust and sensitive analysis. LC-MS/MS provides a simpler sample preparation workflow and is highly sensitive and specific, making it particularly suitable for complex biological matrices. The validation data and experimental protocols provided in this guide serve as a starting point for method development and selection, ensuring the generation of high-quality, reliable data for research and drug development applications.

References

Cross-Validation of Analytical Methods for 2,4-Dimethylphenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical research and development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of hypothetical, yet scientifically grounded, analytical methods for the quantification of 2,4-Dimethylphenylacetic acid, a crucial intermediate in various synthetic pathways. Due to the limited availability of specific validated methods for this analyte, this document extrapolates from established methodologies for structurally similar aromatic carboxylic acids to propose robust analytical approaches and a framework for their cross-validation.

Proposed Analytical Methods

Based on the physicochemical properties of analogous phenylacetic acid derivatives, two primary chromatographic techniques are proposed for the accurate determination of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is proposed, which separates compounds based on their hydrophobicity.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. Due to the carboxylic acid moiety, derivatization of this compound is necessary to increase its volatility and improve chromatographic performance.

Comparative Analysis of Method Performance

The selection of an appropriate analytical method hinges on a thorough evaluation of its performance characteristics. The following table summarizes the anticipated performance of the proposed HPLC and GC-MS methods for the analysis of this compound, based on typical data for similar aromatic carboxylic acids.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.1 - 100 µg/mL0.01 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 µg/mL
Specificity Good, potential for interference from co-eluting compoundsExcellent, based on mass fragmentation patterns
Sample Throughput HighModerate (due to derivatization)
Cost ModerateHigh

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. The following sections outline the methodologies for the proposed HPLC and GC-MS methods, as well as a protocol for their cross-validation.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and 0.1% phosphoric acid in water. The pH of the aqueous phase is adjusted to ensure the analyte is in its non-ionized form for better retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (estimated to be around 220 nm).

  • Sample Preparation: Standard and sample solutions are prepared in the mobile phase or a compatible solvent such as methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the elution of the derivatized analyte.

  • Derivatization: The carboxylic acid group is derivatized to a more volatile ester form, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification with an alcohol in the presence of an acid catalyst.

  • Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Cross-Validation Protocol

Cross-validation is essential to ensure that different analytical methods yield comparable results.[1][2] This is particularly important when transferring methods between laboratories or when using different techniques to analyze the same sample.

  • Sample Selection: A set of at least 20 samples spanning the entire calibration range should be selected. These should include quality control (QC) samples at low, medium, and high concentrations, as well as incurred samples if available.

  • Analysis: Each sample is analyzed in triplicate using both the validated HPLC and GC-MS methods.

  • Data Evaluation: The results obtained from both methods are statistically compared. This can be done by calculating the percentage difference for each sample and by performing a paired t-test or regression analysis to assess the correlation and bias between the two methods.

  • Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined. A common criterion is that for at least two-thirds of the samples, the percentage difference between the results from the two methods should be within ±20%.

Visualizing the Workflow and Comparison

To further clarify the relationships and processes described, the following diagrams have been generated using the Graphviz DOT language.

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_methods Define Analytical Methods (HPLC & GC-MS) define_acceptance Define Acceptance Criteria (e.g., ±20% difference) define_methods->define_acceptance prepare_samples Prepare Sample Set (n ≥ 20, including QCs) define_acceptance->prepare_samples analyze_hplc Analyze with HPLC Method prepare_samples->analyze_hplc analyze_gcms Analyze with GC-MS Method prepare_samples->analyze_gcms compare_results Compare Results analyze_hplc->compare_results analyze_gcms->compare_results statistical_analysis Statistical Analysis (Paired t-test, Regression) compare_results->statistical_analysis report Generate Cross-Validation Report statistical_analysis->report

Caption: A flowchart illustrating the cross-validation workflow for the analytical methods.

Caption: A comparison of key performance parameters for the proposed HPLC and GC-MS methods.

References

Safety Operating Guide

Proper Disposal of 2,4-Dimethylphenylacetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,4-Dimethylphenylacetic acid. The procedures outlined herein are designed to ensure the safety of laboratory personnel and adherence to environmental regulations. All personnel handling this chemical waste must be familiar with these procedures and have access to the appropriate personal protective equipment (PPE).

Hazard Assessment and Data Summary

The primary hazards associated with analogous compounds are summarized below. It is prudent to assume that this compound exhibits similar characteristics.

Hazard CategoryGHS Classification (Inferred)Precautionary Statement Codes
Skin Corrosion/IrritationCategory 2: Causes skin irritationP264, P280, P302+P352, P332+P313
Serious Eye Damage/IrritationCategory 2A: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific Target Organ ToxicityCategory 3: May cause respiratory irritationP261, P271, P304+P340, P312

This data is aggregated from safety information for closely related isomers and should be used as a guideline. Always consult with your institution's EHS department for specific disposal requirements.

Experimental Protocol: Waste Collection and Segregation

The standard and required method for disposing of this compound is through a licensed hazardous waste management service.[2] Direct disposal into drains or regular trash is strictly prohibited. The following protocol details the operational steps for collecting and preparing the chemical waste for pickup.

Objective: To safely collect, label, and store solid this compound waste for disposal by a certified EHS contractor.

Materials:

  • Designated hazardous waste container (wide-mouth, sealable, compatible plastic or glass)

  • Hazardous Waste Label

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Tools for transfer (e.g., spatula, scoop)

  • Secondary containment bin

Procedure:

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the laboratory where hazardous waste will be temporarily stored. This area must be under the direct control of laboratory personnel, away from drains, and clearly marked.

  • Prepare the Waste Container: Select a clean, dry container compatible with acidic solids. Ensure it has a secure, leak-proof lid. Affix a "Hazardous Waste" label to the container before adding any waste.

  • Waste Collection:

    • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

    • Working in a chemical fume hood or a well-ventilated area, carefully transfer the solid this compound waste into the designated container using a spatula or scoop.

    • Avoid generating dust.[1]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can react violently. Store acids and bases separately.

  • Labeling the Container:

    • Fill out the hazardous waste label completely and legibly. Do not use abbreviations or chemical formulas.

    • Include the full chemical name: "Waste this compound."

    • List all constituents, including any solvents, and their approximate percentages, accounting for 100% of the contents.

    • Clearly mark the associated hazards (e.g., "Irritant").

    • Record the date when the first quantity of waste is added to the container.

    • Provide the name and contact information of the principal investigator or responsible person.

  • Storage and Disposal:

    • Securely close the container lid after each addition of waste.

    • Wipe the exterior of the container to remove any contamination.

    • Place the sealed container in a designated secondary containment bin within the SAA.

    • Once the container is full or waste is no longer being generated, arrange for pickup through your institution's EHS department or a certified hazardous waste contractor. Do not transport hazardous waste yourself.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_collection Collection & Storage Phase cluster_disposal Final Disposal Phase A Identify this compound as waste B Consult Safety Data Sheet (SDS) (or data for related compounds) A->B C Determine Hazard Profile (Irritant, Environmental Hazard) B->C D Select appropriate Personal Protective Equipment (PPE) C->D E Prepare labeled, compatible hazardous waste container D->E F Transfer waste solid in ventilated area (fume hood) E->F G Securely seal container F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Is container full or waste no longer being generated? H->I J Contact Environmental Health & Safety (EHS) for pickup I->J Yes L Continue work I->L No K EHS transports for final disposal J->K

Caption: Disposal workflow for this compound.

This guide is intended to provide essential, immediate safety and logistical information. Always prioritize your institution's specific chemical hygiene and hazardous waste disposal plans.

References

Essential Safety and Operational Guide for 2,4-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 2,4-Dimethylphenylacetic acid. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an irritant and requires careful handling to prevent exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] The required Personal Protective Equipment (PPE) is summarized below.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Solid Form Solution/Suspension Specifications
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene)Chemical-resistant gloves (Nitrile, Neoprene)Minimum 14 mils thickness. Change gloves immediately if contaminated.[2]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesChemical splash goggles and a face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Body Protection Laboratory coatChemical-resistant apron over a laboratory coatEnsure clothing is buttoned and sleeves are down.
Respiratory Protection NIOSH-approved N95 (or better) respirator if dust is generatedWork in a certified chemical fume hoodNot typically required if handled in a fume hood.[5]
Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the chemical.

Operational Plan:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eye wash station and safety shower are accessible and unobstructed.[3]

    • Assemble all necessary PPE and handling equipment before retrieving the chemical.

  • Handling:

    • Conduct all weighing and solution preparation inside a chemical fume hood to minimize inhalation of dust or vapors.[1]

    • Use dedicated spatulas and glassware.

    • Avoid generating dust when handling the solid form.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][6]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.[1]

    • Keep the container tightly closed when not in use.[1]

    • Store away from incompatible materials such as strong oxidizing agents.[3][4]

Emergency and First-Aid Procedures

Immediate and appropriate action is vital in the event of an exposure.

Table 2: First-Aid Measures for this compound Exposure

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[7][8] If irritation persists, seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[3][7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.[3]
Spill and Waste Disposal Plan

Proper containment and disposal of spills and waste are essential to prevent environmental contamination and further exposure.

Spill Cleanup Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect: Don the appropriate PPE as outlined in Table 1, including respiratory protection if necessary.

  • Contain: For solid spills, gently sweep the material to avoid creating dust and place it into a labeled waste container. For liquid spills, use an inert absorbent material like vermiculite or sand, working from the outside in.[9]

  • Neutralize (for acid solutions): For small spills of dissolved acid, cautiously neutralize with sodium bicarbonate until bubbling ceases.

  • Clean: Decontaminate the spill area with soap and water.

  • Dispose: Collect all cleanup materials in a sealed, properly labeled hazardous waste container.

Waste Disposal Plan:

  • Waste Characterization: this compound is a non-halogenated organic acid.

  • Container: Collect all solid waste and contaminated materials in a designated, sealed, and clearly labeled hazardous waste container. For liquid waste, use a separate, compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour down the drain.[3]

Visual Workflow and Process Diagrams

The following diagrams illustrate the standard operating procedures for handling and in case of an emergency.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage prep1 Verify Fume Hood, Eyewash & Safety Shower prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh Solid or Prepare Solution prep2->handle1 handle2 Perform Experimental Work handle1->handle2 clean1 Decontaminate Glassware & Work Area handle2->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Store Chemical in Designated Area clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4 end_node End clean4->end_node start Start start->prep1

Caption: Workflow for handling this compound.

Emergency_Response cluster_actions Immediate Actions cluster_first_aid First Aid Procedures exposure Exposure Occurs action1 Alert Others & Remove from Area exposure->action1 action2 Remove Contaminated Clothing action1->action2 action3 Initiate First Aid action2->action3 skin Skin: Flush with water for 15 min action3->skin eye Eye: Flush with water for 15 min action3->eye inhalation Inhalation: Move to fresh air action3->inhalation seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical

Caption: Emergency response plan for exposure incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.